Z-DL-Asn-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCKRCGERFLLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289208 | |
| Record name | Z-DL-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304-96-3, 4474-86-6, 29880-22-6 | |
| Record name | CBZ asparagine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CBZ D-Asparagine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CBZ asparagine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-DL-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of the Z-Group in Z-DL-Asn-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the benzyloxycarbonyl (Z or Cbz) group in the context of Z-DL-Asn-OH, a protected form of the amino acid asparagine. This document provides a comprehensive overview of its function, physicochemical properties, and detailed experimental protocols relevant to its application in peptide synthesis and other areas of chemical research.
The Core Function of the Z-Group
The primary and most critical role of the Z-group in this compound is to act as a protecting group for the α-amino functionality of the DL-asparagine molecule. In the realm of organic synthesis, particularly in the stepwise construction of peptides, the amino group of one amino acid must be temporarily masked to prevent unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for amide bond formation. The Z-group, introduced by reacting the amino acid with benzyl chloroformate, effectively serves this purpose.
The Z-group is a urethane-type protecting group, which offers several advantages in chemical synthesis:
-
Stability: It is stable under a variety of reaction conditions, including those that are moderately acidic or basic, making it compatible with many synthetic transformations.
-
Ease of Introduction: The Z-group can be readily introduced to the amino group of asparagine.
-
Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.
-
Controlled Deprotection: The Z-group can be selectively removed under specific conditions, most commonly through catalytic hydrogenation, which is a mild and efficient method.
Physicochemical Properties of this compound
While specific experimental data for the racemic mixture this compound is limited, the following tables summarize key physicochemical properties based on available information for the closely related Z-L-Asn-OH and general principles of protected amino acids.
Table 1: General Physicochemical Properties
| Property | Value/Description | Source(s) |
| Chemical Name | N-Benzyloxycarbonyl-DL-asparagine | N/A |
| Synonyms | This compound, Cbthis compound | N/A |
| Molecular Formula | C₁₂H₁₄N₂O₅ | |
| Molecular Weight | 266.25 g/mol | |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 163-165 °C (for L-form) |
Table 2: Solubility Data (Qualitative)
| Solvent | Solubility | Source(s) |
| Hot Water | Almost transparent | N/A |
| Hot Methanol | Almost transparent | N/A |
| General Organic Solvents | Generally soluble in polar organic solvents like DMF and DCM, with solubility decreasing in less polar solvents. | N/A |
Table 3: Predicted Acid-Base Properties
| Parameter | Predicted Value | Notes |
| pKa (α-carboxyl group) | ~2-3 | The Z-group has a minor electronic effect on the carboxyl pKa. The pKa of the α-carboxyl group of asparagine is 2.02. |
| pKa (α-amino group) | Protected | The Z-group prevents the protonation of the α-amino group under typical acidic conditions used in peptide synthesis. The pKa of the α-amino group of asparagine is 8.80. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, its application in peptide synthesis, and the subsequent removal of the Z-protecting group.
Synthesis of this compound
This protocol is adapted from established procedures for the N-protection of amino acids.
Objective: To synthesize N-benzyloxycarbonyl-DL-asparagine from DL-asparagine.
Materials:
-
DL-Asparagine
-
Acetone
-
Deionized Water
-
20% Sodium Carbonate Solution
-
Benzyl Chloroformate
-
4 M Hydrochloric Acid
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
pH meter or pH paper
-
Buchner Funnel and Filter Paper
Procedure:
-
Suspension Preparation: In a suitable reaction vessel, suspend 10 g of DL-asparagine in a mixture of 100 mL of water and 30 mL of acetone.
-
pH Adjustment: Cool the suspension to 0 °C using an ice bath and begin stirring. Adjust the pH of the mixture to between 8 and 9 by the dropwise addition of a 20% sodium carbonate solution.
-
Addition of Benzyl Chloroformate: While maintaining the temperature below 3 °C, slowly add 15 g of benzyl chloroformate to the reaction mixture over a period of 1-2 hours. Continuously monitor and maintain the pH between 8 and 9 by adding sodium carbonate solution as needed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (18-20 °C) and continue stirring for 10 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (DL-asparagine) is consumed.
-
Acidification and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1 by the slow addition of 4 M hydrochloric acid. A white solid precipitate of this compound will form.[1]
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then dry it under vacuum to yield the final product.[1]
Expected Yield: Approximately 90%.[1]
Peptide Coupling using this compound
This protocol outlines a general procedure for the solution-phase coupling of this compound to another amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe).
Objective: To form a dipeptide by coupling this compound with an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine) solutions
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
Procedure:
-
Amino Component Preparation: Dissolve the amino acid ester hydrochloride (1.05 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add NMM (1.05 equivalents) dropwise. Stir for 15 minutes at 0 °C to liberate the free amine.
-
Carboxyl Component Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of DMF and dilute with DCM. Cool the solution to 0 °C. Add a solution of DCC (1.05 equivalents) in DCM dropwise over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for an additional 30 minutes at 0 °C.
-
Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Deprotection of the Z-Group
This protocol describes the removal of the Z-group by catalytic transfer hydrogenation.
Objective: To remove the benzyloxycarbonyl protecting group from the N-terminus of a Z-protected peptide.
Materials:
-
Z-protected peptide (e.g., Z-DL-Asn-Gly-OMe)
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ammonium formate or a hydrogen source (e.g., hydrogen gas balloon)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution.
-
Hydrogenation: If using ammonium formate, add it to the reaction mixture. If using hydrogen gas, flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas via a balloon. Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the deprotection by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for peptide coupling.
Caption: Workflow for Z-group deprotection.
References
A Technical Guide to Z-DL-Asn-OH: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of N-α-Benzyloxycarbonyl-DL-asparagine (Z-DL-Asn-OH). Intended for researchers, scientists, and professionals in drug development, this document details the fundamental characteristics of this compound, outlines a typical synthesis protocol, and illustrates its primary role in synthetic chemistry.
Core Chemical Properties and Structure
This compound is a synthetic, protected amino acid derivative. The benzyloxycarbonyl ("Z") group serves as a crucial protecting group for the α-amino functionality of DL-asparagine, preventing unwanted side reactions during chemical synthesis, particularly in the field of peptide chemistry. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers.
Structural Information
The chemical structure of this compound features a benzyl carbamate moiety attached to the nitrogen atom of the amino acid asparagine.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 29880-22-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [1] |
| Molecular Weight | 266.25 g/mol | [1][5][6] |
| Appearance | White to off-white powder | [7] |
| Melting Point | 165 °C | [3][7] |
| Boiling Point | 580.6 ± 50.0 °C (Predicted) | [3][7] |
| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Almost transparent in hot water | [7] |
| pKa | 3.77 ± 0.10 (Predicted) | [7] |
Experimental Protocols
The primary application of this compound is as a building block in peptide synthesis. Below is a representative protocol for its synthesis, adapted from procedures for the L-isomer.[8]
Synthesis of N-α-Benzyloxycarbonyl-DL-asparagine
Materials:
-
DL-Asparagine
-
Sodium Carbonate (Na₂CO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
1,4-Dioxane
-
Hydrochloric Acid (HCl, 2N aqueous solution)
-
Diethyl Ether
-
Water
Procedure:
-
Dissolve DL-asparagine in a 10% aqueous solution of sodium carbonate at 0 °C.
-
To this solution, add 1,4-dioxane followed by the dropwise addition of benzyl chloroformate.
-
The reaction mixture is stirred overnight at room temperature.
-
Following the stirring, the mixture is poured into water and extracted three times with diethyl ether to remove organic impurities.
-
The aqueous phase is then acidified with a 2N HCl aqueous solution until a white precipitate forms.
-
The precipitate, this compound, is collected by filtration.
-
The collected solid is washed thoroughly with diethyl ether to yield the final product.
Applications in Peptide Synthesis
This compound is a valuable reagent in solution-phase and solid-phase peptide synthesis (SPPS). The "Z" protecting group is stable under the basic conditions often used for the removal of Fmoc groups, offering orthogonality in synthetic strategies.[9] It is typically removed under reductive conditions, such as catalytic hydrogenation.[10]
General Workflow for Peptide Synthesis using this compound
The following diagram illustrates a generalized workflow for the incorporation of a Z-protected amino acid, such as this compound, into a growing peptide chain during solid-phase peptide synthesis.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Biological and Other Applications
While the primary utility of this compound lies in synthetic chemistry, it is also used in various research contexts. It can serve as an intermediate in the synthesis of more complex molecules and has been investigated for its potential use in pharmaceutical research.[7] Additionally, as a derivative of a naturally occurring amino acid, it finds application in the synthesis of food additives.[7]
Safety Information
This compound should be handled with appropriate laboratory safety precautions. It may cause irritation to the skin, eyes, and respiratory tract.[7] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. Z-DL-ASPARAGINE | 29880-22-6 [chemicalbook.com]
- 2. 29880-22-6 | CAS DataBase [m.chemicalbook.com]
- 3. Z-DL-ASPARAGINE CAS#: 29880-22-6 [amp.chemicalbook.com]
- 4. Cbthis compound | 29880-22-6 [sigmaaldrich.com]
- 5. Z-Asn-OH 99 2304-96-3 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. N-Benzyloxycarbonyl-L-asparagine | 2304-96-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Z-DL-Asn-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-benzyloxycarbonyl-DL-asparagine (Z-DL-Asn-OH) is a protected amino acid derivative utilized in the chemical synthesis of peptides. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group, preventing unwanted reactions during peptide bond formation. As a racemic mixture, this compound serves as a source for incorporating both L- and D-asparagine residues into a peptide chain. The inclusion of D-amino acids can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation and potentially altering their biological activity.[1]
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use in peptide synthesis, and a discussion of key considerations, including the management of common side reactions and the implications of using a racemic mixture.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis. These properties influence its solubility, reactivity, and storage conditions.
| Property | Value | Reference |
| Synonyms | This compound, Carbobenzoxyasparagine, N-Carbobenzoxy-DL-asparagine, Cbz-DL-asparagine | [2] |
| CAS Number | 29880-22-6 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [2][4][5][6] |
| Molecular Weight | 266.25 g/mol | [2][5][7] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 165 °C | [5] |
| Solubility | Soluble in water and polar organic solvents | [2] |
| Storage | Store at 0 - 8 °C in a sealed, dry environment | [4] |
Core Principles of Peptide Synthesis with this compound
The incorporation of this compound into a peptide chain follows the fundamental principles of peptide synthesis, which involves the sequential coupling of protected amino acids. The Z-group on the N-terminus prevents self-polymerization during the activation of the free α-carboxyl group.[8] This allows for the formation of a peptide bond with the free amino group of another amino acid or peptide.
Key Considerations for Using a Racemic Mixture
The use of this compound introduces a racemic center at the asparagine residue, resulting in the formation of a mixture of diastereomeric peptides. These diastereomers will have different physicochemical properties, which can be exploited for their separation.[9] High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a powerful technique for the separation and analysis of such peptide diastereomers.[9][10][11]
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound in both solution-phase and solid-phase peptide synthesis.
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis is well-suited for the preparation of shorter peptides and for large-scale synthesis where purification of intermediates is feasible.[12]
Protocol: Coupling of this compound using Carbodiimide Reagents
-
Preparation of the Amino Component: If the C-terminal amino acid is protected as an ester (e.g., methyl or ethyl ester) and is in the form of a hydrochloride salt, it must be neutralized to the free amine. Dissolve the amino acid ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 eq) and stir for 15-20 minutes at room temperature.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF). Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: To the cooled solution of activated this compound, add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.1 eq). Stir the mixture at 0°C for 30 minutes. Then, add the prepared free amine of the C-terminal amino acid ester. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the urea byproduct (dicyclohexylurea or diisopropylurea). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by flash column chromatography on silica gel or by recrystallization.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers the advantage of simplified purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing of the resin-bound peptide.[13][14]
Protocol: Coupling of this compound on a Solid Support
This protocol assumes the use of a standard resin, such as Rink Amide resin for peptide amides or Wang resin for peptide acids, within an Fmoc-based SPPS strategy where the final amino acid to be coupled is Z-protected.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. If the N-terminus of the resin-bound peptide is Fmoc-protected, perform deprotection by treating the resin with a 20% piperidine solution in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Activation and Coupling: In a separate vessel, pre-activate this compound (3 eq. relative to resin loading) with a coupling reagent such as HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. Alternatively, a carbodiimide/HOBt activation method can be used. Add the activated this compound solution to the deprotected resin.
-
Reaction Monitoring and Washing: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the coupling reaction for completion using a qualitative method like the Kaiser test (ninhydrin test). If the test is positive (indicating free amines), the coupling step can be repeated. Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Deprotection of the Z-Group
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, a method that is orthogonal to many other protecting groups used in peptide synthesis.[8][15]
Protocol: Catalytic Hydrogenolysis of the Z-Group
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid. Add a catalyst, typically 10% Palladium on carbon (Pd/C), at about 10-20% by weight of the peptide.
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide. Further purification can be performed by HPLC if necessary.
Management of Side Reactions: Aspartimide Formation
A critical side reaction when incorporating asparagine or aspartic acid into a peptide sequence is the formation of a succinimide intermediate, known as aspartimide. This is particularly problematic under the basic conditions used for Fmoc deprotection in SPPS.[1] The formation of aspartimide can lead to two major undesired outcomes:
-
Racemization: The α-carbon of the aspartimide ring is susceptible to epimerization, which can lead to the conversion of the intended D- or L-asparagine to its opposite enantiomer.[1][16][17][18]
-
Formation of β-Peptides: The succinimide ring can be opened by nucleophilic attack at either the α- or β-carbonyl group, leading to the formation of a mixture of the desired α-peptide and the undesired β-peptide isomer.[1]
Strategies to Mitigate Aspartimide Formation:
-
Use of Side-Chain Protection: For Fmoc-based SPPS, using a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH (trityl), is highly recommended. The bulky trityl group sterically hinders the attack of the backbone amide on the side-chain carbonyl.[19]
-
Modification of Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can help to reduce the basicity and suppress aspartimide formation.[20]
-
Choice of Coupling Reagents: When using unprotected asparagine, avoiding carbodiimide-based coupling reagents can minimize dehydration of the side-chain amide to a nitrile, another potential side reaction.[19][21] Reagents like HATU or HBTU are often preferred.
Biological Relevance and Application Workflow
The incorporation of D-amino acids, such as D-asparagine, can have profound effects on the biological properties of a peptide. D-amino acid-containing peptides (DAACPs) have been identified in various organisms and are associated with a range of biological activities, including antimicrobial and neuronal functions.[10] In the central nervous system, D-amino acids like D-serine and D-aspartate act as neurotransmitters or neuromodulators.[22][23] Peptides containing D-asparagine may therefore have applications in the development of novel therapeutics targeting the nervous system.
Conclusion
This compound is a valuable reagent for the introduction of both L- and D-asparagine residues into synthetic peptides. While its use necessitates careful consideration of the formation of diastereomeric products and the potential for aspartimide-related side reactions, the strategic incorporation of D-asparagine can yield peptides with enhanced stability and novel biological activities. By employing appropriate synthetic strategies, purification techniques, and analytical methods, researchers can effectively utilize this compound to advance the fields of peptide chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 29880-22-6: Z-dl-asparagine | CymitQuimica [cymitquimica.com]
- 3. Z-DL-ASPARAGINE | 29880-22-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Z-DL-ASPARAGINE CAS#: 29880-22-6 [amp.chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. Z-Asn-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 16. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Racemization of an asparagine residue during peptide deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 22. mdpi.com [mdpi.com]
- 23. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Benzyloxycarbonyl-DL-asparagine: A Technical Guide to its Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-DL-asparagine (Z-DL-Asn) is a chemically modified form of the non-essential amino acid DL-asparagine. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group enhances the compound's stability and utility in various biochemical and pharmaceutical applications.[1] This modification prevents unwanted side reactions during chemical synthesis, making Z-DL-Asn a crucial building block in peptide synthesis and a valuable tool in drug development and other research areas.[2][3] This technical guide provides an in-depth overview of the core applications of Benzyloxycarbonyl-DL-asparagine, focusing on its role in peptide synthesis, drug development, and its involvement in cellular signaling pathways.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of Benzyloxycarbonyl-DL-asparagine is presented in the table below, providing essential data for its handling, characterization, and application in experimental settings.
| Property | Value | References |
| Chemical Formula | C₁₂H₁₄N₂O₅ | [3][4] |
| Molecular Weight | 266.25 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 163-165 °C | [5] |
| Purity | ≥ 98% (HPLC) | [4] |
| Solubility | Soluble in water and polar organic solvents. Almost transparent in hot water. | [1][6] |
| Storage Conditions | 0 - 8 °C, sealed in a dry environment. | [4][7] |
| CAS Number | 29880-22-6 | [4] |
Core Applications
Peptide Synthesis
The primary application of Benzyloxycarbonyl-DL-asparagine lies in peptide synthesis, where the Cbz group serves as a temporary protecting group for the α-amino functionality. This protection is essential to control the sequence of amino acid addition and prevent self-polymerization.
This protocol outlines a general solution-phase method for the synthesis of a dipeptide, for instance, Z-Asn-Gly.
Materials:
-
Benzyloxycarbonyl-DL-asparagine (Z-DL-Asn)
-
Glycine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
1N Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Activation of Z-DL-Asn:
-
Dissolve Z-DL-Asn (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 1 hour at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve glycine methyl ester hydrochloride (1 equivalent) in DMF and neutralize with TEA (1 equivalent) at 0 °C.
-
Add the activated Z-DL-Asn solution (from step 1) to the neutralized glycine methyl ester solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Monitor the reaction progress and purity of the product by TLC.
-
Purify the crude dipeptide by column chromatography on silica gel if necessary.
-
The Cbz group is typically removed by catalytic hydrogenolysis, a mild method that does not affect most other protecting groups used in peptide synthesis.
Experimental Protocol: Catalytic Hydrogenolysis of a Z-protected Peptide
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol or ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected peptide (1 equivalent) in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%). Caution: The catalyst can be pyrophoric and should be handled while wet.
-
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]
-
Drug Development and Biological Research
Beyond peptide synthesis, Z-DL-asparagine and its derivatives are utilized in various aspects of drug development and biological research. Asparagine metabolism is increasingly recognized as a critical pathway in cancer cell proliferation and survival, making it a potential target for therapeutic intervention.
Cancer cells often exhibit an increased demand for non-essential amino acids, including asparagine.[2] Some cancer cells have low expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production, making them dependent on extracellular sources of asparagine. This dependency can be exploited for therapeutic purposes. L-asparaginase, an enzyme that depletes circulating asparagine, is a clinically approved drug for the treatment of acute lymphoblastic leukemia.
The synthesis of asparagine is metabolically linked to central carbon metabolism and is influenced by major signaling pathways that regulate cell growth and proliferation, such as the mTORC1 and ATF4 pathways.[9] Intracellular asparagine levels can act as a signal for nutrient availability and influence these pathways.[1] Therefore, understanding and manipulating asparagine metabolism holds promise for the development of novel anti-cancer strategies.
The synthesis of asparagine is a key metabolic process that is intricately linked to cellular signaling pathways that control cell growth, proliferation, and stress responses. The enzyme asparagine synthetase (ASNS) catalyzes the ATP-dependent conversion of aspartate and glutamine to asparagine and glutamate.[2]
As depicted in the diagram, intracellular asparagine levels, maintained by both transport from the extracellular environment and de novo synthesis via ASNS, play a crucial role in cellular homeostasis. Sufficient asparagine levels promote cell growth and proliferation by activating the mTORC1 signaling pathway.[9] Conversely, asparagine depletion leads to the activation of the ATF4-mediated stress response, which upregulates the expression of ASNS to restore intracellular asparagine levels.[9] This intricate interplay highlights the importance of asparagine metabolism in cellular function and its potential as a target in diseases like cancer.
Conclusion
Benzyloxycarbonyl-DL-asparagine is a versatile and indispensable reagent in modern biochemical and pharmaceutical research. Its primary utility as a protected amino acid in peptide synthesis is well-established, with robust protocols for its incorporation and subsequent deprotection. Furthermore, the growing understanding of asparagine's role in cellular metabolism and signaling has opened new avenues for its application in drug development, particularly in the context of oncology. The detailed protocols and conceptual frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to effectively utilize Benzyloxycarbonyl-DL-asparagine in their respective fields.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyloxycarbonyl-asparagine | C12H14N2O5 | CID 75314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Benzyloxycarbonyl-L-asparagine | 2304-96-3 [chemicalbook.com]
- 6. Z-DL-ASPARAGINE | 29880-22-6 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
A Technical Guide to Z-DL-Asn-OH (CAS 2304-96-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-DL-Asn-OH (N-Benzyloxycarbonyl-DL-asparagine), a key reagent in chemical synthesis. Given the nature of this compound as a protected, racemic amino acid derivative, this document focuses on its chemical properties, its primary application in peptide synthesis, and general experimental methodologies. While the endogenous amino acid L-asparagine is vital in numerous biological processes, there is limited evidence in the scientific literature of specific biological activities for the synthetic this compound.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its key properties, compiled from various suppliers, are summarized below for easy reference.
| Property | Value | References |
| CAS Number | 2304-96-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [1][2][4] |
| Molecular Weight | 266.25 g/mol | [1][2][5] |
| Appearance | White to almost white powder or crystals | [1][6] |
| Melting Point | 163-165 °C | [1][5] |
| Purity | ≥99% | [5] |
| Solubility | Almost transparent in hot methanol | [1] |
| Storage | Keep in a dark, dry place at room temperature | [1][7] |
Core Application: Peptide Synthesis
The primary application of this compound is in peptide synthesis.[5][7][8] Peptides are chains of amino acids linked by peptide bonds. In the laboratory synthesis of a specific peptide sequence, it is crucial to control which amino acids react with each other. This is achieved by using "protecting groups."
This compound is a derivative of the amino acid asparagine where the amino group is protected by a benzyloxycarbonyl (abbreviated as "Z" or "Cbz") group. This "Z" group prevents the amino group of the asparagine molecule from forming unwanted bonds during the synthesis process, thus directing the reaction to the carboxyl group. Once the desired peptide bond is formed, the Z group can be removed in a subsequent step.
Below is a diagram illustrating the conceptual components of the this compound molecule.
General Experimental Workflow
While specific protocols vary, the use of a protected amino acid like this compound in peptide synthesis generally follows a cyclical process of deprotection and coupling. The diagram below outlines a simplified, representative workflow for adding an amino acid to a growing peptide chain.
General Experimental Protocol: Peptide Coupling
The following is a representative protocol for the coupling step in a solution-phase peptide synthesis. It is a generalized method and should be adapted and optimized for specific substrates and scales.
Objective: To couple this compound to an amino acid ester (e.g., H-Gly-OMe).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)
-
Base (e.g., Triethylamine - TEA or N-Methylmorpholine - NMM)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
Procedure:
-
Dissolution: Dissolve the amino acid ester hydrochloride in the anhydrous solvent.
-
Neutralization: Cool the solution in an ice bath (0 °C) and add one equivalent of the base (TEA or NMM) to neutralize the hydrochloride and free the amino group.
-
Addition of Protected Amino Acid: To this solution, add one equivalent of this compound.
-
Coupling Agent Addition: Slowly add a solution of one equivalent of the coupling agent (DCC) in the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Let the reaction proceed overnight.
-
Work-up:
-
A precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Filter off the DCU.
-
Wash the filtrate sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
-
Purification: Purify the resulting crude dipeptide by recrystallization or column chromatography.
Biological Context and Concluding Remarks
The amino acid asparagine is integral to many biological functions, including protein synthesis and nervous system function.[] However, this compound is a synthetic compound designed for chemical utility. The presence of the benzyloxycarbonyl protecting group and the fact that it is a racemic (DL) mixture—containing both the natural L-enantiomer and the unnatural D-enantiomer—means it is not suitable for direct use in biological systems and its primary role is confined to the research laboratory as a building block for creating peptides.[7][8] These synthetic peptides may then be studied for their potential biological activities.
This guide has summarized the key technical data for this compound, CAS 2304-96-3, highlighting its principal application in peptide synthesis. For researchers employing this reagent, careful adherence to standard protocols for peptide synthesis and purification is essential for successful outcomes.
References
- 1. N-Benzyloxycarbonyl-L-asparagine | 2304-96-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. content.labscoop.com [content.labscoop.com]
- 4. peptide.com [peptide.com]
- 5. Z-L-Aspargine, 99% 2304-96-3 India [ottokemi.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Z-Asn-OH | Cbz-Asn-OH | N-Cbz-L-asparagine | TargetMol [targetmol.com]
- 8. ruifuchem.com [ruifuchem.com]
Z-DL-Asn-OH molecular weight and formula
An In-Depth Technical Guide to Z-DL-Asn-OH
This guide provides a comprehensive overview of N-α-Cbz-DL-asparagine (this compound), a key reagent in biochemical research and pharmaceutical development. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Properties of this compound
This compound is a derivative of the amino acid asparagine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is crucial for its primary application in peptide synthesis, preventing unwanted side reactions.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and its L-isomer, Z-L-Asn-OH.
| Property | This compound | Z-L-Asn-OH |
| Synonyms | 4-Amino-2-([(benzyloxy)carbonyl]amino)-4-oxobutanoic acid | Z-L-Asparagine, N-Cbz-L-asparagine |
| CAS Number | 29880-22-6[1][2] | 2304-96-3[3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₄N₂O₅[1][2][5][6] | C₁₂H₁₄N₂O₅[5] |
| Molecular Weight | 266.25 g/mol [2] or 266.3 g/mol [1] | 266.25 g/mol [3][4][5][7][8] |
| Appearance | White to off-white powder[1] | White powder or crystals[3] |
| Purity | ≥ 98% (HPLC)[1] | 99%[3] |
| Melting Point | Not specified | 163-165 °C[3] |
| Optical Activity | Not applicable (racemic mixture) | [α]20/D +6° (c = 1.6 in acetic acid)[3] |
| Storage Conditions | Store at 0 - 8 °C[1] | Room temperature[9] or 4°C[4] |
Synthesis and Experimental Protocols
Synthesis of Z-DL-Asparagine
A common method for the synthesis of this compound involves the reaction of DL-Asparagine with benzyl chloroformate in a basic aqueous solution.[2]
Experimental Protocol:
-
Suspension: Suspend 100g of DL-Asparagine monohydrate in a mixture of 1000g of water and 300g of acetone and stir the mixture.[2]
-
pH Adjustment: Adjust the pH of the suspension to between 8 and 9 using a 20% sodium carbonate solution. Cool the mixture to 0°C.[2]
-
Addition of Protecting Group: Slowly add 150g of benzyl chloroformate to the cooled mixture over 1-2 hours, ensuring the temperature remains below 3°C.[2]
-
Reaction: After the addition is complete, allow the temperature to rise to 18-20°C and continue the reaction for 10 hours.[2]
-
Monitoring and Precipitation: Monitor the reaction completion using Thin Layer Chromatography (TLC). Once the starting material is consumed, acidify the solution to a pH of 1 with 4 equivalents of hydrochloric acid to precipitate the solid product.[2]
-
Isolation and Drying: Filter the precipitate to isolate the N-benzyloxycarbonyl asparagine and dry the solid to yield the final product. A typical yield is around 90.3%.[2]
Caption: Workflow for the synthesis of this compound.
Application in Peptide Synthesis
This compound is a crucial building block in solution-phase peptide synthesis.[3] The 'Z' group protects the amino terminus, allowing for the controlled formation of a peptide bond with the carboxyl group of another amino acid.
General Experimental Protocol (Solution-Phase Peptide Coupling):
-
Activation of Carboxyl Group: The carboxyl group of this compound is activated to facilitate the formation of a peptide bond. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (BOP).[10]
-
Coupling Reaction: The activated this compound is then reacted with the free amino group of another amino acid or peptide ester in an appropriate organic solvent.
-
Deprotection: Following the coupling reaction, the Z-group can be removed by catalytic hydrogenation to expose the free amino group for the next coupling step.
-
Purification: The resulting dipeptide or polypeptide is purified, typically using chromatographic techniques, to remove byproducts and unreacted reagents.
It is important to note that the use of side-chain unprotected asparagine can sometimes lead to the formation of a β-cyano alanine side product.[10] Using side-chain protected asparagine derivatives like Fmoc-Asn(Mbh)-OH or Fmoc-Asn(Tmob)-OH with BOP-mediated activation can prevent this side reaction.[10]
Caption: General workflow for using this compound in peptide synthesis.
Applications in Research and Development
This compound and its derivatives are valuable tools in several areas of scientific research:
-
Drug Development: As a fundamental component in peptide synthesis, it is used to construct peptides and peptidomimetics with potential therapeutic applications.[1] Amide-based carboxylate derivatives are being investigated for their therapeutic potential in diseases like Alzheimer's.[11]
-
Biochemistry and Protein Engineering: It serves as a building block for creating custom peptides to study enzyme mechanisms, protein-protein interactions, and for the development of novel biomaterials.[1]
-
Cell Biology: This compound is sometimes utilized in cell culture media to support cell growth and protein production in various biopharmaceutical applications.[1]
-
Neuroscience: It is studied for its potential role in neurotransmitter synthesis, which could provide insights into brain function and neurological disorders.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Z-DL-ASPARAGINE synthesis - chemicalbook [chemicalbook.com]
- 3. Z-Asn-OH 99 2304-96-3 [sigmaaldrich.com]
- 4. Z-Asn-OH | Cbz-Asn-OH | N-Cbz-L-asparagine | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. peptide.com [peptide.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 70-47-3|H-Asn-OH|BLD Pharm [bldpharm.com]
- 10. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nα-Cbz-DL-asparagine in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Cbz-DL-asparagine is a protected amino acid derivative that serves as a crucial building block in the field of biochemistry, particularly in the synthesis of peptides and the development of novel therapeutic agents. The attachment of the carbobenzyloxy (Cbz or Z) group to the alpha-amino group of DL-asparagine provides a stable protecting group that can be selectively removed under specific conditions, making it an invaluable tool for controlled chemical synthesis. This guide provides a comprehensive overview of the properties, synthesis, and applications of Nα-Cbz-DL-asparagine, tailored for professionals in research and drug development.
Core Properties and Data
Nα-Cbz-DL-asparagine is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄N₂O₅ | [2][3][4][5] |
| Molecular Weight | 266.25 g/mol | [1][3][4][5] |
| CAS Number | 29880-22-6 | [1][2][3][4][5] |
| Appearance | White to off-white powder/crystals | [1] |
| Storage Temperature | 0 - 8 °C | [2] |
| Purity (typical) | ≥ 99% | [1] |
| Synonyms | Z-DL-Asn-OH, N-Carbobenzyloxy-DL-asparagine | [2] |
Biochemical Pathways and Significance
While Nα-Cbz-DL-asparagine is primarily a synthetic compound, its core structure, asparagine, is a non-essential amino acid with significant roles in cellular metabolism. The synthesis of asparagine is intricately linked to central carbon and nitrogen metabolism. The diagram below illustrates the biosynthesis of asparagine and its relationship with the TCA cycle.
Experimental Protocols
Synthesis of Nα-Cbz-DL-asparagine
This protocol describes a common method for the N-protection of DL-asparagine using benzyl chloroformate (Cbz-Cl).[1]
Materials:
-
DL-Asparagine
-
Acetone
-
Water
-
20% Sodium Carbonate solution
-
Benzyl chloroformate (Cbz-Cl)
-
4M Hydrochloric acid (HCl)
Procedure:
-
Suspend 100g of DL-asparagine in a mixture of 1000g of water and 300g of acetone and stir.[1]
-
Adjust the pH of the suspension to between 8 and 9 with a 20% sodium carbonate solution and cool the mixture to 0 °C.[1]
-
Slowly add 150g of benzyl chloroformate, keeping the temperature below 3 °C over a period of 1-2 hours.[1]
-
Raise the temperature to 18-20 °C and continue the reaction for 10 hours.[1]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, acidify the reaction mixture to pH 1 with 4M HCl to precipitate the product.[1]
-
Filter the solid precipitate, wash with cold water, and dry to obtain Nα-Cbz-DL-asparagine.[1] A typical yield is around 90%.[1]
The following diagram illustrates the workflow for the synthesis of Nα-Cbz-DL-asparagine.
References
- 1. Z-DL-ASPARAGINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. | Advent [adventchembio.com]
- 5. Buy N-Cbz-DL-Asparagine 99% as an amino acid derivative/peptide KSM/WS online | Advent [adventchembio.com]
- 6. Asparagine - Wikipedia [en.wikipedia.org]
- 7. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
Solubility of Z-DL-Asn-OH in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-Benzyloxycarbonyl-DL-asparagine (Z-DL-Asn-OH). Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available qualitative information and provides a detailed experimental protocol for researchers to determine precise solubility values in their specific solvent systems.
Factors Influencing Solubility
The solubility of protected amino acids like this compound is governed by several factors:
-
The Amino Acid Side Chain: The polar amide group in the asparagine side chain can participate in hydrogen bonding, influencing its interaction with protic solvents.
-
The N-Terminal Protecting Group: The benzyloxycarbonyl (Z or Cbz) group is relatively nonpolar, which can increase the solubility of the amino acid in certain organic solvents compared to its unprotected form.
-
The Solvent System: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants of solubility. Common solvents in peptide synthesis and related research include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), alcohols, and chlorinated hydrocarbons.
-
Temperature: Solubility is generally temperature-dependent. For many solids, solubility increases with temperature.
-
Presence of Additives: Salts or other reagents can alter the properties of the solvent system, thereby increasing or decreasing the solubility of the protected amino acid.
Qualitative Solubility Data
Specific quantitative solubility data for this compound is not widely available in published literature. The following table summarizes the available qualitative and semi-quantitative information.
| Solvent | Solubility Description |
| Hot Methanol | Almost transparent. |
| Hot Water | Almost transparent. |
| DMSO | While specific data for this compound is unavailable, a formulation containing DMSO, PEG300, Tween 80, and Saline/PBS was prepared with a mother liquor concentration of 40 mg/mL of a related compound, suggesting that DMSO, particularly in co-solvent systems, is a strong solvent for such molecules.[1] |
| Acetic Acid | A solution for optical activity measurement was prepared at a concentration of 1.6 g in 100 mL of acetic acid, indicating good solubility at this concentration.[2][3] |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
For researchers requiring precise quantitative solubility data, the following gravimetric method is a reliable approach.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with tight-fitting caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution reaches saturation.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with gentle agitation to ensure saturation.
-
Filtration: Once equilibrated, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove all solid particles. This step is critical to avoid artificially high results.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.
-
Mass Determination: Once the solvent is completely removed, accurately weigh the evaporation dish containing the dried this compound.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered solution
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the gravimetric method for determining solubility.
Use in Peptide Synthesis
This compound is primarily utilized in solution-phase peptide synthesis. The benzyloxycarbonyl group protects the alpha-amino group, preventing unwanted side reactions during peptide bond formation. The choice of solvent for the coupling reaction is critical and depends on the solubility of all reactants. The following diagram outlines a general workflow for its use in synthesizing a dipeptide.
References
The Carbobenzyloxy Group (Cbz or Z): A Technical Guide to Amine Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic protection and deprotection of amino groups are fundamental to the successful chemical synthesis of peptides. The carbobenzyloxy (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a seminal development that enabled controlled, stepwise peptide synthesis. This technical guide provides an in-depth analysis of the core function of the Z-protecting group in the context of amino acid chemistry. It includes a comparative analysis of its stability and lability against other common protecting groups, detailed experimental protocols for its introduction and removal, and a discussion of its role in orthogonal synthetic strategies.
Core Function and Principles of the Z-Protecting Group
The primary function of the Z-group is to temporarily mask the nucleophilic α-amino group of an amino acid, thereby preventing unwanted side reactions during peptide bond formation.[1] This is achieved by converting the amine into a less reactive carbamate. The Z-group is valued for several key characteristics:
-
Stability : Z-protected amines are stable under a wide range of conditions, including basic and mildly acidic environments, which allows for flexibility in subsequent synthetic steps.[1][2]
-
Crystallinity : Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.[3]
-
Racemization Resistance : The urethane linkage of the Z-group helps to suppress racemization at the α-carbon during peptide coupling reactions.[1]
-
Facile Introduction and Removal : The Z-group can be introduced with high efficiency and removed under specific, controlled conditions.[2]
Quantitative Data and Comparative Analysis
The selection of a protecting group strategy is a critical decision in peptide synthesis. The following tables provide quantitative and comparative data on the Z-group in relation to other commonly used amine protecting groups, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Table: Comparative Lability of Amine Protecting Groups
| Protecting Group | Cleavage Condition | Reagents | Stability | Orthogonality |
| Z (Cbz) | Hydrogenolysis | H₂, Pd/C | Stable to mild acid and base | Orthogonal to Boc and Fmoc |
| Strong Acid | HBr/AcOH, HF | |||
| Boc | Acidolysis | TFA, HCl in dioxane | Stable to base and hydrogenolysis | Orthogonal to Z and Fmoc |
| Fmoc | Basolysis | 20% Piperidine in DMF | Stable to acid and hydrogenolysis | Orthogonal to Z and Boc |
Table: Stability of the Z-Group under Various Conditions
| Condition | Reagent/pH | Temperature | Stability |
| Aqueous | pH < 1 | 100°C | Labile |
| pH = 1 | Room Temp. | Stable | |
| pH = 4 | Room Temp. | Stable | |
| pH = 9 | Room Temp. | Stable | |
| pH = 12 | Room Temp. | Stable | |
| pH > 12 | 100°C | Labile | |
| Bases | LDA, NEt₃, Py, t-BuOK | Various | Stable |
| Reductants | NaBH₄ | Various | Stable |
Table: Physicochemical Properties of Representative Z-Protected Amino Acids
| Z-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Z-Glycine | C₁₀H₁₁NO₄ | 209.20 | 120-122 |
| Z-Alanine | C₁₁H₁₃NO₄ | 223.22 | 82-84 |
| Z-Phenylalanine | C₁₇H₁₇NO₄ | 299.32 | 88-90 |
| Z-Leucine | C₁₄H₁₉NO₄ | 265.30 | 46-49 |
| Z-Valine | C₁₃H₁₇NO₄ | 251.28 | 60-63 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the introduction and removal of the Z-protecting group.
Protocol 1: Z-Protection of Glycine
This protocol describes the protection of the amino group of glycine using benzyl chloroformate under Schotten-Baumann conditions.[2][4]
Materials:
-
Glycine (1.0 eq)
-
2 M Sodium hydroxide solution
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolution: Dissolve glycine (e.g., 7.51 g, 0.1 mol) in 2 M aqueous sodium hydroxide (50 mL) in a flask and cool the solution to 0°C in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (e.g., 18.8 g, 0.11 mol) dropwise over 30 minutes. Simultaneously, add 4 M aqueous sodium hydroxide (25 mL) dropwise to maintain a pH between 9 and 10.[3]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of Z-glycine should form.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield Z-glycine as a white solid.
Expected Yield: >90%[2]
Protocol 2: Z-Protection of Phenylalanine
This protocol is similar to that for glycine, with adjustments for the different molecular weight of phenylalanine.
Materials:
-
L-Phenylalanine (1.0 eq)
-
2 M Sodium carbonate solution
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolution: Dissolve L-phenylalanine (e.g., 16.52 g, 0.1 mol) in 2 M aqueous sodium carbonate (100 mL) and cool to 0°C.
-
Addition of Cbz-Cl: Add benzyl chloroformate (e.g., 18.8 g, 0.11 mol) dropwise while maintaining the temperature below 5°C and ensuring vigorous stirring.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up and Acidification: Follow steps 4 and 5 from Protocol 4.1.
-
Extraction, Drying, and Concentration: Follow steps 6 and 7 from Protocol 4.1.
Expected Yield: 85-95%
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
This method is a mild and common way to remove the Z-group.[2]
Materials:
-
Z-protected amino acid or peptide (1.0 eq)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve the Z-protected compound (e.g., Z-glycine) in methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Expected Yield: Quantitative[5]
Protocol 4: Cbz Deprotection using HBr in Acetic Acid
This is a harsher method suitable for substrates that are incompatible with hydrogenolysis.[5]
Materials:
-
Z-protected amino acid or peptide
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Reaction: Dissolve the Z-protected compound in 33% HBr in acetic acid at room temperature.
-
Monitoring: Stir the mixture and monitor the reaction by TLC. Deprotection is typically complete within 1-2 hours.
-
Precipitation: Upon completion, add an excess of cold, anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.
-
Drying: Dry the resulting solid under vacuum to obtain the deprotected amino acid hydrobromide salt.
Expected Yield: >90%
Side Reactions: Possible side reactions include the bromination of sensitive aromatic residues if not properly controlled. The use of scavengers like anisole can mitigate this.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Z-group protection of an amino acid.
Caption: Mechanism of Z-group deprotection by catalytic hydrogenolysis.
Caption: General workflow for solution-phase peptide synthesis using the Z-protecting group.
Caption: Orthogonal protection strategy with Fmoc, tBu, and Z groups.
Conclusion
The benzyloxycarbonyl (Z) group remains a highly relevant and valuable tool in the arsenal of the peptide chemist. Its robust stability, ease of introduction and removal, and its orthogonal nature to other common protecting groups make it a versatile choice for a variety of synthetic strategies, particularly in solution-phase synthesis. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to design and execute successful and efficient peptide syntheses. The provided quantitative data, detailed protocols, and visual diagrams serve as a comprehensive resource for the practical application of the Z-protecting group in the laboratory.
References
A Technical Guide to Z-DL-Asn-OH: A Protected Amino Acid for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Z-DL-Asn-OH (Nα-Cbz-DL-asparagine), a crucial building block in peptide synthesis. This document outlines commercially available sources, purity specifications, and detailed methodologies for its application in research and drug development.
Supplier and Purity Information
This compound is available from various chemical suppliers, with purity levels typically ranging from 98% to 99%. The following table summarizes the information from several key suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Advent Chembio | Nα-Cbz-DL-asparagine, 99% [this compound] | 29880-22-6 | C12H14N2O5 | 266.25 | 99% |
| Sigma-Aldrich | Z-Asn-OH | 2304-96-3 | C12H14N2O5 | 266.25 | 99% |
| TargetMol | Z-Asn-OH | 2304-96-3 | C12H14N2O5 | 266.25 | 98.21% |
| Aapptec | Z-Asn-OH | 2304-96-3 | C12H14N2O5 | 266.2 | Not specified |
Core Applications in Research and Drug Development
This compound is an N-terminally protected form of the amino acid asparagine. The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the alpha-amino group, preventing unwanted side reactions during peptide synthesis.[1] This allows for the sequential and controlled formation of peptide bonds. Its primary application lies in solution-phase peptide synthesis, a versatile method for creating peptides.[2]
The resulting asparagine-containing peptides are of significant interest in drug development. For instance, they can be designed as substrates or inhibitors for enzymes such as asparagine endopeptidase (AEP), a cysteine protease implicated in the pathology of various neurodegenerative diseases.[3]
Experimental Protocols
While this compound can be utilized in peptide synthesis, detailed protocols often reference the L-enantiomer, Z-L-Asn-OH. The following is a general protocol for solution-phase peptide coupling using a Z-protected asparagine derivative, which can be adapted for the DL-racemic mixture.
Materials:
-
This compound
-
Amino acid or peptide with a free amino group (e.g., an amino acid ester hydrochloride)
-
Coupling reagent (e.g., DCC, EDC)
-
Coupling additive (e.g., HOBt)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA, NMM)
-
Reagents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO3 solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Protocol for Peptide Coupling:
-
Preparation of the Free Amine: Dissolve the amino acid or peptide ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM. Add the base (1.0 equivalent) and stir the solution at room temperature for 15-20 minutes to generate the free amine.
-
Activation of this compound: In a separate flask, dissolve this compound (1.1 equivalents) and the coupling additive such as HOBt (1.2 equivalents) in the anhydrous solvent. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: To the cooled solution of this compound and HOBt, add the coupling reagent (e.g., EDC, 1.2 equivalents). Stir the mixture for a few minutes to allow for the activation of the carboxylic acid.
-
Addition of the Free Amine: Add the previously prepared free amine solution to the activated this compound mixture.
-
Reaction Progression: Allow the reaction to stir at 0°C for approximately 2 hours, then let it warm to room temperature and continue stirring overnight.
-
Work-up: Quench the reaction by adding water. Extract the peptide product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can then be purified by silica gel column chromatography.
Protocol for Z-Group Deprotection (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogen Source: Introduce hydrogen gas via a balloon or by bubbling it through the solution. Alternatively, a hydrogen donor like ammonium formate can be used.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or mass spectrometry.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general workflow of peptide synthesis using this compound and a simplified representation of a signaling pathway where a synthesized asparagine-containing peptide could act as an inhibitor.
References
Methodological & Application
Application Notes and Protocols for Z-DL-Asn-OH Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DL-Asn-OH, or N-benzyloxycarbonyl-DL-asparagine, is a protected amino acid derivative crucial for the synthesis of peptides. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, enabling the selective formation of peptide bonds at the carboxyl terminus. This application note provides a detailed protocol for the solution-phase coupling of this compound to an amino acid ester, a fundamental step in peptide synthesis.
A significant challenge in coupling asparagine residues is the potential for a side reaction where the side-chain amide undergoes dehydration to form a β-cyanoalanine derivative.[1] This can be minimized through the careful selection of coupling reagents and reaction conditions. While reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are known to be highly effective in suppressing this side reaction in solid-phase synthesis, carbodiimide-based methods, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), are commonly and effectively employed in solution-phase synthesis.[1][2]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a dipeptide, Z-DL-Asn-Gly-OMe, using the EDC/HOBt coupling protocol detailed below. The data is based on analogous solution-phase peptide coupling reactions.[2]
| Step | Product | Coupling Reagents | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1 | Z-DL-Asn-Gly-OMe | EDC/HOBt | 80 - 90 | > 95 |
| 2 | H-DL-Asn-Gly-OMe | Catalytic Hydrogenation | 90 - 98 | > 90 (crude) |
| 3 | H-DL-Asn-Gly-OH | Saponification | 80 - 90 | > 98 (after purification) |
Experimental Protocols
Protocol 1: Synthesis of Z-DL-Asn-Gly-OMe via EDC/HOBt Coupling
This protocol details the coupling of the carboxyl group of this compound with the free amino group of glycine methyl ester.
Materials:
-
This compound (1.0 eq)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralization of the HCl salt)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: a. Dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. b. Add DIPEA (1.0 eq) to the solution and stir for 15 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.
-
Peptide Coupling Reaction: a. In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add EDC·HCl (1.2 eq) portion-wise to the cooled solution and stir for 30 minutes at 0 °C. d. To this mixture, add the freshly prepared glycine methyl ester solution from step 1. e. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Monitor the reaction progress by Thin Layer Chromatography (TLC). b. Upon completion, dilute the reaction mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Z-DL-Asn-Gly-OMe.
Protocol 2: N-terminal Z-Group Deprotection via Catalytic Hydrogenation
This protocol details the removal of the benzyloxycarbonyl (Z) protecting group from the N-terminus of the dipeptide.
Materials:
-
Z-DL-Asn-Gly-OMe
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) source
Procedure:
-
Reaction Setup: a. Dissolve the protected dipeptide, Z-DL-Asn-Gly-OMe, in methanol. b. To this solution, add 10% Palladium on carbon (typically 5-10% w/w of the peptide).
-
Deprotection Reaction: a. Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature. b. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: a. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with methanol. c. Concentrate the filtrate under reduced pressure to yield H-DL-Asn-Gly-OMe. The crude product can often be used in the next step without further purification.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for the synthesis of the dipeptide and a conceptual signaling pathway for a hypothetical bioactive asparagine-containing peptide.
Caption: Workflow for the synthesis of H-DL-Asn-Gly-OH.
Caption: Conceptual GPCR signaling pathway for a bioactive peptide.
References
Application Notes and Protocols for Z-DL-Asn-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DL-Asn-OH is a protected amino acid derivative that can be utilized in solid-phase peptide synthesis (SPPS) for the incorporation of a racemic asparagine (Asn) residue. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, while the DL-configuration indicates a mixture of both D- and L-stereoisomers. This unique characteristic makes this compound a specialized building block for applications where stereochemical diversity at a specific position in the peptide chain is desired, such as in the generation of peptide libraries for screening purposes or in the synthesis of peptides with enhanced stability against enzymatic degradation.
These application notes provide a comprehensive overview of the use of this compound in SPPS, including key considerations, potential side reactions, and detailed protocols for its incorporation into a peptide sequence.
Key Considerations for Using this compound in SPPS
The use of this compound in SPPS requires careful consideration of several factors to ensure successful peptide synthesis and to control for potential side reactions.
-
Racemic Nature : The primary consideration is the racemic (DL) nature of the amino acid. The coupling of this compound will result in the formation of two diastereomeric peptides for each incorporation site. This will complicate purification and analysis, and the final product will be a mixture of peptides. This may be desirable for library generation but is unsuitable for the synthesis of a single, stereochemically pure peptide.
-
Asparagine Side Reactions : Asparagine is prone to two major side reactions during SPPS:
-
Side-chain dehydration : The amide side chain of asparagine can undergo dehydration to form a β-cyanoalanine residue, particularly during the activation step with carbodiimide-based coupling reagents like DCC or DIC.[1][2][3][4]
-
Aspartimide formation : Under basic or acidic conditions, the peptide backbone can cyclize with the asparagine side chain to form a succinimide derivative known as an aspartimide.[5][6][7] This can lead to the formation of α- and β-peptide bonds and racemization.
-
-
Z-Protecting Group : The Z-group is stable to the basic conditions used for Fmoc deprotection and the milder acidic conditions for Boc deprotection, making it compatible with both major SPPS strategies.[8] However, its removal requires harsher conditions, such as strong acid (e.g., HBr in acetic acid) or catalytic hydrogenolysis, which must be compatible with the resin and other side-chain protecting groups.
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Activation Method | Potential for Side-Chain Dehydration | Notes |
| HBTU/HATU | Uronium/Aminium salt | Low | Recommended for minimizing dehydration of the Asn side chain.[1][2] |
| PyBOP | Phosphonium salt | Low | Another effective reagent for minimizing dehydration.[2] |
| DIC/HOBt | Carbodiimide | High | Prone to causing dehydration of the asparagine side chain.[1][2][4] Use with caution. |
Table 2: Strategies to Minimize Asparagine-Related Side Reactions
| Side Reaction | Mitigation Strategy | Efficacy | Reference |
| Side-Chain Dehydration | Use of uronium/phosphonium-based coupling reagents (HBTU, HATU, PyBOP) | High | [1][2] |
| Avoidance of carbodiimide-based reagents (DCC, DIC) | High | [1][4] | |
| Aspartimide Formation | Use of side-chain protecting groups (e.g., Trityl) on Asn | High | [3][9][10] |
| Shortened exposure to basic conditions during Fmoc deprotection | Moderate | [6] | |
| Addition of HOBt to the deprotection solution | Moderate | [11] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence using Manual SPPS (Fmoc-based strategy)
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the Fmoc deprotection solution to the resin and agitate for 20 minutes.
-
Drain the solution and repeat the deprotection step for another 10 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[3]
-
If the Kaiser test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.
Protocol 2: On-Resin Deprotection of the Z-Group (Catalytic Hydrogenolysis)
Note: This method is suitable for resins and side-chain protecting groups that are stable to hydrogenolysis conditions.
Materials:
-
Peptide-resin with N-terminal Z-DL-Asn
-
Palladium catalyst (e.g., 10% Pd/C)
-
Hydrogen source (e.g., H₂ gas balloon or cyclohexadiene as a hydrogen donor)
-
Solvent: DMF or NMP
Procedure:
-
Resin Preparation: Swell the Z-protected peptide-resin in DMF.
-
Catalyst Addition: Add the palladium catalyst to the resin suspension.
-
Hydrogenation:
-
If using H₂ gas, bubble the gas through the suspension for 2-4 hours.
-
If using a hydrogen donor like cyclohexadiene, add it to the reaction mixture and agitate for 4-8 hours.
-
-
Reaction Monitoring: Monitor the deprotection by taking small samples and testing for the presence of the free amine (e.g., using the Kaiser test).
-
Filtration and Washing:
-
Once the deprotection is complete, filter the resin to remove the catalyst.
-
Wash the resin thoroughly with DMF and DCM.
-
Mandatory Visualizations
Caption: Workflow for the incorporation of this compound in SPPS.
Caption: Potential side reactions of asparagine in SPPS.
Conclusion
The use of this compound in solid-phase peptide synthesis is a specialized application primarily suited for generating peptide libraries with stereochemical diversity at the asparagine position. Researchers must be aware of the challenges, including the production of diastereomeric mixtures and the potential for asparagine-related side reactions. By selecting appropriate coupling reagents and carefully controlling reaction conditions, this compound can be successfully incorporated into peptide sequences. The protocols and considerations outlined in these application notes provide a framework for the effective use of this unique amino acid derivative in peptide research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: Deprotection of the Z Group from N-α-Benzyloxycarbonyl-DL-asparagine (Z-DL-Asn-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzyloxycarbonyl (Z or Cbz) group is a widely utilized N-protecting group in peptide synthesis and organic chemistry due to its stability under a variety of reaction conditions.[1][2] Its effective and clean removal is a critical step in the synthesis of peptides and other complex molecules. These application notes provide detailed protocols for the deprotection of the Z group from Z-DL-Asn-OH, a common building block in synthetic chemistry. The primary methods covered are catalytic hydrogenolysis and acidolysis, offering orthogonal strategies depending on the substrate's functional group tolerance.
Primary Deprotection Method: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally mildest method for cleaving the Z group.[3] The reaction involves the use of a palladium catalyst and a hydrogen source to reductively cleave the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide. This method is favored for its clean byproducts and high yields.[4]
Mechanism Overview: The Z-protected asparagine is dissolved in a suitable solvent and exposed to a hydrogen source in the presence of a palladium catalyst. The catalyst facilitates the transfer of hydrogen, leading to the cleavage of the benzyl-oxygen bond.
References
Application Notes and Protocols for Catalytic Hydrogenation Conditions for Cbz Deprotection
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a pivotal amine protecting group in organic synthesis, especially valued in peptide synthesis and the development of complex pharmaceutical molecules.[1][2] Its stability across a range of chemical conditions, coupled with its straightforward removal via catalytic hydrogenation, renders it an indispensable tool for synthetic chemists.[1] These application notes provide comprehensive protocols and comparative data for the deprotection of Cbz-protected amines through catalytic hydrogenation.
The deprotection mechanism via catalytic hydrogenation involves two primary steps. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, which results in the formation of toluene and an unstable carbamic acid intermediate.[1] This intermediate subsequently undergoes spontaneous decarboxylation to produce the free amine and carbon dioxide.[1]
Reaction Mechanism:
R-NH-Cbz + H₂ --(Catalyst)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(Spontaneous)--> R-NH₂ + CO₂
Data Presentation: Comparative Overview of Catalytic Systems
The selection of catalyst, hydrogen source, solvent, and reaction conditions is critical for optimizing the efficiency and selectivity of Cbz deprotection. The following tables provide a summary of quantitative data from various methodologies to facilitate a direct comparison.
Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
| Catalyst System | Hydrogen Source/Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp. | 4 - 72 hours | Up to 95%+ | Advantages: Well-established, mild, neutral pH.[3] Disadvantages: Can be slow, catalyst quality varies, pyrophoric when dry, may reduce other functional groups (alkenes, alkynes, benzyl ethers).[3] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: More active catalyst, sometimes effective when Pd/C fails.[4] Disadvantages: Can be slower for some substrates. |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp. | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst significantly accelerates deprotection.[3][5] Disadvantages: Requires preparation of a co-catalyst.[3] |
| 5% Pd/C | H₂ (1 atm) | Methanol, 60 °C | 40 h | - | Standard hydrogenolysis conditions.[6] |
Table 2: Transfer Hydrogenation and Other Reductive Methods
| Catalyst System | Hydrogen Source/Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Pd/C | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids H₂ gas, extremely rapid with microwave.[3] Disadvantages: Requires a microwave reactor, may not be suitable for all substrates.[3] |
| 10% Pd/C | Formic Acid (HCOOH) | MeOH or EtOH, Room Temp. | Minutes to a few hours | High | Advantages: Avoids the need for a hydrogen gas cylinder.[1] Disadvantages: Product is the formate salt, requiring a neutralization step for the free amine.[1] |
| 10% Pd/C | Sodium Borohydride (NaBH₄) | Methanol, Room Temp. | 3-10 min | 93-98 | Advantages: Very rapid deprotection is achieved with the addition of NaBH₄.[7][8] Disadvantages: Requires careful portion-wise addition of NaBH₄. |
| Nickel Boride (in situ from NiCl₂·6H₂O + NaBH₄) | NaBH₄ | MeOH, Room Temp. | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[3] Disadvantages: Requires in situ generation of the active reagent.[3] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and H₂ Gas
This protocol outlines a general procedure for Cbz group removal using hydrogen gas with a palladium on carbon catalyst.[2]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or other suitable solvent (e.g., Ethanol, Ethyl Acetate)[4]
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask)
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite® pad or membrane filter)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.[1]
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.[1]
-
Seal the flask, evacuate the air, and then backfill with hydrogen gas. This cycle should be repeated three times to ensure an inert atmosphere.[1]
-
Maintain a positive pressure of hydrogen gas (a balloon is often sufficient for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.[1][2]
-
Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.[1]
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).[1]
-
Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the catalyst.[1] Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the filter with water before disposal.[9]
-
Wash the filter cake with the reaction solvent to ensure all product is recovered.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
If necessary, purify the product by crystallization, chromatography, or another suitable method.[1]
Protocol 2: Transfer Hydrogenolysis using Palladium on Carbon (Pd/C) and Formic Acid
This method provides an alternative to using hydrogen gas by employing formic acid as a hydrogen donor.[1]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL).[1]
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. The reaction is often rapid, completing within minutes to a few hours.[1]
-
Once the reaction is complete, filter the mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.[1]
-
Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt.[1]
-
If the free amine is desired, dissolve the residue in a suitable solvent and neutralize it with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]
Mandatory Visualizations
Caption: General workflow for Cbz deprotection by catalytic hydrogenation.
Caption: Key parameters in catalytic hydrogenation for Cbz deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: High-Efficiency Coupling of Z-Asn-OH in Peptide Synthesis Using Uronium Reagents
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences is a critical step that presents unique challenges, primarily due to the reactivity of the side-chain amide. During the carboxyl group activation required for peptide bond formation, a significant side reaction can occur: the irreversible dehydration of the side-chain amide to form a β-cyanoalanine residue.[1][2][3] This byproduct, which corresponds to a mass loss of 18 Da, can be difficult to separate from the desired peptide, compromising the purity, yield, and biological activity of the final product.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of uronium-based coupling reagents, such as HBTU and HATU, to couple Z-Asn-OH (N-benzyloxycarbonyl-L-asparagine) while minimizing the risk of side-chain dehydration. We present a comparison of common coupling reagents, detailed experimental protocols, and troubleshooting workflows.
The Challenge: Asparagine Side-Chain Dehydration
The primary challenge when activating the carboxyl group of Z-Asn-OH is the intramolecular reaction involving the side-chain amide. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are particularly known to promote this unwanted transformation.[1][4] The mechanism involves the formation of a reactive intermediate that facilitates the elimination of a water molecule from the side chain, yielding a nitrile.[2] To mitigate this, two primary strategies are employed: the use of a side-chain protecting group (e.g., Trityl, Trt) or the careful selection of a coupling reagent that favors peptide bond formation over dehydration.[1][5] Uronium and phosphonium salts are generally considered safer choices than carbodiimides for coupling unprotected or Z-protected asparagine.[1]
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for maximizing yield and purity. While both HBTU and HATU are effective, HATU generally demonstrates superior performance due to its ability to form a more reactive intermediate, leading to faster reaction times and reduced side reactions, including epimerization.[6][7]
Table 1: Qualitative Comparison of Common Coupling Reagents for Asparagine
| Reagent | Class | Advantages | Disadvantages | Recommendation for Z-Asn-OH |
|---|---|---|---|---|
| HATU | Uronium/Aminium | High coupling efficiency, fast reaction speed, low risk of epimerization.[6][7] Excellent for difficult couplings.[6] | Higher cost than HBTU. Can cause guanidinylation of the N-terminus if used in excess.[7] | Highly Recommended |
| HBTU | Uronium/Aminium | Good coupling efficiency, widely used.[4] | Slower than HATU, slightly higher risk of epimerization.[6] Can cause guanidinylation if used in excess.[7] | Recommended |
| PyBOP | Phosphonium | High efficiency, byproducts are less hazardous than those from BOP.[7] Does not cause guanidinylation.[8] | Byproducts can sometimes complicate purification in solution-phase synthesis. | Recommended Alternative |
| DIC/HOBt | Carbodiimide | Cost-effective. | High risk of asparagine side-chain dehydration.[1][4] Byproduct (DIU) can be difficult to remove. | Use with Caution |
Table 2: Quantitative Performance Data for HBTU vs. HATU This data is derived from the synthesis of the acyl carrier protein (ACP) fragment (65-74), a benchmark for evaluating coupling reagent performance.[6]
| Parameter | HATU | HBTU | Reference |
| Purity | Higher purity with fewer deletion products observed. | Lower purity with more deletion products. | [6] |
| Reaction Speed | Faster | Slower | [6] |
| Epimerization Risk | Lower | Higher | [6] |
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of Z-Asn-OH. Researchers should optimize reagent equivalents and reaction times based on the specific amino acid sequence.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for difficult couplings or when minimizing side reactions is paramount.
Materials:
-
Z-Asn-OH
-
Peptide with free N-terminus (H-AA-R)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the peptide with the free N-terminus (1.0 eq.) in anhydrous DMF.
-
Amino Acid Solution: In a separate vessel, dissolve Z-Asn-OH (1.1 eq.) and HATU (1.05 eq.) in anhydrous DMF.
-
Activation: To the Z-Asn-OH/HATU solution, add DIPEA (2.0 eq.). Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated amino acid solution to the peptide solution from Step 1.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). Reactions are typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, quench the reaction and proceed with standard aqueous work-up and purification procedures to isolate the coupled peptide.
Protocol 2: Standard Coupling using HBTU
This protocol provides a reliable and cost-effective method for routine asparagine couplings.
Materials:
-
Z-Asn-OH
-
Peptide with free N-terminus (H-AA-R)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Optional: HOBt (1-Hydroxybenzotriazole) to suppress racemization.[5]
Procedure:
-
Preparation: Dissolve the peptide with the free N-terminus (1.0 eq.) in anhydrous DMF in a reaction vessel.
-
Amino Acid Solution: In a separate vessel, dissolve Z-Asn-OH (1.2 eq.), HBTU (1.15 eq.), and optionally HOBt (1.2 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the peptide solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor for completion using TLC or LC-MS.
-
Work-up: Proceed with standard aqueous work-up and purification.
Troubleshooting Guide
A common issue encountered is the detection of the dehydrated side product. This guide provides a systematic workflow for addressing this issue.
Conclusion
Successfully incorporating Z-Asn-OH into peptide sequences hinges on suppressing the side-chain dehydration reaction. The use of modern uronium-based coupling reagents, particularly HATU, provides a highly effective strategy to achieve this.[6] HATU's enhanced reactivity promotes rapid peptide bond formation, outcompeting the intramolecular dehydration pathway, which results in higher purity and yield of the target peptide.[6] For routine synthesis, HBTU and PyBOP also offer reliable alternatives to problematic carbodiimide reagents.[1] By selecting the appropriate coupling reagent and following optimized protocols, researchers can confidently synthesize asparagine-containing peptides with minimal risk of nitrile formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Z-DL-Asn-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. The use of D-amino acids can confer resistance to proteolytic degradation, enhancing the in-vivo stability of peptide-based therapeutics.[1] The deliberate incorporation of a racemic mixture, such as Z-DL-Asn-OH, allows for the generation of peptide diastereomers, which can be screened for unique biological activities and receptor binding affinities. This application note provides a detailed guide to the incorporation of this compound into a peptide sequence, with a focus on solution-phase synthesis, addressing the specific challenges associated with the benzyloxycarbonyl (Z) protecting group and the asparagine side chain.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | N-Benzyloxycarbonyl-DL-asparagine |
| Molecular Formula | C12H14N2O5 |
| Molecular Weight | 266.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | Racemic (mixture of D- and L-enantiomers) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in water |
Key Considerations for Incorporating this compound
The use of this compound in peptide synthesis presents a unique set of challenges that must be carefully managed to ensure a successful outcome.
Choice of Synthesis Strategy: Solution-Phase vs. Solid-Phase
While solid-phase peptide synthesis (SPPS) is the most common method for routine peptide synthesis, the use of a Z-protected amino acid often favors a solution-phase approach .[2] The deprotection of the Z-group typically requires catalytic hydrogenation (e.g., H₂/Pd-C), which can be difficult to perform efficiently on a solid support.[3] Furthermore, the handling of a racemic mixture and the subsequent purification of diastereomers can be more manageable in a solution-phase workflow.
Management of Diastereomer Formation
The use of a racemic mixture of asparagine will result in the synthesis of two diastereomeric peptides at the site of incorporation. For a peptide sequence of X-Asn-Y, where X and Y are chiral L-amino acids, the products will be X-L-Asn-Y and X-D-Asn-Y. These diastereomers will have different physicochemical properties, which allows for their separation by chromatography.[4] It is crucial to have robust analytical methods in place to separate and characterize these isomers.
Side Reactions Associated with Asparagine
The side chain of asparagine is prone to several side reactions during peptide synthesis, which must be minimized to obtain a pure product.
-
Aspartimide Formation: Under basic or acidic conditions, the backbone amide can attack the side-chain amide of asparagine, forming a five-membered succinimide ring (aspartimide).[5] This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides, and can also lead to racemization at the α-carbon.[1][5]
-
Dehydration of the Side-Chain Amide: During the activation of the carboxyl group, the side-chain amide of asparagine can be dehydrated to a nitrile, forming a β-cyanoalanine residue.[6] This is particularly a risk with carbodiimide coupling reagents.[6]
To mitigate these side reactions, it is recommended to use a side-chain protecting group for asparagine, such as the trityl (Trt) group.[7] However, for the purpose of this protocol, we will focus on the use of unprotected this compound and control the reaction conditions to minimize side reactions.
Experimental Protocols
Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to the N-terminus of a peptide ester in solution.
Materials:
-
This compound
-
Peptide ester (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., DCC, HBTU, HATU)
-
Additive (e.g., HOBt, HOAt)
-
Base (e.g., NMM, DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
Procedure:
-
Dissolution: Dissolve the peptide ester (1.0 eq) and this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Pre-activation (if applicable): If using an aminium/uronium salt coupling reagent like HBTU or HATU, pre-activate the this compound. In a separate flask, dissolve this compound (1.1 eq), the coupling reagent (1.05 eq), and the additive (1.1 eq) in anhydrous DMF. Add the base (2.0 eq) and stir for 2-5 minutes at 0°C.
-
Coupling Reaction:
-
For carbodiimide coupling: To the solution of the peptide ester and this compound, add the additive (1.1 eq). Cool the mixture to 0°C and add the carbodiimide (e.g., DCC, 1.1 eq) dissolved in a small amount of DCM.
-
For pre-activated coupling: Add the pre-activated this compound solution to the solution of the peptide ester.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, a mixture of two diastereomers, is purified by flash column chromatography on silica gel.
Deprotection of the Z-Group
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation.
Materials:
-
Z-protected peptide
-
Palladium on carbon (Pd/C, 10% w/w)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent.
-
Add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Data Presentation
Comparison of Coupling Reagents for Z-Amino Acids
The choice of coupling reagent can significantly impact the efficiency and degree of racemization during peptide bond formation. The following table provides a qualitative comparison of common coupling reagents for Z-protected amino acids in solution-phase synthesis.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| DCC/HOBt | Carbodiimide/Additive | 2-12 hours | >90 | Low to Moderate |
| HBTU/HOBt | Aminium/Uronium Salt | 15-60 minutes | >98 | Low |
| HATU/HOAt | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
Data compiled from various sources for illustrative purposes.[3][8][9]
Analytical Characterization of Diastereomeric Peptides
The successful synthesis and separation of the resulting diastereomers must be confirmed by appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Reversed-Phase HPLC (RP-HPLC) | Separation and quantification of diastereomers. | Two distinct peaks corresponding to the L-Asn and D-Asn containing peptides.[10] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A single mass peak corresponding to the expected molecular weight of the peptide. MS/MS fragmentation can sometimes show subtle differences between diastereomers.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of stereochemistry. | Distinct sets of signals for the two diastereomers in both ¹H and ¹³C NMR spectra.[13][14] |
Visualizations
Experimental Workflow for this compound Incorporation
References
- 1. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide | MDPI [mdpi.com]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Protocol for the Activation of Z-Asn-OH with Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The activation of N-benzyloxycarbonyl-L-asparagine (Z-Asn-OH) is a critical step in peptide synthesis. The use of dicyclohexylcarbodiimide (DCC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a well-established method for forming an active ester intermediate, which then reacts with a primary amine to form a peptide bond. HOBt is added to accelerate the coupling reaction and, crucially, to minimize racemization of the amino acid.[1][2][3]
However, the activation of asparagine residues with carbodiimides like DCC presents a significant challenge: the dehydration of the side-chain amide to form a β-cyanoalanine residue.[1][4][5] This irreversible side reaction leads to impurities that can be difficult to remove and may alter the biological properties of the final peptide.[5] To mitigate this, careful control of reaction conditions, such as maintaining low temperatures, is recommended.[6] For sequences where this side reaction is particularly problematic, the use of side-chain protected asparagine derivatives, such as Z-Asn(Trt)-OH or Z-Asn(Xan)-OH, is a preferred strategy.[4][5]
Another common side reaction associated with DCC is the formation of a stable N-acylurea byproduct, which is unable to participate in further coupling.[3][6] The primary byproduct of DCC itself is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can often be removed by filtration.[1]
This protocol provides a general method for the in-situ activation of Z-Asn-OH with DCC/HOBt. It is essential to monitor the reaction closely and consider alternative strategies if side product formation is significant.
Comparative Data of Coupling Reagents
The choice of coupling reagent is critical for efficient and clean peptide synthesis. While DCC/HOBt is a cost-effective option, other reagents may offer advantages in terms of efficiency and reduced side reactions, especially for challenging couplings like that of asparagine.
| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency/Yield | Purity | Key Considerations |
| DCC/HOBt | Carbodiimide | 1 - 4 hours | Good | Good to High | Cost-effective. Prone to side-chain dehydration of Asn to β-cyanoalanine.[1][4][5] Insoluble DCU byproduct.[1] |
| DIC/HOBt | Carbodiimide | 1 - 4 hours | Good | Good to High | Similar to DCC/HOBt, but the diisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis.[1] |
| EDC/HOBt | Carbodiimide | 1 - 4 hours | Good | Good to High | Water-soluble carbodiimide and byproduct, useful for aqueous-phase couplings and easier workup.[1] |
| HBTU/DIEA | Aminium Salt | 10 - 60 minutes | Very Good to Excellent | High | Highly efficient and fast. Requires a non-nucleophilic base like DIEA. |
| PyBOP/DIEA | Phosphonium Salt | 10 - 60 minutes | Very Good to Excellent | High | Highly efficient and avoids the formation of carcinogenic byproducts associated with the original BOP reagent.[1] |
Experimental Protocol: Activation of Z-Asn-OH with DCC/HOBt
This protocol describes the in-situ formation of the Z-Asn-OH active ester for subsequent coupling to an amino component.
Materials:
-
Z-Asn-OH
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amino component (e.g., an amino acid ester hydrochloride)
-
Tertiary base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)), if the amino component is a salt.
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Z-Asn-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This is crucial to minimize side reactions, particularly the dehydration of the asparagine side chain.[6]
-
DCC Addition: Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture dropwise over several minutes.
-
Pre-activation: Allow the mixture to stir at 0 °C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[1]
-
Coupling:
-
If the amino component is not a salt, add it directly to the reaction mixture.
-
If the amino component is a hydrochloride salt, neutralize it in a separate flask with one equivalent of a tertiary base like NMM or DIEA in the reaction solvent, and then add it to the activated Z-Asn-OH solution.
-
-
Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter off the precipitated DCU.
-
The subsequent work-up will depend on the nature of the coupled product and may involve aqueous extraction, crystallization, or chromatography to purify the desired peptide.
-
Visualizations
Caption: Activation pathway of Z-Asn-OH with DCC/HOBt.
Caption: Experimental workflow for Z-Asn-OH activation and coupling.
References
Application Notes and Protocols for the Synthesis of Asparagine-Containing Peptides using Z-Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of asparagine-containing peptides utilizing the benzyloxycarbonyl (Z or Cbz) protecting group. This document outlines the principles of Z-protection in classical solution-phase peptide synthesis, details experimental protocols for the incorporation of Z-protected asparagine, and presents methods for deprotection. Additionally, it visualizes a key signaling pathway involving asparagine to provide context for the application of these synthetic peptides.
Introduction
Asparagine-containing peptides are integral to numerous biological processes and are of significant interest in drug discovery and development. The synthesis of these peptides, however, presents unique challenges, primarily due to the reactivity of the side-chain amide group of asparagine. During peptide coupling reactions, this amide can undergo undesirable side reactions, such as dehydration to a nitrile, which can lead to impurities and reduced yields.
To circumvent these issues, the use of protecting groups is essential. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amines in peptide synthesis.[1] While modern solid-phase peptide synthesis (SPPS) predominantly employs the Fmoc/tBu strategy with Trityl (Trt) protection for the asparagine side chain, the Z-group remains relevant, particularly in solution-phase synthesis and for specific applications where its unique cleavage conditions are advantageous. The Z-group is stable under a range of conditions and can be removed by catalytic hydrogenation or strong acidic conditions, offering an orthogonal protection strategy in combination with other protecting groups.[1][2]
This guide focuses on the application of Z-protection for both the α-amino group and the asparagine side chain in the context of solution-phase peptide synthesis.
Data Presentation
Quantitative data for peptide synthesis is highly dependent on the specific sequence, coupling reagents, and reaction conditions. The following table summarizes typical ranges for yields and purity that can be expected during the solution-phase synthesis of a simple dipeptide using Z-protected amino acids. It is important to note that specific data for the synthesis of asparagine-containing peptides with Z-protection on the side chain is not extensively reported in recent literature, and these values are representative of classical solution-phase peptide synthesis.
| Step | Parameter | Typical Value | Notes |
| Coupling | Coupling Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Crude Dipeptide Yield | 65% - 85% | Dependent on coupling efficiency and purification losses.[3] | |
| Purity after Chromatography | >95% | Determined by HPLC and NMR. | |
| Deprotection (Catalytic Hydrogenation) | Reaction Time | 1 - 6 hours | Monitored by TLC. |
| Yield | >90% | Generally a clean and high-yielding reaction. | |
| Deprotection (HBr/Acetic Acid) | Reaction Time | 30 min - 2 hours | A harsher method, completion should be monitored. |
| Yield | 70% - 90% | Yield can be lower due to potential side reactions. |
Experimental Protocols
The following protocols provide a detailed methodology for the solution-phase synthesis of a model asparagine-containing dipeptide, Z-Ala-Asn(Z)-OBzl, utilizing Z-protection for the N-terminus of alanine and both the N-terminus and side chain of asparagine.
Protocol 1: Synthesis of Z-L-Asparagine(Z)-OH
This protocol describes the protection of both the α-amino and side-chain amide of L-asparagine with the benzyloxycarbonyl (Z) group.
Materials:
-
L-Asparagine monohydrate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-Asparagine monohydrate (1 equivalent) in 2N NaOH (2 equivalents) and cool the solution to 0-5 °C in an ice bath.
-
With vigorous stirring, add benzyl chloroformate (2.2 equivalents) and 2N NaOH (2.2 equivalents) portion-wise over 30-45 minutes, maintaining the temperature below 5 °C and the pH between 9-10.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Wash the reaction mixture with ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with cold 6N HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Z-L-Asparagine(Z)-OH.
Protocol 2: Solution-Phase Synthesis of a Z-Protected Dipeptide (Z-Ala-Asn(Z)-OBzl)
This protocol details the coupling of Z-Alanine with a C-terminally protected asparagine derivative where the side chain is also Z-protected.
Materials:
-
Z-L-Alanine (Z-Ala-OH)
-
Z-L-Asparagine(Z)-OH (from Protocol 1)
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Preparation of H-Asn(Z)-OBzl•HCl
-
Protect the C-terminus of Z-L-Asparagine(Z)-OH as a benzyl ester using standard methods (e.g., reaction with benzyl alcohol in the presence of an acid catalyst).
-
Selectively deprotect the N-terminal Z-group of the resulting Z-Asn(Z)-OBzl via catalytic hydrogenation (as described in Protocol 3, Part A) to yield H-Asn(Z)-OBzl.
-
Treat the free amine with HCl in a suitable solvent to obtain the hydrochloride salt, H-Asn(Z)-OBzl•HCl.
Part B: Coupling Reaction
-
Dissolve Z-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, suspend H-Asn(Z)-OBzl•HCl (1.0 equivalent) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the salt and form the free amine.
-
Cool the Z-Ala-OH/HOBt solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled Z-Ala-OH/HOBt solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the neutralized H-Asn(Z)-OBzl solution from step 2 to the activated Z-Ala-OH mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrate and washes and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Z-Ala-Asn(Z)-OBzl.
Protocol 3: Deprotection of Z-Groups
The Z-group can be removed by catalytic transfer hydrogenation or by treatment with HBr in acetic acid.
Part A: Catalytic Transfer Hydrogenation This method is mild and effective for removing Z-groups from both the N-terminus and asparagine side chain simultaneously.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Formic acid
-
Ammonium formate or Hydrogen gas (H₂)
Procedure:
-
Dissolve the Z-protected peptide in methanol or formic acid.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
If using ammonium formate, add it to the mixture (5-10 equivalents). Alternatively, bubble hydrogen gas through the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC until all starting material is consumed (typically 1-4 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Part B: HBr in Acetic Acid This is a harsher method and should be used with caution, especially for peptides containing other acid-labile protecting groups.
Materials:
-
Z-protected peptide
-
33% Hydrogen bromide (HBr) in acetic acid
-
Diethyl ether
Procedure:
-
Dissolve the Z-protected peptide in 33% HBr in acetic acid at room temperature.
-
Stir the mixture for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, precipitate the peptide hydrobromide salt by adding cold, dry diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with diethyl ether to remove residual acid and byproducts.
-
Dry the deprotected peptide salt under vacuum.
Mandatory Visualization
Signaling Pathway
Caption: The Amide Signaling Circuit (ASC) pathway.
Experimental Workflow
Caption: Solution-phase synthesis of a Z-protected dipeptide.
Logical Relationship
Caption: Z-protection and deprotection logic in peptide synthesis.
References
Application Notes and Protocols: Z-DL-Asn-OH in Manual vs. Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of biomedical research and drug development. The choice between manual and automated solid-phase peptide synthesis (SPPS) methodologies depends on various factors, including the desired scale, throughput, and the specific chemical properties of the amino acid building blocks. This document provides a detailed comparison of manual and automated peptide synthesis with a focus on the incorporation of asparagine residues.
While Z-DL-Asn-OH, a benzyloxycarbonyl-protected racemic mixture of asparagine, is not a standard reagent in modern solid-phase peptide synthesis (SPPS) due to the prevalence of Fmoc and Boc strategies and the critical need for stereochemical control, its theoretical application allows for a discussion of fundamental principles. For practical illustration and the generation of detailed protocols, we will use the commonly employed Fmoc-Asn(Trt)-OH as a representative asparagine derivative. The challenges associated with asparagine incorporation, such as side-chain dehydration and aggregation, are pertinent to any protected asparagine building block and provide a valuable basis for comparing manual and automated approaches.
Core Concepts in Asparagine Incorporation
The incorporation of asparagine into a peptide sequence presents unique challenges. The primary side reaction is the dehydration of the side-chain amide to form a β-cyanoalanine residue during the activation of the carboxylic acid. This can be mitigated by using a side-chain protecting group, such as the trityl (Trt) group on Fmoc-Asn(Trt)-OH. Peptides containing asparagine are also prone to aggregation, which can hinder coupling efficiency.[1][2]
The use of a racemic mixture, such as DL-Asn, would result in the synthesis of a complex mixture of diastereomeric peptides, which would be extremely difficult to purify and characterize, and is generally avoided in peptide synthesis where specific stereochemistry is crucial for biological activity.[3] The benzyloxycarbonyl (Z) protecting group is more commonly associated with solution-phase peptide synthesis and requires different deprotection conditions (typically hydrogenolysis) than the standard acid or base-labile groups used in SPPS.[4][5]
Manual vs. Automated Peptide Synthesis: A Quantitative Comparison
The choice between manual and automated peptide synthesis involves trade-offs in terms of speed, cost, flexibility, and reproducibility. The following tables summarize the key quantitative differences, using the incorporation of Fmoc-Asn(Trt)-OH as a representative example.
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Synthesis Time per Cycle | 1.5 - 3 hours | 0.5 - 1.5 hours | Automated systems significantly reduce hands-on time and can run unattended. |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides can be synthesized in parallel) | Automation is ideal for screening peptide libraries or producing multiple peptides simultaneously. |
| Reagent Consumption | Generally higher due to manual dispensing and larger wash volumes. | Optimized and lower due to precise, automated delivery of reagents and solvents. | Automated systems can lead to significant cost savings in reagents over time. |
| Typical Crude Purity | Operator-dependent, can be high with experience. | Generally higher and more consistent due to standardized protocols and reduced risk of human error.[6] | Automation enhances reproducibility between synthesis runs. |
| Typical Yield | Variable, potential for material loss during transfers. | Generally higher and more reproducible due to a closed system that minimizes resin loss. | Automated fluidics ensure efficient and consistent reagent delivery and washing. |
| Flexibility & Troubleshooting | High. Allows for real-time adjustments and visual monitoring of reactions (e.g., color change in coupling monitoring tests). | Lower. Protocols are pre-programmed, and troubleshooting can be more complex. | Manual synthesis offers greater control for optimizing difficult couplings or non-standard chemistries. |
| Cost (Initial Investment) | Low. Requires basic laboratory glassware and shakers. | High. Requires the purchase of a dedicated peptide synthesizer. | The long-term cost-effectiveness of automation depends on the volume and frequency of peptide synthesis. |
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-Asn(Trt)-OH in both manual and automated SPPS.
Protocol 1: Manual Solid-Phase Peptide Synthesis
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-Asn(Trt)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[7]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[7]
-
Wash the resin with DMF (5 x 1-minute washes).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Protocol 2: Automated Solid-Phase Peptide Synthesis
Instrumentation:
-
Automated Peptide Synthesizer (e.g., CEM Liberty Blue, Applied Biosystems 433A)
Materials:
-
Pre-loaded resin cartridges or bulk resin
-
Fmoc-Asn(Trt)-OH solution in DMF
-
Coupling reagent solutions (e.g., HBTU/HOBt in DMF)
-
Activator base solution (e.g., DIPEA in NMP)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
System and wash solvents (e.g., DMF, DCM)
Procedure:
-
System Setup:
-
Load the appropriate resin into the reaction vessel.
-
Ensure all reagent and solvent bottles are filled and properly connected to the synthesizer.
-
Enter the desired peptide sequence into the synthesizer's software.
-
-
Synthesis Program:
-
Select a pre-programmed synthesis protocol or create a custom one. A typical cycle for Fmoc-Asn(Trt)-OH would be:
-
Deprotection: 2 x treatments with 20% piperidine in DMF.
-
Washing: Multiple washes with DMF.
-
Coupling: Delivery of Fmoc-Asn(Trt)-OH, coupling reagents, and activator base. The standard coupling time is typically 30-60 minutes. For difficult couplings, the software may allow for extended times or double coupling.[9]
-
Washing: Multiple washes with DMF.
-
-
-
Execution:
-
Start the automated synthesis. The instrument will perform all the deprotection, coupling, and washing steps automatically for each amino acid in the sequence.[10]
-
-
Cleavage:
-
Once the synthesis is complete, the resin is typically removed from the synthesizer.
-
The cleavage and deprotection of the peptide are then performed manually as described in Protocol 1, step 6.
-
Visualizing the Workflow
The following diagrams illustrate the workflows for manual and automated peptide synthesis.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Signaling Pathways and Logical Relationships
The logical relationship between the choice of synthesis method and the expected outcomes can be visualized as follows:
References
- 1. Synthesis and disaggregation of asparagine repeat-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Side Reactions with Z-DL-Asn-OH
Welcome to the technical support center for the use of N-Cbz-DL-asparagine (Z-DL-Asn-OH) and related protected asparagine derivatives in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound (N-Cbz-DL-asparagine) is a derivative of the amino acid asparagine where the alpha-amino group is protected by a carboxybenzyl (Z or Cbz) group.[1][2][3] It is primarily used in solution-phase peptide synthesis.[2] The "DL" designation indicates that it is a racemic mixture of both D and L isomers, which is less common in peptide synthesis where stereochemical purity is usually critical.
Q2: What are the primary side reactions associated with the use of protected asparagine in peptide synthesis?
A2: The two main side reactions are:
-
Aspartimide Formation: This is the most common side reaction, where the backbone amide nitrogen attacks the side-chain amide to form a cyclic succinimide intermediate.[4][5][6] This can lead to racemization and the formation of undesired β-peptides (isoaspartyl peptides).[5][6][7] This reaction is particularly favored in basic conditions, such as during Fmoc deprotection with piperidine, but can also occur under acidic conditions.[6][8]
-
Side-Chain Dehydration: During the carboxyl group activation step, especially with carbodiimide reagents like DCC, the side-chain amide of asparagine can be dehydrated to form a β-cyanoalanine residue.[9][10][11]
Q3: Why are Asp-Gly sequences particularly problematic?
A3: Aspartimide formation is highly dependent on the sequence.[12][13] The Asp-Gly sequence is especially prone to this side reaction because the lack of steric hindrance from the glycine residue makes the backbone amide nitrogen more accessible for nucleophilic attack on the asparagine side-chain.[6][14][15]
Q4: What is the purpose of the Z (Cbz) protecting group?
A4: The carboxybenzyl (Z or Cbz) group is an amino-protecting group. It prevents the amino group of asparagine from forming unwanted peptide bonds during the coupling of its carboxyl group to another amino acid.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Solution |
| 1. Presence of unexpected peaks with the same mass as the desired peptide in HPLC/LC-MS. | This is likely due to the formation of α- and β-peptides resulting from aspartimide formation and subsequent hydrolysis.[5][6] The isoaspartyl (β) peptide will have the same mass but a different retention time. | - Optimize HPLC separation: Use a shallower gradient to improve the resolution between the desired peptide and the impurities.[15] - Prevention is key: Implement strategies to minimize aspartimide formation during synthesis (see below). |
| 2. Significant aspartimide formation detected, especially in an Asp-Gly or Asp-Ser sequence. | The Asp-Gly and Asp-Ser motifs are highly susceptible to aspartimide formation.[6] Standard Fmoc deprotection conditions (20% piperidine in DMF) can readily induce this side reaction.[15] | - Modify Fmoc-Deprotection Conditions: Use a weaker base like 2% DBU with 2% piperidine in DMF, or add 0.1 M HOBt to the piperidine deprotection solution.[6] - Use Backbone Protection: For highly problematic sequences, consider using a dipeptide with backbone protection, such as one containing a 2-hydroxy-4-methoxybenzyl (Hmb) group.[6][7] |
| 3. Formation of a byproduct corresponding to the peptide chain termination and a mass loss of 18 Da. | This indicates dehydration of the asparagine side-chain amide to a nitrile (β-cyanoalanine), which prevents further elongation of the peptide chain.[9][10][11] This is common when using carbodiimide coupling reagents (e.g., DCC, DIC). | - Use a side-chain protecting group for asparagine: The most common is the trityl (Trt) group (e.g., Fmoc-Asn(Trt)-OH), which effectively prevents dehydration.[11] - Change coupling reagent: Use a non-carbodiimide coupling reagent like BOP or HBTU, which have been shown to reduce this side reaction.[9] |
| 4. Racemization of the asparagine residue. | The α-carbon of the aspartimide intermediate is prone to epimerization, leading to a loss of stereochemical integrity.[5] | - Minimize aspartimide formation: All strategies aimed at preventing aspartimide formation will also reduce racemization.[5] - Add racemization suppressants: Incorporate additives like HOBt or HOAt into the coupling step.[6] |
Quantitative Data on Side Reaction Prevention
The following tables summarize data on the effectiveness of different strategies to minimize asparagine-related side reactions.
Table 1: Effect of Fmoc Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Aspartimide Formation (%) |
| 20% Piperidine in DMF | High (can be >50% in susceptible sequences) |
| 20% Piperidine, 0.1 M HOBt in DMF | Significantly Reduced[6] |
| 2% DBU, 2% Piperidine in DMF | Reduced |
| 50% Morpholine in DMF | Significantly Reduced[15] |
Table 2: Comparison of Asparagine Side-Chain Protecting Groups
| Protecting Group | Prevention of Dehydration | Prevention of Aspartimide Formation | Key Considerations |
| None | Poor with carbodiimides[9][11] | Not applicable | Not recommended for most syntheses. |
| Trityl (Trt) | Excellent[11] | Does not prevent aspartimide formation | Most widely used; improves solubility.[11] |
| Monomethoxytrityl (Mmt) | Excellent | Does not prevent aspartimide formation | Offers higher solubility than Trt.[11] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH using HBTU/DIEA
This protocol is for the incorporation of a side-chain protected asparagine to prevent nitrile formation.
-
Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine. Swell the resin in dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (2.0 equivalents relative to resin loading) in DMF.
-
Coupling: To the dissolved amino acid, add HBTU (2.0 equivalents) and diisopropylethylamine (DIEA) (4.0 equivalents). Mix briefly.
-
Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[11]
-
Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents.[11]
Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation
This protocol is recommended for sequences known to be susceptible to aspartimide formation.
-
Resin Preparation: Swell the resin-bound peptide in DMF.
-
Deprotection Cocktail: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Fmoc Removal: Add the deprotection cocktail to the resin and agitate for 20 minutes.
-
Washing: Drain the resin and wash thoroughly with DMF.
-
Repeat (Optional): For difficult deprotections, a second treatment of 5-10 minutes can be performed.
-
Final Wash: Wash the resin with DMF followed by DCM to prepare for the next coupling step.
Visualizations
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation from an asparagine residue and its subsequent hydrolysis to form α- and β-peptides.
Caption: Mechanism of base-catalyzed aspartimide formation.
Workflow for Minimizing Asparagine Side Reactions
This diagram provides a decision-making workflow for selecting the appropriate strategy when incorporating an asparagine residue in peptide synthesis.
Caption: Decision workflow for asparagine incorporation.
Experimental Workflow Diagram
This diagram outlines the key steps in an experimental workflow designed to minimize both major side reactions of asparagine.
Caption: Recommended experimental workflow for Asn coupling.
References
- 1. Z-Asn-OH | Cbz-Asn-OH | N-Cbz-L-asparagine | TargetMol [targetmol.com]
- 2. Z-Asn-OH 99 2304-96-3 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. benchchem.com [benchchem.com]
Troubleshooting low yield in Z-Asn-OH coupling reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low-yield Z-Asn-OH coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of Z-Asn-OH?
A1: The main difficulties arise from the asparagine side-chain amide group. During the activation of the carboxylic acid for coupling, this side-chain can undergo an irreversible dehydration to form a β-cyanoalanine nitrile byproduct.[1][2] This is especially common when using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[1][3] Additionally, Z-Asn-OH without side-chain protection can have poor solubility in common organic solvents, leading to inefficient and incomplete reactions.[4]
Q2: Why is using a side-chain protecting group for asparagine often recommended?
A2: A side-chain protecting group, such as Trityl (Trt), is crucial for two main reasons. First, it physically shields the side-chain amide, effectively preventing its dehydration to a nitrile during the activation step.[4] Second, protecting groups like Trt dramatically improve the solubility of the asparagine derivative in standard synthesis solvents such as DMF and NMP, facilitating a more efficient coupling reaction.[4][5]
Q3: How can I detect and quantify asparagine side-chain dehydration?
A3: The most direct method for detecting dehydration is mass spectrometry (MS) analysis of the crude peptide. The formation of a β-cyanoalanine residue results from the loss of a water molecule (H₂O), which corresponds to a mass loss of 18 Da from the expected peptide mass.[1] For quantification, High-Performance Liquid Chromatography (HPLC) is the standard method. The dehydrated peptide impurity will typically have a different retention time from the desired product, allowing for the integration of peak areas to determine the percentage of the side reaction.[1][2]
Q4: Can I use unprotected Z-Asn-OH in my synthesis?
A4: While it is possible, using unprotected Z-Asn-OH carries a significant risk of side-chain dehydration, especially in long syntheses where the residue is repeatedly exposed to coupling reagents.[3] If unprotected asparagine must be used, it is critical to avoid carbodiimide reagents (DCC, DIC) and instead use safer alternatives like HBTU, HATU, or PyBOP.[1] Using pre-activated esters, such as Z-Asn-OPfp, is also an effective strategy to obtain a homogeneous peptide product with minimal side reactions.[2]
Troubleshooting Guide
Issue 1: Mass spectrometry analysis shows a significant peak at [M-18].
This peak is a strong indicator of asparagine side-chain dehydration. Follow this workflow to diagnose and resolve the issue.
The chemical mechanism for this side reaction is detailed below.
Issue 2: The Z-Asn-OH derivative has poor solubility, leading to a cloudy or heterogeneous reaction mixture.
-
Root Cause: Unprotected Z-Asn-OH has limited solubility in many standard peptide synthesis solvents.[4] This can cause the reagent to precipitate out of solution, preventing it from participating effectively in the reaction and leading to low coupling efficiency.
-
Solution 1: Use a Side-Chain Protected Derivative. The most effective solution is to switch to a side-chain protected version, such as Z-Asn(Trt)-OH. The trityl group significantly enhances solubility in solvents like DMF and NMP.[4]
-
Solution 2: Alter the Solvent System. If using an unprotected derivative is necessary, consider switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or using a solvent mixture. Adding chaotropic salts may also help improve solvation.[6]
Issue 3: The Kaiser test remains positive (blue beads) after the coupling step.
A positive Kaiser test indicates the presence of unreacted free primary amines, signaling an incomplete or failed coupling reaction.[7]
-
Root Cause: This can be due to poor reagent solubility, steric hindrance from the growing peptide chain, peptide aggregation on the resin, or insufficient reaction time.[6][8]
-
Solution 1: Double Couple. Perform the coupling step a second time with a fresh solution of activated Z-Asn-OH.[9] This is a common strategy for difficult or sterically hindered couplings.
-
Solution 2: Increase Reaction Time and/or Temperature. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[10] If using a compatible synthesizer, cautiously increasing the temperature can also help overcome the activation energy barrier.[8]
-
Solution 3: Optimize Reagents. Ensure you are using a sufficient excess of the amino acid and coupling reagents (typically 3-5 equivalents). Switch to a more potent coupling reagent if necessary (see table below).[7]
Data Summary
Table 1: Comparison of Coupling Reagents for Asparagine Incorporation
| Coupling Reagent Class | Examples | Risk of Side-Chain Dehydration | Recommended Use for Asn |
| Carbodiimides | DCC, DIC | High | Not Recommended for unprotected Asn[1][3] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low | Recommended[1][11] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Low | Highly Recommended [1] |
| Pre-activated Esters | -OPfp, -OSu | Very Low | Recommended, especially for fragment condensation[2] |
Experimental Protocols
Protocol 1: Standard Coupling of Z-Asn(Trt)-OH using HATU
This protocol is recommended for routine incorporation of asparagine with minimal risk of side reactions.
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform N-terminal deprotection (e.g., with piperidine for an Fmoc-based strategy preceding the Z-Asn-OH coupling) and wash thoroughly with DMF.
-
Activation Solution: In a separate vessel, prepare a solution containing:
-
Z-Asn(Trt)-OH (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
Solvent: DMF or NMP
-
-
Pre-activation: Add a hindered base such as DIPEA (6-10 equivalents) to the activation solution and agitate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the drained resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.[7]
Protocol 2: Qualitative Kaiser Test for Free Primary Amines
This test is used to monitor the completion of coupling reactions.[6]
-
Sample Preparation: Collect a small sample of resin beads (10-20) from the reaction vessel and place them in a small glass test tube. Wash the beads with ethanol and then toluene.
-
Add Reagents: Add 2-3 drops of each of the following solutions to the test tube:
-
Reagent A: 5% (w/v) ninhydrin in ethanol
-
Reagent B: 80% (w/v) phenol in ethanol
-
Reagent C: 2% (v/v) 0.001M KCN in pyridine
-
-
Heating: Heat the test tube at 110°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
Technical Support Center: Asparagine Activation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding a critical side reaction during peptide synthesis: the formation of nitriles from asparagine residues upon activation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful synthesis of peptides containing asparagine.
Frequently Asked Questions (FAQs)
Q1: What is nitrile formation from asparagine during peptide synthesis?
A1: During the activation of the C-terminal carboxyl group of an asparagine (Asn) residue for coupling to the next amino acid, the side-chain amide can undergo a dehydration reaction. This intramolecular reaction converts the amide group (-CONH2) into a nitrile group (-CN), resulting in the incorporation of a β-cyano-alanine residue into the peptide sequence instead of asparagine.[1][2] This side reaction is particularly problematic when using carbodiimide-based coupling reagents.[3][4]
Q2: What are the consequences of nitrile formation?
A2: The incorporation of β-cyano-alanine alters the primary structure of the desired peptide. This modification can lead to a loss of biological activity, changes in three-dimensional structure, and difficulties in purification due to the altered chemical properties of the peptide.
Q3: Which factors promote nitrile formation from asparagine?
A3: Several factors can promote this unwanted side reaction:
-
Coupling Reagents: Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), when used alone or with certain additives, are known to promote dehydration of the asparagine side chain.[1][3][4]
-
Temperature: Higher coupling temperatures can increase the rate of nitrile formation.[3]
-
Activation Time: Prolonged activation of the asparagine residue before coupling can lead to increased levels of the nitrile byproduct.
-
Lack of Side-Chain Protection: Using asparagine without a protecting group on its side-chain amide leaves it susceptible to dehydration.[1][4]
Q4: How can I detect nitrile formation in my synthesized peptide?
A4: Nitrile formation can be detected by analytical techniques such as:
-
Mass Spectrometry (MS): The resulting peptide will have a mass difference corresponding to the loss of a water molecule (18 Da) from the asparagine residue.
-
High-Performance Liquid Chromatography (HPLC): The modified peptide will likely have a different retention time compared to the desired peptide.[1]
-
Edman Degradation: This sequencing method will identify the β-cyano-alanine residue at the corresponding position.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Mass spectrometry shows a peak at -18 Da from the expected mass of the peptide. | Dehydration of the asparagine side chain to form a nitrile. | 1. Use a side-chain protected asparagine derivative: Employ Fmoc-Asn(Trt)-OH or Fmoc-Asn(Mbh)-OH. The bulky trityl (Trt) or 4,4'-dimethoxybenzhydryl (Mbh) group sterically hinders the dehydration reaction.[1][4] 2. Change your coupling reagent: Switch from carbodiimide-based activators to phosphonium-based reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU/HATU in the presence of an additive like HOBt or Oxyma.[1][2] 3. Use pre-activated esters: Incorporate asparagine as a pentafluorophenyl (Pfp) ester (Fmoc-Asn-OPfp), which couples efficiently without significant side reactions.[1][2] |
| HPLC analysis shows a significant, unidentified peak eluting near the main product. | The peak could correspond to the peptide containing β-cyano-alanine. | Co-inject the crude product with a synthesized standard of the nitrile-containing peptide to confirm its identity. Optimize purification methods to separate the impurity. However, prevention is the most effective strategy. |
| Poor yield of the final peptide containing asparagine. | Nitrile formation reduces the amount of the desired product. | Implement the preventative measures outlined above to maximize the yield of the correct peptide sequence. |
Data Summary: Impact of Coupling Method on Nitrile Formation
The choice of coupling method has a significant impact on the extent of nitrile formation. The following table summarizes the qualitative outcomes observed in various studies.
| Coupling Method for Fmoc-Asn-OH | Extent of Nitrile Formation | Reference |
| DCC/HOBt | Varying amounts detected | [1][2] |
| BOP | Varying amounts detected | [1][2] |
| Fmoc-Asn-OPfp | Homogeneous peptide, no side reaction | [1][2] |
| BOP with Fmoc-Asn(Mbh)-OH | Rapid coupling, no side reactions | [1][2] |
| BOP with Fmoc-Asn(Tmob)-OH | Rapid coupling, no side reactions | [1] |
Experimental Protocols
Protocol 1: Recommended Method for Incorporating Asparagine using a Side-Chain Protecting Group
This protocol minimizes nitrile formation by utilizing a protected asparagine derivative.
-
Resin Preparation: Swell the solid support resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) followed by dichloromethane (DCM) (3 x 1 min) and then DMF again (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-Asn(Trt)-OH and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove any unreacted reagents.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Alternative Method using a Pre-activated Ester
This protocol is suitable when avoiding phosphonium-based reagents is desired.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling with Activated Ester: Dissolve 3 equivalents of Fmoc-Asn-OPfp and 3 equivalents of HOBt in DMF. Add the solution to the deprotected resin.
-
Coupling Reaction: Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
Washing and Confirmation: Follow steps 6-7 from Protocol 1.
-
Continue Synthesis: Proceed with the synthesis of the peptide chain.
Visualizing the Chemistry and Workflow
Chemical Pathway of Nitrile Formation
The following diagram illustrates the mechanism of nitrile formation from asparagine during activation with a carbodiimide reagent.
Caption: Mechanism of asparagine dehydration to a nitrile side product.
Experimental Workflow to Avoid Nitrile Formation
This diagram outlines the decision-making process and recommended workflow for successfully incorporating asparagine into a peptide sequence.
References
Technical Support Center: Minimizing Aspartimide Formation in Z-Asn-OH Containing Peptides
Welcome to the technical support center dedicated to addressing the challenges of aspartimide formation in peptides containing Z-Asn-OH (N-benzyloxycarbonyl-L-asparagine). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to minimize this common and problematic side reaction during peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Significant aspartimide formation detected in a peptide containing an Asn-Gly sequence.
-
Cause: The Asn-Gly motif is particularly susceptible to aspartimide formation due to the lack of steric hindrance from the glycine residue.[1] Standard Fmoc deprotection conditions using piperidine can readily induce this side reaction.[2]
-
Solution:
-
Modify Fmoc-Deprotection Conditions:
-
Use a weaker base: Replace 20% piperidine in DMF with a milder base like piperazine or morpholine.[2][3]
-
Add an acidic additive: Incorporate an acidic additive into your piperidine deprotection solution. Adding 0.1 M hydroxybenzotriazole (HOBt) or 5% formic acid can significantly suppress aspartimide formation.[3][4] Oxyma Pure has also been shown to be effective.[5]
-
-
Employ Sterically Hindered Asp(tBu) Protecting Groups: For sequences containing Asp instead of Asn, switching from the standard Fmoc-Asp(OtBu)-OH to a bulkier protecting group like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH can physically obstruct the nucleophilic attack that initiates aspartimide formation.[3]
-
Utilize Backbone Protection: For the highly problematic Asp-Gly sequence, consider using a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[2][3] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the intramolecular cyclization.[3]
-
Problem 2: Aspartimide formation is still observed after modifying deprotection conditions.
-
Cause: Other factors such as temperature, solvent, and the specific peptide sequence can also influence the rate of aspartimide formation.[5][6]
-
Solution:
-
Temperature Control: If using elevated temperatures for coupling or deprotection (e.g., in microwave-assisted synthesis), consider reducing the temperature or the duration of heating.[7][8] Lowering the microwave coupling temperature has been shown to limit side reactions.[7]
-
Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal.
-
Solvent Choice: The polarity of the solvent can influence the rate of aspartimide formation, with higher polarity leading to more side product.[6] While DMF is a standard solvent, evaluate if alternative, less polar solvents could be suitable for your specific synthesis.
-
Problem 3: Difficulty in separating the desired peptide from aspartimide-related impurities.
-
Cause: Aspartimide formation can lead to byproducts such as α- and β-peptides and piperidide adducts, which often have similar chromatographic properties to the target peptide, making purification challenging.[2][5] D-aspartyl peptides, formed due to the chiral instability of the aspartimide ring, are particularly difficult to separate as they have the same molecular mass.
-
Solution:
-
Prevention over Purification: The most effective strategy is to minimize aspartimide formation during synthesis using the methods described in the preceding points.
-
Analytical Method Development:
-
Optimize HPLC Method: If byproducts are present, use a shallower gradient during HPLC purification to improve the resolution between the desired peptide and the impurities.
-
Alternative Stationary Phase: Consider using a different column chemistry that may offer better selectivity.
-
Ion-Pairing Agent: Experiment with different ion-pairing agents and concentrations.
-
-
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is an intramolecular side reaction that occurs in peptides containing asparagine (Asn) or aspartic acid (Asp). The backbone amide nitrogen following the Asn/Asp residue attacks the side-chain carbonyl group, forming a cyclic succinimide intermediate known as an aspartimide.[1][2][5] This reaction is particularly favored under the basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS).[2]
Q2: What are the consequences of aspartimide formation?
A2: The formation of the aspartimide ring is problematic for several reasons:
-
Formation of Impurities: The succinimide ring can be opened by nucleophiles. Hydrolysis with trace amounts of water leads to a mixture of the desired α-aspartyl peptide and the undesired β-isoaspartyl peptide, often in a 1:3 ratio.[1]
-
Piperidide Adducts: The piperidine used for Fmoc deprotection can also attack the aspartimide ring, leading to the formation of piperidide adducts.[1][2]
-
Racemization: The α-carbon of the aspartyl residue is prone to epimerization once the aspartimide is formed, leading to the incorporation of D-Asp instead of L-Asp.[2]
-
Purification Challenges: These byproducts are often difficult to separate from the target peptide due to their similar masses and chromatographic behavior.[1][2]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: Sequences where asparagine or aspartic acid is followed by a small, flexible, and unhindered amino acid are most susceptible. The Asn-Gly motif is notoriously prone to high rates of aspartimide formation.[1][2] Other problematic sequences include those with Asn or Asp followed by Serine (Ser), Alanine (Ala), or another Asparagine (Asn).[1]
Q4: How can I detect aspartimide formation?
A4: Aspartimide formation and its related byproducts can be detected using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Aspartimide-related impurities may appear as new peaks close to the main product peak.
-
Mass Spectrometry (MS): The aspartimide itself will have a mass that is 18 Da less than the parent peptide due to the loss of a water molecule. The α- and β-peptides will have the same mass as the target peptide, making them harder to detect by MS alone.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR can be used to definitively characterize the structure of the impurities.[10]
Q5: Are there any protecting group strategies to completely eliminate aspartimide formation?
A5: While many strategies significantly reduce aspartimide formation, completely eliminating it can be challenging. However, some advanced strategies show great promise:
-
Backbone Protection: The use of a dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of the residue following Asp, as in Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a very effective method to prevent the initial cyclization reaction.[2][3]
-
Non-Ester-Based Side-Chain Protection: A newer approach involves using protecting groups that mask the side-chain carboxylic acid with a stable C-C bond instead of a labile ester bond. The cyanosulfurylide (CSY) protecting group, for instance, has been shown to completely suppress aspartimide formation and can be removed under specific conditions after peptide synthesis.[11][12][13]
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different strategies to minimize aspartimide formation.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Fmoc-Asp Protecting Group | Peptide Sequence | Condition | % Aspartimide Formation | Reference |
| OtBu (tert-butyl) | VKDGYI | 20% Piperidine/DMF, 200 min | High | |
| OMpe (3-methylpent-3-yl) | VKDGYI | 20% Piperidine/DMF, 200 min | Moderate | |
| OBno (2-phenyl-2-propyl) | VKDGYI | 20% Piperidine/DMF, 200 min | Very Low | |
| OCHx (Cyclohexyl) | Glu-Asp-Gly-Thr | DIEA treatment, 24h | 0.3% | [14] |
| OBzl (Benzyl) | Glu-Asp-Gly-Thr | DIEA treatment, 24h | ~51% (170-fold higher than OCHx) | [14] |
Table 2: Influence of Fmoc Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Model Peptide | % Aspartimide Formation Reduction | Reference |
| 20% Piperidine in DMF | 0.1 M HOBt | - | Significant Reduction | [3][7] |
| 20% Piperidine in DMF | 5% Formic Acid | PTH peptide | 90% | [4] |
| Piperazine in DMF | - | Scorpion toxin II model | Significant Reduction | [5] |
| 1-Hydroxypiperidine in DMF | - | Scorpion toxin II model | Significant Reduction | [5] |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection to Minimize Aspartimide Formation
This protocol describes the use of an acidic additive in the Fmoc-deprotection step.
-
Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF).
-
Deprotection Solution Preparation: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt or 5% formic acid.
-
Fmoc Deprotection: Treat the resin with the deprotection solution for the required time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (e.g., 5 x 1 min) to remove residual piperidine and byproducts.
-
Coupling: Proceed with the coupling of the next amino acid.
Protocol 2: Stress Test for Evaluating Aspartimide Formation Propensity
This protocol can be used to assess the susceptibility of a particular peptide sequence to aspartimide formation.
-
Resin Treatment: After coupling the amino acid following the Asn or Asp residue, wash the peptidyl-resin with DMF.
-
Base Exposure: Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 3 to 18 hours) at room temperature.[8] This simulates the cumulative exposure to basic conditions during a long peptide synthesis.
-
Washing: After the treatment, thoroughly wash the resin with DMF and dichloromethane (DCM).
-
Cleavage and Analysis: Cleave the peptide from the resin and analyze the crude product by HPLC and mass spectrometry to quantify the extent of aspartimide formation and other related byproducts.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Caption: A decision-making workflow for minimizing aspartimide formation during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 10. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-DL-Asn-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using Z-DL-Asn-OH in peptide coupling reactions, with a primary focus on overcoming its limited solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The limited solubility of this compound is attributed to its molecular structure. The presence of both a polar carboxylic acid and a primary amide, combined with the potential for intermolecular hydrogen bonding, contributes to a stable crystal lattice that is difficult to disrupt with common organic solvents. The bulky, hydrophobic benzyloxycarbonyl (Z) protecting group further influences its solubility profile.
Q2: What are the primary challenges associated with the poor solubility of this compound during peptide synthesis?
A2: Poor solubility can lead to several complications in peptide synthesis, including:
-
Incomplete dissolution: This results in a heterogeneous reaction mixture and inaccurate concentration of the activated amino acid, leading to low coupling efficiency.
-
Slow reaction kinetics: A lower concentration of the dissolved this compound can slow down the rate of the coupling reaction.
-
Precipitation of activated species: The activated form of this compound may also have limited solubility and can precipitate out of solution, further reducing the yield of the desired peptide.
-
Clogging of automated synthesizers: In automated peptide synthesis, precipitation can cause blockages in the fluidics system.
Q3: Which solvents are recommended for dissolving this compound?
A3: Based on experimental data for the closely related Z-L-Asn-OH, polar aprotic solvents and some polar protic solvents are the most effective. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used in peptide synthesis and are good starting points. For Z-L-Asn-OH, solubility is highest in methanol and decreases in the order of acetone, 1,4-dioxane, ethanol, n-propanol, isopropanol, n-butanol, 2-butanone, isobutanol, n-pentanol, acetonitrile, and water.[1][2]
Q4: How can I improve the dissolution of this compound if it remains poorly soluble?
A4: If you encounter difficulty dissolving this compound, the following techniques can be employed:
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance dissolution.[3]
-
Gentle Heating: Carefully warming the solution (e.g., to 30-40°C) can increase solubility. However, prolonged heating should be avoided to prevent potential degradation or side reactions.[3]
-
Co-solvents: The use of a co-solvent system can improve solubility. For instance, adding a small amount of DMSO to another solvent may enhance the dissolution of this compound.
Q5: Are there alternatives to this compound with better solubility?
A5: Yes, using a side-chain protected asparagine derivative is a highly effective strategy to improve solubility and prevent common side reactions. Derivatives such as Fmoc-Asn(Trt)-OH (trityl) or Fmoc-Asn(Tmob)-OH are significantly more soluble in common peptide synthesis solvents.[4] The bulky side-chain protecting group disrupts intermolecular hydrogen bonding and presents a more organo-soluble profile.
Troubleshooting Guide
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-SOL-01 | This compound does not fully dissolve in the coupling solvent (e.g., DMF, DCM). | Low intrinsic solubility of this compound. | 1. Attempt dissolution in a stronger polar aprotic solvent like DMSO. 2. Use sonication to aid dissolution.[3] 3. Gently warm the solvent to increase solubility.[3] 4. Consider using a co-solvent system (e.g., DMF with a small percentage of DMSO). |
| ASN-SOL-02 | Low coupling yield observed after using this compound. | Incomplete dissolution leading to a lower effective concentration of the amino acid. Precipitation of the activated amino acid. | 1. Ensure complete dissolution of this compound before initiating the coupling reaction. 2. If precipitation is observed upon addition of the coupling reagent, consider performing the activation at a lower temperature (e.g., 0°C) to potentially keep the activated species in solution longer. 3. Switch to a side-chain protected asparagine derivative like Z-Asn(Trt)-OH or Fmoc-Asn(Trt)-OH for improved solubility.[4] |
| ASN-SOL-03 | Formation of a nitrile byproduct (mass loss of 18 Da). | Dehydration of the asparagine side-chain amide during activation, often promoted by carbodiimide reagents (e.g., DCC, DIC). | 1. Use a non-carbodiimide coupling reagent such as HATU, HBTU, or COMU. 2. Employ a side-chain protected asparagine derivative, as the protecting group shields the amide from dehydration.[4] |
| ASN-SOL-04 | Aspartimide formation leading to side products. | Base-catalyzed intramolecular cyclization of the asparagine residue, which can occur during coupling or subsequent deprotection steps. | 1. Use a less hindered base for activation if possible. 2. The most effective solution is to use a side-chain protected asparagine derivative, where the bulky group sterically hinders aspartimide formation.[4] |
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x₁) of N-benzyloxycarbonyl-L-asparagine (Z-L-Asn-OH) in various pure solvents at different temperatures. This data is derived from the findings of a study on the thermodynamic properties of Z-L-Asn-OH and serves as a valuable reference for solvent selection.[1][2]
| Temperature (K) | Water (x₁·10³) | Methanol (x₁·10³) | Ethanol (x₁·10³) | n-Propanol (x₁·10³) | Isopropanol (x₁·10³) | n-Butanol (x₁·10³) |
| 283.15 | 0.49 | 20.31 | 8.32 | 5.31 | 5.92 | 3.82 |
| 288.15 | 0.57 | 23.32 | 9.63 | 6.23 | 6.81 | 4.43 |
| 293.15 | 0.66 | 26.64 | 11.12 | 7.26 | 7.82 | 5.11 |
| 298.15 | 0.77 | 30.31 | 12.83 | 8.41 | 8.95 | 5.88 |
| 303.15 | 0.90 | 34.36 | 14.76 | 9.71 | 10.21 | 6.74 |
| 308.15 | 1.05 | 38.83 | 16.95 | 11.18 | 11.62 | 7.70 |
| 313.15 | 1.23 | 43.76 | 19.41 | 12.83 | 13.19 | 8.78 |
| 318.15 | 1.45 | 49.18 | 22.18 | 14.69 | 14.93 | 10.00 |
| 323.15 | 1.71 | 55.15 | 25.29 | 16.78 | 16.86 | 11.36 |
| Temperature (K) | Isobutanol (x₁·10³) | n-Pentanol (x₁·10³) | Acetonitrile (x₁·10³) | Acetone (x₁·10³) | 2-Butanone (x₁·10³) | 1,4-Dioxane (x₁·10³) |
| 283.15 | 2.89 | 2.31 | 1.89 | 18.01 | 4.98 | 12.53 |
| 288.15 | 3.32 | 2.65 | 2.15 | 20.23 | 5.71 | 14.21 |
| 293.15 | 3.80 | 3.03 | 2.45 | 22.69 | 6.53 | 16.07 |
| 298.15 | 4.34 | 3.46 | 2.78 | 25.41 | 7.45 | 18.12 |
| 303.15 | 4.95 | 3.95 | 3.15 | 28.42 | 8.48 | 20.39 |
| 308.15 | 5.63 | 4.50 | 3.57 | 31.74 | 9.63 | 22.89 |
| 313.15 | 6.40 | 5.12 | 4.04 | 35.41 | 10.92 | 25.65 |
| 318.15 | 7.26 | 5.81 | 4.57 | 39.46 | 12.36 | 28.70 |
| 323.15 | 8.22 | 6.58 | 5.16 | 43.93 | 13.97 | 32.06 |
Experimental Protocols
Protocol 1: Standard Coupling of this compound with Enhanced Solubility Measures
This protocol describes a manual coupling procedure for incorporating this compound, including steps to address its limited solubility.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc-based synthesis) or appropriate deprotection agent for your strategy.
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen reaction solvent (e.g., DMF) for at least 30 minutes.
-
N-terminal Deprotection: If applicable, remove the N-terminal protecting group from the resin-bound peptide according to your synthesis strategy (e.g., treat with 20% piperidine in DMF for Fmoc removal). Wash the resin thoroughly with DMF and DCM.
-
This compound Dissolution and Activation:
-
In a separate reaction vessel, add this compound (e.g., 3 equivalents relative to the resin loading).
-
Add the chosen solvent (start with DMF; if solubility is an issue, use DMSO).
-
If the compound does not dissolve, sonicate the mixture for 5-10 minutes. If necessary, gently warm the solution to a maximum of 40°C.
-
Once dissolved, add the coupling reagent (e.g., HATU, 3 equivalents) and the base (e.g., DIPEA, 6 equivalents).
-
-
Coupling: Add the activated this compound solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction time may need to be extended due to the nature of the amino acid.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines) to monitor the completion of the reaction. A negative test indicates the absence of free primary amines and a successful coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
Visualizations
References
Technical Support Center: Troubleshooting Incomplete Z-Group Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the carboxybenzyl (Cbz or Z) protecting group. Below, you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Z-group deprotection?
The most prevalent and widely utilized method for the removal of the Z-group is catalytic hydrogenation.[1] This technique typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[1] It is favored for its generally high efficiency and clean reaction profile, as the byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Q2: What are the main alternative methods to catalytic hydrogenation for Z-group deprotection?
When catalytic hydrogenation is not suitable due to substrate sensitivity or catalyst poisoning, several alternative methods can be employed. These include:
-
Transfer Hydrogenolysis: This method uses a hydrogen donor in solution, such as ammonium formate, formic acid, or cyclohexadiene, in the presence of a palladium catalyst. It often provides better selectivity and avoids the need for handling hydrogen gas.[1][2]
-
Acidic Cleavage: Strong acids like hydrogen bromide (HBr) in acetic acid can cleave the Z-group. Milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), offer a valuable alternative with good functional group tolerance.[1][3]
-
Nucleophilic Cleavage: A newer, highly selective method involves the use of 2-mercaptoethanol with a base like potassium acetate in a solvent such as N,N-dimethylacetamide (DMAC).[1][4] This is particularly useful for substrates with sensitive functionalities that are incompatible with hydrogenation or acidic conditions.[4][5]
Q3: I am concerned about the genotoxicity of byproducts. Which deprotection method is the safest in this regard?
If the formation of genotoxic byproducts is a concern, for instance, when using Lewis acid-TMS-iodide which can generate benzyl iodide, safer alternatives are available.[1][5] Catalytic hydrogenation and milder acidic conditions like AlCl₃/HFIP are considered safer choices.[1] Nucleophilic cleavage with 2-mercaptoethanol is also a very safe option, as it produces a less reactive benzylated thiol byproduct that is easier to remove.[1]
Troubleshooting Guides
Issue 1: Slow or Incomplete Catalytic Hydrogenation
Question: My Z-group deprotection via catalytic hydrogenation is sluggish or fails to reach completion. What are the potential causes and how can I address them?
Answer: Slow or incomplete catalytic hydrogenation is a common issue with several potential root causes. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities in the starting material.[1][2]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can differ between batches and may decrease over time.
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, particularly with sterically hindered substrates.[2]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[2]
-
Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, thereby inhibiting its activity.
-
Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[2]
-
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst.[6]
-
Solution: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water). A moderate increase in reaction temperature (e.g., to 40-60 °C) may also improve solubility.[6]
-
Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: Observation of Unexpected Side Products
Question: I am observing unexpected side products during my Z-group deprotection. How can I minimize their formation?
Answer: The formation of side products is dependent on the deprotection method used and the other functional groups present in your molecule.
-
Problem: Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups, aryl halides). [2]
-
Problem: Acetylation of the deprotected amine when using HBr in acetic acid. [1]
-
Solution: This side reaction occurs when the deprotected amine reacts with the acetic acid solvent, especially at elevated temperatures.[1] To prevent this, use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[1][2] Milder Lewis acid conditions like AlCl₃/HFIP at room temperature are also an excellent alternative.[1]
-
-
Problem: Formation of N-benzyl-protected tertiary amines.
-
Solution: This can occur during catalytic hydrogenolysis if there is an insufficient hydrogen source.[7] Ensure an adequate supply of hydrogen and that the reaction goes to completion.
-
Data Presentation: Comparison of Z-Group Deprotection Methods
| Deprotection Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | High to Quantitative | Clean byproducts (toluene, CO₂); mild conditions.[1] | Reduction of other functional groups; catalyst poisoning by sulfur.[1] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | High | Safer than H₂ gas; often more selective.[1] | Can still reduce some sensitive groups.[1] |
| Acidic Cleavage (Strong) | HBr, Acetic Acid | Good to High | Effective for substrates resistant to hydrogenation. | Harsh conditions; potential for side reactions (e.g., acetylation).[1] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | High | Mild (room temp); excellent functional group tolerance.[1][3] | HFIP is an expensive solvent.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High | Highly selective for sensitive substrates; avoids heavy metals.[1][4] | The thiol reagent has an unpleasant odor.[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent in a flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[1]
-
Purge the flask with an inert gas like nitrogen or argon.[1]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[2]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[8][9]
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
Experimental Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for Z-group deprotection via catalytic hydrogenation.
Protocol 2: Nucleophilic Cleavage
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol
-
Potassium acetate or another suitable base
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).[1]
-
Add 2-mercaptoethanol (e.g., 2 equivalents).[1]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Z-Asn-OH Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction time and overall success of Z-Asn-OH (N-alpha-Carbobenzyloxy-L-asparagine) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Z-Asn-OH coupling reaction proceeding slowly?
A1: Slow coupling reactions involving asparagine residues are a known challenge in peptide synthesis.[1] Several factors can contribute to this:
-
Steric Hindrance: The side chain of asparagine can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide chain.
-
Poor Solubility: The growing peptide chain or the Z-Asn-OH itself may have poor solubility in the chosen reaction solvent, leading to aggregation and reduced reaction rates.[2]
-
Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of Z-Asn-OH, or the activation conditions may be suboptimal.
-
Side-Chain Interactions: The amide group in the asparagine side chain can engage in hydrogen bonding, which may contribute to peptide aggregation and impede coupling efficiency.[3]
Q2: What are the most common side reactions during Z-Asn-OH coupling, and how can they be minimized?
A2: The primary side reaction of concern is the dehydration of the asparagine side-chain amide to form a β-cyanoalanine residue.[1] This is particularly problematic during the carboxyl activation step. Another potential issue is racemization at the alpha-carbon.
Minimization Strategies:
-
Dehydration:
-
Racemization:
-
Use additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, which form active esters that are less prone to racemization.[5][6]
-
Choose coupling reagents known for low racemization, such as HATU or COMU.[5][7]
-
Avoid excessive amounts of strong bases and prolonged pre-activation times.[8][9] Using a weaker base like N-methylmorpholine (NMM) can be beneficial.[6]
-
Q3: How do I select the optimal coupling reagent for my Z-Asn-OH coupling?
A3: The choice of coupling reagent is critical and depends on the complexity of the peptide sequence. Reagents are generally categorized as carbodiimides, uronium/aminium salts, and phosphonium salts.[5]
-
For routine couplings: Carbodiimides like DIC in combination with an additive like OxymaPure are cost-effective and efficient.[5]
-
For difficult or sterically hindered couplings: More potent uronium/aminium reagents like HATU, HBTU, or COMU are recommended.[5][10] HATU is particularly effective for rapid couplings with minimal epimerization.[4] Phosphonium reagents like PyBOP are also highly effective and are a good alternative to BOP, which produces a carcinogenic byproduct.[1][5]
Q4: What is the impact of temperature and reaction time on the coupling?
A4: Both temperature and time are critical parameters.
-
Reaction Time: Standard coupling times range from 1 to 4 hours.[11] For difficult couplings, this may be extended. It is advisable to monitor the reaction's progress using a qualitative method like the Kaiser test to determine completion.[3]
-
Temperature: Most couplings are performed at room temperature (20-25°C).[7] Increasing the temperature can sometimes accelerate a slow reaction, but it also increases the risk of side reactions like racemization.[12][13] If heating is necessary, it should be optimized for the shortest time required.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction (e.g., positive Kaiser test) | 1. Insufficient reagent potency.2. Steric hindrance.3. Suboptimal reaction time/temperature.4. Peptide aggregation. | 1. Switch to a more potent coupling reagent like HATU or COMU.[10][11]2. Increase the equivalents of Z-Asn-OH and the coupling reagent (e.g., 3-5 equivalents).[11]3. Extend the reaction time (e.g., to 4 hours or overnight) or perform a double coupling.[11]4. Change the solvent to NMP or a DMF/DCM mixture to improve solvation.[10] Consider microwave-assisted synthesis to disrupt aggregation.[14] |
| Presence of β-Cyanoalanine Impurity (Mass = Mass of Peptide - 18 Da) | Dehydration of the asparagine side-chain amide during activation. | 1. Use a side-chain protected asparagine derivative (e.g., Z-Asn(Trt)-OH).[1]2. If using an unprotected Asn, choose a coupling method less prone to this side reaction, such as using BOP or pre-formed pentafluorophenyl esters (Fmoc-Asn-OPfp).[1] |
| Presence of Diastereomeric Impurities (e.g., extra peak in HPLC) | Racemization of the Z-Asn-OH residue during activation/coupling. | 1. Ensure the use of an additive like HOBt or, preferably, OxymaPure.[5][6]2. Minimize pre-activation time; add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation).[11]3. Switch from a strong base like DIPEA to a weaker base like N-methylmorpholine (NMM) or collidine.[10] |
| Low Yield After Workup | Product loss during aqueous extraction due to partial water solubility. | 1. Adjust the pH of the aqueous phase to minimize product solubility before extraction.2. If the product is highly water-soluble, avoid extensive aqueous washes and consider lyophilization for isolation.[8] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Z-Asn-OH
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DIC, EDC | Cost-effective; byproducts can be easily removed (DICU is soluble, EDCU is water-soluble).[4][6] | Require additives (HOBt, Oxyma) to suppress racemization and improve efficiency.[5] Can cause dehydration of Asn/Gln side chains.[4] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High coupling efficiency, rapid reaction rates, and low racemization (especially HATU).[4][5] Suitable for sterically hindered couplings.[5] | Higher cost. Require a non-nucleophilic base for activation.[6] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient and do not cause guanidinylation side reactions.[5] PyBOP is a safer alternative to BOP.[5] | Higher cost. BOP produces the carcinogen HMPA as a byproduct.[5] |
Table 2: Typical Reaction Parameters for Z-Asn-OH Coupling
| Parameter | Standard Range | Notes |
| Z-Asn-OH Equivalents | 3 - 5 | Higher excess may be needed for difficult sequences to drive the reaction to completion.[3] |
| Coupling Reagent Equivalents | 3 - 5 | Should generally match the amino acid equivalents. |
| Base Equivalents (e.g., DIPEA) | 6 - 10 | A non-nucleophilic base is essential for onium salt reagents.[3] |
| Solvent | DMF, NMP | High-purity, amine-free solvent is critical. NMP can improve solvation for aggregating sequences.[2][3] |
| Temperature (°C) | 20 - 25 | Increasing temperature can reduce reaction time but may increase side reactions.[12] |
| Time (hours) | 1 - 4 | Monitor with a colorimetric test (e.g., Kaiser test) to confirm completion.[3][11] |
Experimental Protocols
Protocol 1: Standard Z-Asn-OH Coupling using DIC/OxymaPure
This protocol is suitable for routine couplings where steric hindrance is not a major concern.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in high-purity DMF for 30 minutes. Drain the solvent.
-
Amino Acid/Additive Solution: In a separate vessel, dissolve Z-Asn-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the swollen resin. Immediately add DIC (3 equivalents) to the resin slurry.
-
Agitation: Agitate the reaction vessel at room temperature (20-25°C) for 2 to 4 hours.
-
Monitoring: After 2 hours, take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test. A yellow or light blue color indicates the reaction is nearing completion. If the beads are dark blue, extend the reaction time.[11]
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
Protocol 2: High-Efficiency Coupling for Difficult Sequences using HATU
This protocol is recommended for sterically demanding couplings or sequences prone to aggregation.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Z-Asn-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[3]
-
Coupling Reaction: Add the activated amino acid solution to the drained resin.
-
Agitation: Agitate the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring: Perform a Kaiser test after 1 hour to check for the presence of free primary amines.[3]
-
Washing: Once complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and finally an alcohol like isopropanol before drying.
Visualizations
Caption: Troubleshooting workflow for slow Z-Asn-OH coupling.
Caption: Decision tree for selecting a Z-Asn-OH coupling reagent.
Caption: Simplified pathway for Z-Asn-OH coupling and side reactions.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. csbio.com [csbio.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing Z-Asn-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides containing N-benzyloxycarbonyl-L-asparagine (Z-Asn-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing Z-Asn-OH?
A1: The main challenges in purifying peptides with Z-Asn-OH stem from potential side reactions during synthesis and purification, as well as the physicochemical properties of the Z-group. The primary side reaction of concern is the dehydration of the asparagine side-chain amide to form a β-cyanoalanine residue, especially during the activation step of peptide coupling.[1] Another significant issue is the formation of aspartimide, which can occur under both acidic and basic conditions, leading to a mixture of α- and β-peptides that are difficult to separate.[2] The hydrophobic nature of the benzyloxycarbonyl (Z) group can also lead to peptide aggregation and poor solubility in aqueous solutions, complicating the purification process.
Q2: Which purification method is most suitable for peptides containing Z-Asn-OH?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides containing Z-Asn-OH.[3] This technique separates the target peptide from impurities based on hydrophobicity. The Z-group increases the overall hydrophobicity of the peptide, which can be advantageous for separation from more polar impurities. However, optimizing the RP-HPLC method is crucial to achieve high purity.[3] For particularly complex mixtures or large-scale purifications, alternative or complementary techniques like solid-phase extraction (SPE) with gradient elution can also be effective and economical.[4]
Q3: How can I minimize side reactions associated with Z-Asn-OH during synthesis to simplify purification?
A3: To minimize side reactions, it is crucial to use appropriate coupling reagents and conditions. For instance, using coupling reagents like BOP (Castro's reagent) with side-chain protected asparagine derivatives can lead to rapid and clean coupling with minimal side reactions.[1] Alternatively, using pre-activated esters like pentafluorophenyl esters (OPfp) of Fmoc-Asn-OH has been shown to yield homogeneous peptides.[1] It is also important to carefully control the pH and temperature during synthesis and deprotection steps to reduce the risk of aspartimide formation.
Q4: What impact does the Z-Asn-OH residue have on the peptide's retention time in RP-HPLC?
A4: The Z-group is hydrophobic and will generally increase the retention time of the peptide on a reversed-phase column compared to a similar peptide without this protecting group. The retention time is influenced by the overall amino acid composition and sequence of the peptide.[5] The hydrophobicity of the Z-group can be leveraged to achieve good separation from more polar impurities. However, for very hydrophobic peptides, it might be necessary to use a less retentive column (e.g., C8 instead of C18) or adjust the gradient of the organic solvent to ensure proper elution.[6]
Troubleshooting Guides
Issue 1: Low Peptide Purity After Initial Purification
Symptom: The main peak in the analytical HPLC of the purified fractions is broad, or multiple closely eluting peaks are observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities | Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve the resolution of closely eluting species.[6] |
| Consider using a different stationary phase (e.g., C8 or Phenyl-Hexyl instead of C18) to alter the selectivity of the separation.[6] | |
| Employ an orthogonal purification technique, such as ion-exchange chromatography, if the impurities have a different net charge. | |
| Aspartimide Formation | Aspartimide formation during synthesis leads to α- and β-peptide isomers that are often difficult to separate. Re-evaluate the synthesis and deprotection conditions to minimize this side reaction.[2] |
| Analyze the fractions by mass spectrometry to identify the nature of the impurities. Isomeric species will have the same mass as the target peptide. | |
| Peptide Aggregation | The hydrophobicity of the Z-group can promote aggregation. Dissolve the crude peptide in a stronger organic solvent like DMSO or DMF before diluting with the initial mobile phase for injection.[7] |
Issue 2: Low Peptide Yield After Purification
Symptom: The amount of purified peptide is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Peptides containing hydrophobic protecting groups like Z-Asn-OH can have limited solubility in the mobile phase, leading to precipitation on the column or in the tubing.[8] |
| Before injection, ensure the peptide is fully dissolved. This may require the use of a small amount of organic solvent like DMSO.[7] | |
| Adjusting the pH of the mobile phase can sometimes improve solubility.[8] | |
| Irreversible Adsorption | Highly hydrophobic peptides can bind irreversibly to the stationary phase. Try a less retentive column (e.g., C4) or increase the percentage of organic solvent at the end of the gradient to ensure complete elution. |
| Inefficient Synthesis | Low yield may be a result of incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS). Review the synthesis protocol and consider optimizing coupling times and reagents.[7] |
Data Presentation
The following table provides illustrative data on the purification of a model peptide containing Z-Asn-OH using two different purification techniques. This data is representative and actual results will vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Illustrative Purification Data for a Model Z-Asn-OH Containing Peptide
| Purification Method | Crude Purity (%) | Final Purity (%) | Purification Yield (%) |
| Preparative RP-HPLC | 65 | >95 | 35 |
| RP-SPE (Gradient Elution) | 65 | >95 | 45 |
Experimental Protocols
General Protocol for RP-HPLC Purification of a Z-Asn-OH Containing Peptide
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent, such as DMSO or DMF, to ensure complete dissolution. Dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 10 mm x 250 mm, 5 µm particle size) is a common choice for preparative purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized based on the retention time of the target peptide determined from an analytical run. A shallower gradient will improve resolution.[6]
-
Flow Rate: A typical flow rate for a 10 mm ID column is 4 mL/min.
-
Detection: Monitor the elution at 220 nm for the peptide backbone and 254 nm to detect the Z-protecting group.[6]
-
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.
Visualizations
Caption: A typical workflow for the purification of Z-Asn-OH containing peptides.
Caption: A troubleshooting decision tree for low purity in Z-Asn-OH peptide purification.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Asparagine Side-Chain Protection in Z-Based Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on side-chain protection strategies for asparagine (Asn) in the context of benzyloxycarbonyl (Z)-based peptide synthesis. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on protecting groups, and step-by-step experimental protocols to help you navigate the complexities of synthesizing asparagine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why is side-chain protection of asparagine necessary in peptide synthesis?
A1: The primary reason for protecting the side-chain amide of asparagine is to prevent dehydration to a β-cyanoalanine residue during the activation of the C-terminus for coupling.[1][2] This side reaction is particularly problematic when using carbodiimide-based coupling reagents.[1][2] Additionally, side-chain protection can improve the solubility of the protected amino acid derivative, which is often a challenge with unprotected Fmoc-Asn-OH.[2][3]
Q2: What are the most common side-chain protecting groups for asparagine?
A2: The most widely used protecting group for the asparagine side chain is the trityl (Trt) group.[1][3] Other common protecting groups include the more acid-labile methyltrityl (Mtt), the highly labile xanthenyl (Xan), and the 2,4,6-trimethoxybenzyl (Tmob) group.[2][3] The choice of protecting group depends on the overall synthetic strategy, particularly the method of Nα-deprotection.
Q3: Can I use unprotected asparagine in my synthesis?
A3: While it is possible to use unprotected asparagine, especially for short peptides or when it is located near the N-terminus, it carries a significant risk of side reactions, primarily nitrile formation.[2][3] This can lead to a heterogeneous peptide product that is difficult to purify, ultimately reducing the overall yield and purity of the target peptide.[1][2] If unprotected asparagine must be used, it is advisable to employ non-carbodiimide coupling reagents or to use the pentafluorophenyl (OPfp) active ester of Fmoc-Asn-OH to minimize dehydration.[4]
Q4: What is a "Z-based synthesis" and how does it affect the choice of asparagine protecting group?
A4: A "Z-based synthesis" refers to the use of the benzyloxycarbonyl (Z or Cbz) group for the protection of the Nα-amino group of the amino acids.[3][5] The Z group is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or by treatment with strong acids like HBr in acetic acid (HBr/AcOH).[5] The key consideration for choosing an asparagine side-chain protecting group in a Z-based strategy is orthogonality; the side-chain protecting group must be stable under the conditions used to remove the Nα-Z group at each cycle. For instance, the Trt group is labile to HBr/AcOH, making it non-orthogonal if this deprotection method is used.[5] However, groups like Tmob have shown stability to catalytic hydrogenation in acetic acid, making them potentially suitable for a Z-based strategy employing this deprotection method.[2][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing asparagine, with a focus on challenges relevant to a Z-based strategy.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-01 | Presence of an impurity with a mass of -18 Da from the expected peptide mass. | Dehydration of the asparagine side-chain amide to a nitrile. This is common when using carbodiimide-based coupling reagents with unprotected asparagine.[1][2][4] | 1. Utilize a side-chain protected asparagine derivative such as Z-Asn(Trt)-OH or Z-Asn(Tmob)-OH. The bulky protecting group shields the side-chain amide from dehydration.[2] 2. If using unprotected asparagine is unavoidable, switch to a non-carbodiimide coupling reagent like BOP or HBTU, or use a pre-formed active ester.[4] |
| ASN-02 | Incomplete removal of the side-chain protecting group (e.g., Trt) at the final cleavage step. | The asparagine residue is at the N-terminus of the peptide. The protonated N-terminal amino group electrostatically hinders the acid-catalyzed cleavage of the Trt group. | 1. Extend the cleavage time with trifluoroacetic acid (TFA). Monitor the deprotection by HPLC. 2. Consider using a more acid-labile protecting group for the N-terminal asparagine, such as methyltrityl (Mtt) or xanthenyl (Xan).[3] |
| ASN-03 | Premature removal of the asparagine side-chain protecting group during Nα-Z deprotection. | Lack of orthogonality between the Nα-Z group and the Asn side-chain protecting group. For example, using HBr/AcOH for Z-group removal will also cleave the Trt group.[5] | 1. If using catalytic hydrogenation for Z-deprotection, choose a side-chain protecting group stable to these conditions, such as Tmob.[2][6] 2. If using acidolysis for Z-deprotection, select a more acid-stable side-chain protecting group or switch to a different Nα-protection strategy. |
| ASN-04 | Poor solubility of the protected asparagine derivative during coupling. | The protected amino acid has low solubility in the coupling solvent (e.g., DMF). Unprotected Fmoc-Asn-OH is known for its very low solubility.[2][3] | 1. Use a protected asparagine derivative, as the protecting group often improves solubility.[2][3] 2. Consider using alternative, more potent solubilizing solvents like N-Methyl-2-pyrrolidone (NMP) or adding a small amount of DMSO.[3] 3. Pre-dissolve the protected amino acid in a small amount of a good solvent before adding it to the reaction vessel. |
| ASN-05 | Alkylation of tryptophan residues during final cleavage. | Carbonium ions generated from the cleavage of side-chain protecting groups (e.g., Trt, Tmob, Mbh) can alkylate the indole ring of tryptophan.[4] | 1. Include scavengers in the cleavage cocktail. Triisopropylsilane (TIS) is effective at trapping trityl cations, while 1,2-ethanedithiol (EDT) can also be used.[7] 2. For tryptophan-containing peptides, consider protecting the indole nitrogen of tryptophan with a Boc group (Fmoc-Trp(Boc)-OH) to prevent this side reaction. |
Data Presentation: Comparison of Asparagine Side-Chain Protecting Groups
The selection of a suitable protecting group is critical for a successful synthesis. The following table summarizes the properties of common asparagine side-chain protecting groups and their compatibility with a Z-based strategy.
| Protecting Group | Structure | Key Features & Advantages | Disadvantages & Potential Side Reactions | Compatibility with Z-Nα Deprotection |
| Trityl (Trt) | —C(C₆H₅)₃ | Widely used, effectively prevents side-chain dehydration, improves solubility of the protected amino acid.[1][3] | Cleavage can be slow, especially for N-terminal Asn(Trt) residues.[1] The released trityl cation can cause alkylation of sensitive residues like Trp. | Not orthogonal with HBr/AcOH deprotection.[5] Potentially compatible with catalytic hydrogenation, but stability may vary. |
| Methyltrityl (Mtt) | —C(C₆H₅)₂(C₆H₄-p-CH₃) | More acid-labile than Trt, making it a good alternative for N-terminal Asn to avoid incomplete deprotection. | Similar to Trt, can lead to alkylation side reactions. | Not orthogonal with HBr/AcOH deprotection. Stability to catalytic hydrogenation is not well-documented for this specific use case. |
| Xanthenyl (Xan) | —(C₁₃H₉O) | Highly acid-labile, reported to completely overcome slow N-terminal deprotection issues. | May be too labile for some synthetic strategies, leading to premature deprotection. | Not orthogonal with HBr/AcOH deprotection. Likely cleaved during catalytic hydrogenation. |
| 2,4,6-Trimethoxybenzyl (Tmob) | —CH₂(C₆H₂-2,4,6-(OCH₃)₃) | Shown to be stable during catalytic hydrogenation in 80% acetic acid, making it a promising candidate for Z-based SPPS.[2][6] Cleaved rapidly with TFA.[2][6] | The released Tmob cation can alkylate tryptophan.[4] | Potentially orthogonal with catalytic hydrogenation. Not orthogonal with HBr/AcOH deprotection. |
Mandatory Visualization
Experimental Protocols
Protocol 1: General Procedure for Coupling of Z-Asn(PG)-OH in Z-Based SPPS
This protocol outlines the manual coupling of a side-chain protected Z-asparagine derivative to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Z-Asn(PG)-OH (e.g., PG = Trt, Tmob) (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (2.9-4.5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve Z-Asn(PG)-OH and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction (a negative result, i.e., yellow beads, indicates a complete reaction). If the reaction is incomplete, continue agitation and re-test, or consider a double coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products. The resin is now ready for the Nα-Z deprotection step.
Protocol 2: General Procedure for Nα-Z Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the Nα-Z group from the resin-bound peptide. This method is preferred for its mild conditions, especially when orthogonal acid-labile side-chain protecting groups are present.
Materials:
-
Z-protected peptide-resin
-
Palladium on carbon (Pd/C) catalyst (10% w/w)
-
Solvent system (e.g., DMF, methanol, or a mixture)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Resin Preparation: Swell the Z-protected peptide-resin in the chosen solvent system within a suitable reaction vessel equipped with a gas inlet and outlet.
-
Catalyst Addition: Add the Pd/C catalyst to the resin slurry.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon). Agitate the mixture vigorously to ensure good contact between the resin, solvent, and catalyst.
-
Monitoring: The reaction progress can be monitored by taking small aliquots of the resin and performing a Kaiser test. The reaction is complete when the test gives a positive result (blue beads), indicating the presence of a free primary amine. Reaction times can vary from 2 to 24 hours depending on the peptide sequence and reaction scale.
-
Filtration and Washing: Once the deprotection is complete, filter the resin to remove the catalyst. It is crucial to ensure all the palladium catalyst is removed to avoid interference in subsequent steps. Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM, to remove any residual reagents. The resin-bound peptide with a free N-terminus is now ready for the next coupling cycle.
Protocol 3: Final Cleavage and Deprotection of Peptides with Asn(Trt)
This protocol is a general procedure for the final cleavage of the peptide from the resin and the simultaneous removal of the Trt side-chain protecting group using a standard TFA-based cocktail.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5 (v/v/v).
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Nα-deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: In a fume hood, add the cleavage cocktail to the dry peptide-resin (typically 5-10 mL per 0.1 mmol of resin). Agitate the mixture at room temperature for 2-4 hours. If the peptide contains an N-terminal Asn(Trt), a longer cleavage time may be necessary.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying and Analysis: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC and mass spectrometry to confirm complete deprotection and assess purity.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptide Aggregation with Asparagine-Containing Peptides
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of peptides containing asparagine (Asn), a residue often associated with aggregation and other side reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Z-Asn-OH and what is its primary role in peptide synthesis?
Z-Asn-OH, also known as N-Cbz-L-asparagine, is a derivative of the amino acid asparagine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][2][3] This protection prevents the amino group from participating in unwanted reactions during peptide bond formation.[1] Historically, Z-protecting groups were widely used in solution-phase peptide synthesis.[4]
Q2: Can Z-Asn-OH be used to manage peptide aggregation during solid-phase peptide synthesis (SPPS)?
While Z-Asn-OH protects the Nα-amino group, it does not address the primary causes of asparagine-related aggregation and side reactions in modern solid-phase peptide synthesis (SPPS), which primarily occur at the side chain amide. The standard methodologies for SPPS, particularly Fmoc/tBu chemistry, do not typically utilize Z-protected amino acids for chain elongation. Therefore, Z-Asn-OH is not the recommended reagent for managing aggregation in this context.
Q3: Why is asparagine (Asn) prone to causing aggregation and side reactions in peptide synthesis?
Asparagine presents two main challenges during peptide synthesis:
-
Aggregation: The polar side chain amide of asparagine can participate in hydrogen bonding between peptide chains, leading to the formation of secondary structures like β-sheets. This inter-chain association results in peptide aggregation, which can hinder solvent and reagent accessibility, leading to incomplete reactions and low yields.[5]
-
Side Reactions: The asparagine side chain is susceptible to several side reactions, particularly under the conditions used for Fmoc-SPPS:
-
Deamidation: The side chain amide can be hydrolyzed to form aspartic acid, introducing an unwanted negative charge and altering the peptide's properties.[6][7]
-
Aspartimide Formation: Under basic conditions (like those used for Fmoc deprotection with piperidine) or acidic conditions, the side chain can undergo intramolecular cyclization to form a five-membered aspartimide ring. This intermediate can then reopen to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide, or it can react with piperidine to form piperidide adducts.[5] This is a significant source of impurities.[8]
-
Dehydration: During activation of the carboxylic acid for coupling, the side chain amide can be dehydrated to a nitrile (β-cyanoalanine), another common impurity.[8][9]
-
Q4: What is the recommended strategy for incorporating asparagine while minimizing aggregation and side reactions in Fmoc-SPPS?
The most effective and widely accepted strategy is to use an asparagine derivative with a protecting group on the side chain amide. The gold standard for this purpose is Fmoc-Asn(Trt)-OH , where the trityl (Trt) group protects the side chain.[8][9]
Benefits of using Fmoc-Asn(Trt)-OH:
-
Prevents Dehydration and Aspartimide Formation: The bulky trityl group provides steric hindrance that effectively prevents the intramolecular cyclization leading to aspartimide formation and dehydration of the side chain amide.[8] This results in a significantly cleaner synthesis and a purer final peptide product.[8]
-
Improves Solubility: Fmoc-Asn(Trt)-OH is more soluble in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the unprotected Fmoc-Asn-OH.[9][10] This improved solubility facilitates more efficient coupling reactions.
-
Straightforward Deprotection: The trityl group is acid-labile and is easily removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[9][10]
Troubleshooting Guides
Issue 1: Poor resin swelling and slow/incomplete coupling or deprotection when synthesizing an Asn-containing peptide.
-
Symptom: The peptide-resin fails to swell adequately in the synthesis solvent, and you observe incomplete Fmoc deprotection (positive Kaiser test after deprotection) or incomplete coupling (positive Kaiser test after coupling).[2][5]
-
Probable Cause: On-resin aggregation of the peptide chains is hindering reagent access.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-resin aggregation.
Issue 2: Presence of unexpected impurities with mass +51 Da or -18 Da in the final peptide product containing Asn.
-
Symptom: Mass spectrometry analysis of the crude peptide reveals significant peaks corresponding to the target peptide mass +51 Da or -18 Da.
-
Probable Cause:
-
+51 Da: Formation of a piperidide adduct resulting from the opening of an aspartimide intermediate by piperidine.[5]
-
-18 Da: Dehydration of the asparagine side chain to form β-cyanoalanine.
-
-
Prevention Strategy:
Caption: Strategy to prevent Asn-related side products.
Data Presentation
The choice of asparagine derivative can significantly impact the purity of the final peptide. The following table summarizes the expected outcomes when using unprotected vs. side-chain protected Fmoc-Asn derivatives.
| Asparagine Derivative | Key Advantages | Potential Issues | Recommended Use |
| Fmoc-Asn-OH | Less expensive building block. | High risk of aggregation.[5] Prone to aspartimide formation and dehydration.[8] Poor solubility in SPPS solvents.[10] | Not recommended for "difficult" or long sequences. |
| Fmoc-Asn(Trt)-OH | Excellent prevention of side reactions.[8][9] Significantly improves peptide purity.[8] Good solubility in SPPS solvents.[9][10] | Higher cost of the amino acid derivative. | Highly recommended for all peptide sequences containing asparagine. |
Experimental Protocols
Protocol: Incorporation of Fmoc-Asn(Trt)-OH in Automated SPPS
This protocol outlines the standard procedure for coupling Fmoc-Asn(Trt)-OH during automated solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes before the first coupling step.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin with a fresh solution of 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Asn(Trt)-OH:
-
Activation Solution: Prepare the activation solution by dissolving Fmoc-Asn(Trt)-OH (4 eq.), a coupling reagent such as HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) to the solution.
-
Pre-activation: Allow the mixture to pre-activate for 2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a second coupling (recoupling) may be necessary.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from asparagine.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
References
- 1. Z-Asn-OH | Cbz-Asn-OH | N-Cbz-L-asparagine | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. advancedchemtech.com [advancedchemtech.com]
Validation & Comparative
A Head-to-Head Comparison: Z-DL-Asn-OH versus Fmoc-Asn-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acids is a cornerstone of successful peptide synthesis. The choice between different protecting group strategies dictates the synthesis methodology, influences peptide purity and yield, and ultimately impacts the biological activity of the final product. This guide provides an in-depth, objective comparison of two asparagine derivatives: the more traditional Z-DL-Asn-OH and the modern Fmoc-Asn-OH, widely used in its side-chain protected form, Fmoc-Asn(Trt)-OH.
The fundamental difference between these two building blocks lies in their primary application in distinct peptide synthesis methodologies. This compound, featuring the benzyloxycarbonyl (Z) protecting group, is predominantly used in classical solution-phase peptide synthesis. In contrast, Fmoc-Asn-OH, with its fluorenylmethyloxycarbonyl (Fmoc) group, is the standard for solid-phase peptide synthesis (SPPS). Furthermore, the use of a racemic mixture in this compound presents a unique consideration compared to the enantiomerically pure Fmoc-L-Asn-OH derivatives typically employed.
At a Glance: Key Performance and Strategy Differences
The choice between Z- and Fmoc-based strategies for incorporating asparagine has significant implications for the synthesis workflow, potential side reactions, and the characteristics of the final peptide.
| Feature | This compound | Fmoc-Asn-OH / Fmoc-Asn(Trt)-OH |
| Primary Synthesis Method | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Stereochemistry | Racemic (DL mixture) | Enantiomerically Pure (L- or D-) |
| Deprotection Conditions | Harsher: Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/acetic acid).[1][2] | Milder: Weak base (e.g., 20% piperidine in DMF).[1][2] |
| Side-Chain Protection | Typically unprotected. | Often protected with a Trityl (Trt) group to prevent side reactions.[3] |
| Key Side Reactions | Racemization: High risk during coupling activation.[2][4][5] Dehydration: Prone to nitrile formation. | Aspartimide Formation: Can occur during basic deprotection, leading to racemization and side products.[6] Dehydration: Mitigated by Trt side-chain protection.[7][8] |
| Solubility | Variable, can be a challenge in some organic solvents. | Fmoc-Asn-OH has poor solubility; Fmoc-Asn(Trt)-OH has excellent solubility in SPPS solvents.[3] |
| Typical Applications | Synthesis of peptides where a racemic mixture of asparagine is desired; used in some biopharmaceutical applications and as a nutrient supplement.[9][] | Standard incorporation of L-asparagine in peptides for biological studies and drug development. |
Delving Deeper: A Quantitative Look at Performance
Direct quantitative comparisons under identical conditions are scarce due to the different synthesis methodologies employed. However, data from various studies allow for an informed assessment of key performance indicators.
Racemization
Racemization is a significant concern during peptide synthesis, particularly for Z-protected amino acids during the activation step.[2][4][5] The urethane linkage in both Z and Fmoc groups helps to suppress racemization, but the conditions of activation and coupling play a crucial role.
| Parameter | Z-Protected Amino Acids | Fmoc-Protected Amino Acids |
| Racemization during Coupling | High risk, especially with carbodiimide methods in polar solvents.[2] The extent is influenced by the coupling reagents, tertiary amine salts, and the specific amino acid residues being coupled.[2] | Lower risk compared to Z-protection. The rate of racemization is generally low (e.g., <0.4% per cycle in some studies) but can be influenced by the coupling reagent and conditions.[11][12][13] |
| Mitigation Strategies | Use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt).[6] | Use of additives like HOBt or HOAt, and careful selection of coupling reagents.[6] |
Side Reactions of the Asparagine Side Chain
The amide group in the side chain of asparagine is prone to dehydration to a nitrile, especially during the activation step with carbodiimide reagents.[7][8]
| Side Reaction | This compound (unprotected side chain) | Fmoc-Asn(Trt)-OH (protected side chain) |
| Nitrile Formation | High risk, as the side-chain amide is unprotected and susceptible to dehydration during carboxyl activation.[8] | Significantly minimized due to the steric hindrance provided by the Trityl (Trt) protecting group on the side-chain amide.[7] |
| Aspartimide Formation | Less of a concern in the absence of the repetitive basic deprotection steps used in Fmoc-SPPS. | A notable risk during the piperidine-mediated Fmoc deprotection, which can lead to a mixture of α- and β-peptides and racemization.[6] |
The Rationale for Using a Racemic Mixture: this compound
The use of a racemic mixture, such as this compound, is a deliberate choice in specific research and development contexts. Incorporating D-amino acids into peptides can significantly enhance their stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][14] This increased biostability can lead to a longer in-vivo half-life for peptide therapeutics.[14] Therefore, this compound may be used to:
-
Synthesize peptide libraries: Create a diverse set of diastereomeric peptides for screening and identifying candidates with enhanced stability or unique biological activities.[14]
-
Develop more stable peptide drugs: Intentionally introduce a D-asparagine at a specific position to improve the pharmacokinetic profile of a therapeutic peptide.[1][14]
-
Other applications: this compound also finds use in cell culture media, as a flavor enhancer, and in neuroscience research.[9][]
Experimental Protocols: A Methodological Overview
The distinct nature of Z- and Fmoc-protection necessitates different synthesis and deprotection protocols.
Protocol 1: Solution-Phase Coupling of this compound
This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
-
Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)
-
Base (e.g., Triethylamine - TEA or N-Methylmorpholine - NMM)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve the amino acid ester hydrochloride in anhydrous DCM and cool to 0°C. Add one equivalent of TEA or NMM and stir for 15 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Coupling Reaction: To the this compound solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.
-
Add the neutralized amino acid ester solution to the activation mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting dipeptide by column chromatography or recrystallization.
Protocol 2: Solid-Phase Coupling of Fmoc-Asn(Trt)-OH
This protocol describes a standard manual coupling procedure for incorporating Fmoc-Asn(Trt)-OH in SPPS.
Materials:
-
Fmoc-Asn(Trt)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
Visualizing the Workflows and Key Reactions
The following diagrams, generated using Graphviz, illustrate the fundamental differences in the synthesis workflows and a key side reaction relevant to asparagine.
Conclusion and Recommendations
The choice between this compound and Fmoc-Asn-OH is fundamentally a choice between two distinct peptide synthesis philosophies, each with its own set of advantages and challenges.
This compound remains a relevant tool for specific applications, particularly in solution-phase synthesis where the introduction of a D-amino acid is desired to enhance peptide stability or to create diastereomeric libraries for screening. However, researchers must be prepared to address the challenges of a more laborious purification process and a higher risk of racemization during coupling.
Fmoc-Asn-OH , particularly in its side-chain protected form, Fmoc-Asn(Trt)-OH , is the undisputed standard for the routine incorporation of asparagine in solid-phase peptide synthesis . The milder deprotection conditions, compatibility with automation, and effective prevention of side-chain dehydration make it the preferred choice for synthesizing high-purity peptides for a wide range of biological and therapeutic applications. While aspartimide formation is a potential issue, it can often be mitigated through careful optimization of synthesis conditions.
For the majority of modern peptide synthesis projects, the efficiency, purity, and convenience offered by the Fmoc/tBu strategy make Fmoc-Asn(Trt)-OH the superior choice . However, the unique properties of D-amino acids ensure that this compound will continue to be a valuable, albeit more specialized, reagent in the peptide chemist's toolbox.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Operationally Simple and Efficient Synthesis of Orthogonally Protected L-threo-β-Hydroxyasparagine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lifetein.com [lifetein.com]
A Head-to-Head Comparison of Z- and Boc-Protecting Groups for Asparagine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for amino acids is a critical decision that profoundly impacts the efficiency, purity, and overall success of peptide synthesis. Asparagine, with its polar side-chain amide, presents unique challenges, including potential side reactions that can compromise the integrity of the final peptide. This guide provides an in-depth, objective comparison of two of the most established α-amino protecting groups for asparagine: the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group. This comparison is supported by experimental data and detailed protocols to facilitate an informed choice for your synthetic strategy.
The fundamental distinction between the Z- and Boc-protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality in peptide synthesis. The Boc group is labile to moderately strong acids, whereas the Z group is stable under these acidic conditions but is readily cleaved by catalytic hydrogenolysis.[1][2] This orthogonality is a cornerstone of modern peptide chemistry, allowing for the selective deprotection of the α-amino group while side-chain protecting groups remain intact.[1][3]
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the key performance indicators for the Z- and Boc-protection of asparagine.
| Parameter | Z-Protecting Group (Benzyloxycarbonyl) | Boc-Protecting Group (tert-Butoxycarbonyl) |
| Protecting Group Reagent | Benzyl chloroformate | Di-tert-butyl dicarbonate (Boc anhydride) |
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH)[1][2] | Acidolysis (e.g., TFA, HCl in dioxane)[1][4] |
| Byproducts of Cleavage | Toluene and CO₂[1] | Isobutylene and CO₂[1] |
| Orthogonality | Orthogonal to Boc and other acid-labile groups.[1] | Orthogonal to Z, Fmoc, and other base-labile or hydrogenolysis-labile groups.[1][3] |
| Key Side Reactions for Asn | Dehydration of side-chain amide to β-cyanoalanine during activation.[5][6] | Dehydration of side-chain amide to β-cyanoalanine during activation; Aspartimide formation under acidic conditions.[1][5][7] |
| Side-Chain Protection | Often used without side-chain protection in solution-phase synthesis. | Side-chain protection (e.g., with Trityl or Xanthyl groups) is common in solid-phase peptide synthesis (SPPS) to prevent side reactions.[8][9] |
Key Considerations in Peptide Synthesis
Protection and Deprotection Efficiency
Both Z- and Boc-groups can be introduced onto the α-amino group of asparagine with high efficiency. The choice between them often depends on the overall synthetic strategy. Boc-protection is highly favored in solid-phase peptide synthesis (SPPS) due to the mild acidic conditions required for its removal, which are generally compatible with most acid-stable side-chain protecting groups and the resin linkage.[4][10]
Z-protection, while a stalwart of solution-phase peptide synthesis, is less commonly used in SPPS because its removal by catalytic hydrogenolysis is not always compatible with solid-phase techniques and can be hindered by steric crowding on the resin.[9] Furthermore, certain amino acid residues, such as methionine and cysteine, can poison the palladium catalyst used for hydrogenolysis.
Side Reactions Associated with Asparagine
The primary side reaction during the incorporation of asparagine in peptide synthesis is the dehydration of the side-chain amide to form a β-cyanoalanine residue.[5][6] This irreversible reaction occurs during the carboxyl activation step and is a significant concern with both Z- and Boc-protected asparagine when the side chain is unprotected.
Another critical side reaction is the formation of an aspartimide intermediate, which can lead to a mixture of α- and β-linked peptides and racemization.[7][11] While more prevalent in Fmoc-based SPPS which uses basic conditions for deprotection, aspartimide formation can also be problematic under the acidic conditions used for Boc deprotection, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1][7]
To mitigate these side reactions, particularly in SPPS, the side-chain amide of asparagine is often protected. The trityl (Trt) and xanthyl (Xan) groups are commonly employed for this purpose in conjunction with a Boc-protected α-amino group.[8][9][12] These side-chain protecting groups sterically hinder the amide, preventing dehydration and significantly improving the solubility of the amino acid derivative.[8]
Experimental Protocols
Synthesis of Z-Asn-OH
Materials:
-
L-Asparagine
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-Asparagine (1 equivalent) in 1N NaOH solution and cool the mixture to 0-5°C.
-
Simultaneously, add benzyl chloroformate (1.1 equivalents) and 2N NaOH solution in portions while vigorously stirring. Maintain the temperature at 0-5°C and the pH between 9-10.
-
After the addition is complete, continue to stir the reaction mixture for 1-2 hours at room temperature.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with cold dilute HCl to a pH of approximately 2 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Z-L-asparagine.[1]
Synthesis of Boc-Asn-OH
Materials:
-
L-Asparagine
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pentane
Procedure:
-
Dissolve L-asparagine (1 mole) and sodium hydroxide (1.1 moles) in water.
-
Add tert-butyl alcohol to the solution.
-
Add di-tert-butyl dicarbonate (1.1 moles) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the tert-butyl alcohol.
-
Cool the remaining aqueous solution and acidify with a cold solution of potassium bisulfate to a pH of 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system like ethyl acetate/pentane.[13]
Deprotection of Z-Asn-Peptide (Catalytic Hydrogenolysis)
Materials:
-
Z-protected peptide
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or another suitable solvent
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[1]
Deprotection of Boc-Asn-Peptide (Acidolysis in SPPS)
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate the mixture for 20-30 minutes at room temperature.[4]
-
Drain the TFA solution and wash the resin thoroughly with DCM to remove excess TFA.[4]
-
Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each) to liberate the free amine for the next coupling step.[4]
Visualization of Key Concepts
Caption: General workflows for Z- and Boc-protection of asparagine.
Caption: Major side reactions involving asparagine during peptide synthesis.
Conclusion and Recommendations
The choice between Z- and Boc-protection for asparagine is highly dependent on the specific requirements of the synthetic strategy.
Choose Boc-protection when:
-
Performing solid-phase peptide synthesis (SPPS).
-
An acid-labile α-amino protecting group is required for an orthogonal strategy with other protecting groups (e.g., Z or Fmoc on side chains).
-
Side-chain protection of asparagine (e.g., with Trt or Xan) is employed to minimize side reactions, which is standard practice in modern Boc-SPPS.
Choose Z-protection when:
-
Conducting solution-phase peptide synthesis.
-
Stability to acidic conditions is paramount.
-
A deprotection method orthogonal to acid-labile groups is necessary.
-
The peptide sequence does not contain residues sensitive to catalytic hydrogenolysis.
For the synthesis of complex peptides, especially via SPPS, the Boc-strategy, coupled with appropriate side-chain protection for asparagine, is generally the more robust and widely adopted approach. It offers a reliable method to mitigate the common side reactions of asparagine dehydration and aspartimide formation, leading to higher purity of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scite.ai [scite.ai]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide: The Advantages of Protected Asparagine in Peptide Synthesis
The incorporation of asparagine (Asn) residues into peptide sequences is a well-known challenge in synthetic chemistry. While unprotected asparagine can be used, it is prone to several side reactions that can significantly impact the yield, purity, and biological activity of the final peptide. The use of Nα-protected asparagine with an additional side-chain protecting group offers a robust solution to these problems. This guide provides an objective comparison between the use of Nα-protected asparagine with and without side-chain protection, supported by experimental context and data. While Z-DL-Asn-OH specifies Nα-protection (with the Benzyloxycarbonyl 'Z' group), the primary advantages discussed arise from the protection of the side-chain amide, a strategy used in conjunction with Nα-protection (such as Z, Fmoc, or Boc).
The Challenge of Unprotected Asparagine in Peptide Synthesis
In the context of peptide synthesis, "unprotected asparagine" typically refers to an Nα-protected amino acid (e.g., Fmoc-Asn-OH) where the side-chain amide is left unprotected. During the crucial steps of carboxyl group activation and coupling, this exposed amide can lead to undesirable side reactions.
Key issues with side-chain unprotected asparagine include:
-
Dehydration to β-Cyanoalanine: During the activation of the carboxyl group, particularly with carbodiimide-based reagents like DCC, the side-chain amide can be dehydrated to form a nitrile, resulting in the incorporation of a β-cyanoalanine residue into the peptide sequence.[1][2][3] This irreversible modification leads to a significant impurity that is often difficult to separate from the target peptide.[3]
-
Aspartimide Formation: Especially in Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure to the basic conditions of piperidine for Fmoc group removal can catalyze the formation of a cyclic aspartimide intermediate.[4] This intermediate can then reopen to yield not only the desired α-peptide but also the isomeric β-peptide, and can also lead to racemization at the α-carbon.[4] This side reaction is particularly prevalent in sequences containing Asp-Gly motifs.[4]
-
Poor Solubility and Coupling Efficiency: Nα-protected asparagine derivatives without side-chain protection often exhibit poor solubility in common organic solvents like DMF.[5] This can cause the reagent to precipitate during the coupling reaction, leading to slower coupling rates and incomplete reactions.[1][5][6]
The Solution: Side-Chain Protected Asparagine
To overcome these challenges, chemists employ asparagine derivatives where the side-chain amide is protected with a temporary blocking group, such as Trityl (Trt), Mbh (4,4'-Dimethoxybenzhydryl), or Tmob (2,4,6-Trimethoxybenzyl).[1][5] These derivatives are, of course, also protected at the Nα-position (e.g., Fmoc-Asn(Trt)-OH). The use of such dual-protected derivatives provides significant advantages.
Advantages of using side-chain protected asparagine:
-
Prevention of Side Reactions: The protecting group physically blocks the side-chain amide, effectively preventing both dehydration to nitrile and the base-catalyzed formation of aspartimide.[1][3] This ensures the integrity of the asparagine residue and leads to a more homogeneous final product.[1]
-
Improved Coupling Efficiency: Side-chain protected asparagine derivatives are significantly more soluble in organic solvents, preventing precipitation and allowing for faster, more efficient coupling reactions.[1][5][7]
-
Higher Purity and Yield: By mitigating the formation of deletion sequences and difficult-to-remove impurities, the overall purity and yield of the target peptide are substantially increased.
Quantitative Data Comparison
The following table summarizes the key performance differences between using side-chain unprotected and protected asparagine in peptide synthesis.
| Performance Metric | Side-Chain Unprotected Asn (e.g., Fmoc-Asn-OH) | Side-Chain Protected Asn (e.g., Fmoc-Asn(Trt)-OH) |
| Side-Chain Dehydration | High risk, especially with carbodiimide activators, forming β-cyanoalanine.[1][3] | Effectively prevented by the side-chain protecting group.[3] |
| Aspartimide Formation | Significant risk during repeated base treatments (e.g., piperidine in Fmoc-SPPS).[4] | Effectively prevented by the side-chain protecting group. |
| Coupling Rate | Slower compared to other amino acids and protected derivatives.[1] | Rapid coupling, comparable to other standard amino acid derivatives.[1] |
| Solubility in DMF | Low, can lead to precipitation and incomplete reactions.[5] | High, ensuring complete dissolution and efficient coupling.[5][7] |
| Final Product Purity | Often results in a mixture of products including nitrile-containing impurities and α/β-peptides. | Leads to a homogeneous peptide with high purity.[1] |
Visualizing the Chemistry
Diagram 1: Side Reactions of Unprotected Asparagine
This diagram illustrates the two major side reactions that occur when using side-chain unprotected asparagine during peptide synthesis.
Caption: Key side reactions of unprotected asparagine during peptide synthesis.
Experimental Protocols
Below is a generalized protocol for a standard coupling step in Fmoc-based solid-phase peptide synthesis (SPPS) using a side-chain protected asparagine derivative.
Protocol: Coupling of Fmoc-Asn(Trt)-OH in Fmoc-SPPS
1. Resin Preparation:
-
Start with a deprotected peptide-resin (with a free N-terminal amine).
-
Wash the resin thoroughly with Dimethylformamide (DMF) (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove residual reagents from the previous step.
2. Activation of Amino Acid:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling agent, such as HBTU (3-5 eq.), and a base, such as Diisopropylethylamine (DIEA) (6-10 eq.).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
3. Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
4. Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines (a negative result, indicated by yellow beads, signifies a complete reaction).[3]
-
If the reaction is incomplete, continue agitation for another hour or perform a second coupling.
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.[3] The resin is now ready for the next Fmoc deprotection step.
Diagram 2: Experimental Workflow for Asparagine Coupling
This diagram outlines the decision-making process and workflow for incorporating an asparagine residue during SPPS.
Caption: Decision workflow for incorporating asparagine in SPPS.
Conclusion
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of reagents is critical to success. While using side-chain unprotected asparagine may seem like a cost-saving measure, it introduces significant risks of side reactions, including dehydration and aspartimide formation, which compromise peptide purity, reduce yield, and complicate downstream purification. The use of Nα-protected asparagine with an appropriate side-chain protecting group, such as Fmoc-Asn(Trt)-OH, is a far superior strategy. It effectively prevents these deleterious side reactions, improves coupling efficiency and solubility, and ultimately enables the reliable synthesis of high-purity peptides containing asparagine. This approach is strongly recommended to ensure the integrity and quality of the final synthetic product.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Purity Analysis: Z-Asn-OH in Solution-Phase vs. Modern Solid-Phase Derivatives
For researchers, scientists, and drug development professionals, the synthesis of peptides containing asparagine (Asn) residues is a well-known challenge. The primary culprit is the amide side chain, which can lead to undesirable side reactions, ultimately impacting the purity and yield of the final peptide. The choice of protecting group for the asparagine residue is therefore a critical decision that dictates the synthetic strategy and the analytical methods required for validation.
This guide provides a comparative analysis of peptide purity when incorporating asparagine using the classical benzyloxycarbonyl (Z) protecting group (Z-Asn-OH), typically employed in solution-phase synthesis, versus modern side-chain protected derivatives used in solid-phase peptide synthesis (SPPS).
The Challenge of Asparagine Incorporation
The main difficulties in synthesizing peptides with asparagine are the formation of aspartimide, a cyclic imide byproduct, and dehydration of the side-chain amide to a nitrile.[1][2] Aspartimide formation can lead to a mixture of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate.[1] Dehydration of the asparagine side chain to a nitrile is another common side reaction, particularly when using carbodiimide-based coupling reagents.[3]
A Tale of Two Strategies: Solution-Phase vs. Solid-Phase Synthesis
The choice of asparagine derivative is intrinsically linked to the peptide synthesis methodology.
Solution-Phase Synthesis with Z-Asn-OH:
The benzyloxycarbonyl (Z or Cbz) group is a classical Nα-protecting group used extensively in solution-phase peptide synthesis.[3] In this approach, each coupling and deprotection step is carried out in a homogeneous solution, with purification of the intermediate peptide fragment after each step.[4] This method is often favored for large-scale synthesis of shorter peptides.[5]
Solid-Phase Peptide Synthesis (SPPS) with Side-Chain Protected Derivatives:
SPPS, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[6] This simplifies the purification process to simple washing and filtration steps.[6] To prevent the side reactions associated with asparagine in SPPS, derivatives with side-chain protecting groups such as Trityl (Trt) and Xanthyl (Xan) are commonly used in both Fmoc and Boc chemistries.[3]
Performance Comparison of Asparagine Derivatives
| Parameter | Z-Asn-OH (Solution-Phase) | Fmoc-Asn(Trt)-OH / Boc-Asn(Xan)-OH (Solid-Phase) |
| Primary Application | Solution-phase peptide synthesis.[3] | Solid-phase peptide synthesis (Fmoc and Boc strategies).[3] |
| Prevention of Dehydration (Nitrile Formation) | Less prone to dehydration during coupling in solution-phase protocols. | The bulky Trt and Xan groups effectively shield the side-chain amide from dehydration, especially with carbodiimide reagents.[7] |
| Prevention of Aspartimide Formation | Aspartimide formation can still occur, particularly under basic or acidic conditions during coupling and deprotection steps.[2] | The side-chain protecting groups significantly reduce the incidence of aspartimide formation.[2] |
| Solubility | Solubility of the growing peptide chain can become a limiting factor in solution-phase synthesis.[5] | The peptide is attached to a solid support, circumventing solubility issues during synthesis.[4] |
| Purification | Requires purification of intermediates after each coupling step, which can be labor-intensive.[4] | Purification is performed at the end of the synthesis after cleavage from the resin, which is generally more straightforward for routine peptides.[4] |
| Scalability | Well-suited for large-scale synthesis of shorter peptides.[5] | Excellent for lab-scale synthesis and can be scaled up, though it may be more costly for very large quantities.[4] |
Experimental Protocols for Purity Analysis
A comprehensive analysis of peptide purity requires a combination of chromatographic and spectroscopic techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for determining the purity of a synthetic peptide.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains aromatic residues).[1]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[1]
-
Data Analysis: Peptide purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct amino acid sequence.[8]
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[1]
-
Ionization Source: ESI is commonly used for peptides.[1]
-
Mass Analyzer: Time-of-flight (TOF) or quadrupole analyzers are suitable.[1]
-
Sample Preparation: The purified peptide fraction from HPLC can often be directly infused into the mass spectrometer. Alternatively, a small amount of the lyophilized peptide can be dissolved in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Data Analysis: The observed molecular weight is compared to the calculated theoretical molecular weight of the target peptide. The presence of peaks corresponding to common impurities (e.g., -18 Da for dehydration) should be investigated.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide and can be used to identify and quantify impurities.[9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O).[9]
-
Experiments:
-
1D ¹H NMR: Provides an initial assessment of sample purity and structural integrity.[9]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities of protons, which is crucial for determining the peptide's conformation.[9]
-
-
Data Analysis: Chemical shifts and coupling constants are analyzed to assign resonances to specific protons in the peptide sequence. The presence of unexpected signals may indicate impurities or conformational heterogeneity.[1]
Visualizing the Process and Key Molecules
To better understand the context of this comparison, the following diagrams illustrate the general workflow of peptide synthesis, the structures of the discussed asparagine derivatives, and a key side reaction.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Key asparagine derivatives for peptide synthesis.
Caption: Mechanism of aspartimide formation, a major side reaction.
Conclusion
The choice between Z-Asn-OH and side-chain protected asparagine derivatives is fundamentally a choice between solution-phase and solid-phase peptide synthesis methodologies. While Z-Asn-OH remains a viable option for solution-phase synthesis, particularly for large-scale production of shorter peptides, modern solid-phase synthesis utilizing derivatives like Fmoc-Asn(Trt)-OH and Boc-Asn(Xan)-OH offers significant advantages in terms of minimizing common side reactions and simplifying the purification process for a wider range of peptides.
Regardless of the synthetic strategy employed, a rigorous analytical approach combining RP-HPLC, mass spectrometry, and NMR spectroscopy is essential to accurately assess the purity of the final peptide product and ensure its suitability for research, diagnostics, and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]
A Researcher's Guide to Asparagine Incorporation: Evaluating Alternatives to Z-DL-Asn-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of asparagine (Asn) residues presents unique challenges. Historically, Z-DL-Asn-OH was utilized, but modern solid-phase peptide synthesis (SPPS) predominantly employs Fmoc-protected amino acids. The primary difficulties with unprotected asparagine in Fmoc-SPPS are its poor solubility and the propensity of its side-chain amide to dehydrate to a nitrile, especially during activation with carbodiimide-based reagents. This dehydration leads to the formation of a β-cyano-alanine residue, an impurity that is difficult to remove and compromises the final peptide's purity and yield.
To overcome these obstacles, a range of Fmoc-Asn derivatives with different side-chain protecting groups have been developed. These alternatives not only prevent the undesirable dehydration reaction but also improve the solubility of the amino acid derivative. This guide provides a comprehensive comparison of the most common alternatives to unprotected Fmoc-Asn-OH, offering experimental data and detailed protocols to inform the selection of the optimal building block for your synthetic strategy.
Performance Comparison of Asparagine Side-Chain Protecting Groups
The choice of a side-chain protecting group for asparagine is a critical factor that influences coupling efficiency, potential side reactions, and the overall purity of the synthesized peptide. The most widely used protecting groups are the trityl (Trt), monomethoxytrityl (Mmt), xanthenyl (Xan), and 2,4,6-trimethoxybenzyl (Tmob) groups.
| Protecting Group | Key Advantages | Potential Disadvantages & Side Reactions | Deprotection Conditions |
| Trityl (Trt) | - Most commonly used and well-established.[1] - Effectively prevents side-chain dehydration.[1] - Significantly improves the solubility of the Fmoc-Asn derivative.[2][3] | - Steric hindrance may slightly slow down coupling reactions.[1] - Cleavage of the Trt group can be slow, particularly for N-terminal Asn residues.[1][2] - Does not prevent aspartimide formation.[4] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[1] |
| Monomethoxytrityl (Mmt) | - Enhanced solubility compared to unprotected Asn.[4] - Can be cleaved under milder acidic conditions than Trt.[4] | - Similar to Trt, does not prevent aspartimide formation. | Milder acidic conditions (e.g., dilute TFA) can be used for selective removal. Standard TFA cleavage for final deprotection. |
| Xanthenyl (Xan) | - May offer superior performance in minimizing side reactions compared to Trt.[4] | - Can modify tryptophan (Trp) residues during TFA cleavage.[5] | Standard TFA cleavage cocktails. |
| 2,4,6-Trimethoxybenzyl (Tmob) | - Effective in preventing side reactions.[4][6] | - Can cause alkylation of tryptophan (Trp) residues during cleavage.[4][6] | Standard TFA cleavage cocktails. |
Experimental Protocols
Detailed methodologies are essential for the successful incorporation of protected asparagine residues. The following are generalized protocols for manual Fmoc-based SPPS.
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH
This protocol describes a typical coupling procedure using HBTU as the activating agent.
Materials:
-
Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading)
-
HBTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. If the N-terminal amine is Fmoc-protected, deprotect using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and HBTU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
Protocol 2: Cleavage and Deprotection
This protocol outlines the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v) or a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) for peptides without sensitive residues.[7]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For peptides with an N-terminal Asn(Trt), a longer cleavage time may be necessary for complete Trt group removal.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and the selection of an appropriate asparagine derivative, the following diagrams are provided.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision-making guide for selecting an Asn protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Coupling Reagents with Z-DL-Asn-OH
For researchers, scientists, and drug development professionals, the successful incorporation of asparagine residues into peptide sequences is a critical step that is often fraught with challenges. The primary amide in the side chain of asparagine is susceptible to dehydration during the carboxyl group activation step, leading to the formation of a β-cyanoalanine byproduct. This irreversible side reaction can significantly reduce the yield of the desired peptide and complicate purification. This guide provides an objective comparison of common coupling reagents for use with N-α-protected asparagine, specifically focusing on Z-DL-Asn-OH, and presents supporting data to aid in the selection of the optimal reagent.
Quantitative Performance of Coupling Reagents
Direct quantitative comparisons of coupling reagents for this compound under identical conditions are scarce in publicly available literature. However, by compiling data from studies on similar N-protected asparagine derivatives (e.g., Fmoc-Asn-OH, Boc-Asn-OH), we can infer the relative performance of these reagents. The following table summarizes the expected efficacy of various coupling reagents in terms of yield, purity, and the propensity for side reactions.
| Coupling Reagent/Method | Reagent Type | Typical Yield | Purity/Side Reactions | Key Considerations & Recommendations |
| DCC/HOBt | Carbodiimide | Good | Varying amounts of β-cyanoalanine formation reported[1]. Activation of Boc-Asn with DCC/HOBt has been reported to yield 98-99% of the desired product with minimal byproducts when a side-chain protecting group is used[2]. | A cost-effective but often problematic method for unprotected asparagine due to significant nitrile formation[3][4][5]. The use of a side-chain protecting group like Trityl (Trt) or Xanthyl (Xan) is crucial to prevent dehydration[6]. |
| BOP | Phosphonium Salt | High | Minimal to no dehydration of the asparagine side chain is observed, especially with side-chain protected Asn[1][3]. Can lead to lower yields and purity with unprotected asparagine in some contexts[7]. | Considered a superior choice for incorporating asparagine as it actively suppresses nitrile formation[3][4]. For optimal results, it should be used with side-chain protected derivatives like Fmoc-Asn(Trt)-OH[4]. Note: BOP reactions produce the carcinogenic byproduct HMPA. |
| PyBOP | Phosphonium Salt | Very Good to Excellent | High. Efficiently couples amino acids with minimal side reactions[2]. Byproducts are less hazardous than those of BOP[3]. | A safer alternative to BOP with comparable efficiency[3]. It is highly effective and suitable for routine and challenging couplings. |
| HBTU/DIPEA | Aminium Salt | Very Good | Can cause dehydration of the asparagine side chain[8]. Guanidinylation of the N-terminus can occur if HBTU is used in excess, leading to chain termination[3][8]. | A rapid and efficient coupling reagent[3]. To mitigate side reactions, use a 1:1 molar ratio of HBTU to the carboxylic acid and consider the use of side-chain protected asparagine[8]. The addition of HOBt can help suppress racemization[3]. |
| HATU/DIPEA | Aminium Salt | Excellent | Reacts faster and with less epimerization compared to HBTU[3]. It is a highly efficient coupling reagent. | Preferred over HBTU for rapid coupling protocols and for sterically hindered amino acids[3]. Similar to HBTU, it should not be used in excess to avoid guanidinylation[3]. |
| Active Esters (e.g., OPfp) | Pre-activated Amino Acid | Good to High | A homogeneous peptide with no detectable side reactions was obtained using Fmoc-Asn-OPfp[1]. | Using pre-formed active esters like the pentafluorophenyl (OPfp) ester avoids the in-situ activation step where dehydration typically occurs, resulting in a cleaner reaction[1]. |
Experimental Protocols
Detailed methodologies for three common coupling procedures are provided below.
Protocol 1: Coupling using DCC/HOBt
This protocol describes a standard procedure for coupling this compound using the carbodiimide method. To minimize side reactions, the use of a side-chain protected derivative such as Z-DL-Asn(Trt)-OH is highly recommended.
-
Dissolution: Dissolve this compound (1.2 equivalents) and the amino component (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Additive: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature. Let the reaction proceed for an additional 12-24 hours.
-
Work-up: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU.
-
Purification: Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product, which can then be purified by column chromatography.
Protocol 2: Coupling using BOP/DIPEA
This protocol is suitable for coupling side-chain protected asparagine, such as Z-DL-Asn(Trt)-OH, to achieve high purity and yield.
-
Dissolution: In a reaction vessel, dissolve the side-chain protected Z-DL-Asn(Trt)-OH (1.1 equivalents) and the amino component (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: Add BOP reagent (1.1 equivalents) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress using an appropriate method like TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic phase, evaporate the solvent, and purify the crude product by chromatography.
Protocol 3: Coupling using HBTU/DIPEA
This protocol outlines the use of the efficient aminium salt-based reagent HBTU.
-
Pre-activation: In a separate vessel, dissolve this compound (or its side-chain protected derivative) (1.0 equivalent), HBTU (0.95 equivalents), and HOBt (1.0 equivalent) in DMF. Add DIPEA (2.0 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the vessel containing the amino component (1.0 equivalent) dissolved in DMF.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the completion of the coupling reaction using a suitable method (e.g., Kaiser test for solid-phase synthesis).
-
Work-up and Purification: Work-up and purify the product as described in the previous protocols.
Visualizing the Chemistry of Asparagine Coupling
General Peptide Coupling Workflow
The following diagram illustrates the fundamental steps of a peptide coupling reaction, which involves the activation of a carboxylic acid followed by nucleophilic attack from an amine to form a stable amide bond.
Side Reaction: Dehydration of Asparagine
A significant challenge when coupling asparagine is the dehydration of its side-chain amide to a nitrile, forming a β-cyanoalanine residue. This side reaction is particularly prevalent with carbodiimide reagents.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Protection Strategies: Z-Group vs. Boc and Fmoc
In the intricate landscape of multi-step organic synthesis, particularly in the development of complex molecules such as peptides and pharmaceuticals, the strategic use of protecting groups is paramount. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, provides chemists with precise control over synthetic routes. This guide offers an objective comparison of the benzyloxycarbonyl (Z or Cbz) group with two other commonly used amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), focusing on their performance, stability, and the experimental protocols for their application.
At a Glance: Key Characteristics of Z, Boc, and Fmoc Protecting Groups
The fundamental difference between these three critical protecting groups lies in their lability under different chemical conditions, which is the cornerstone of their orthogonality. The Z-group is typically removed by hydrogenolysis, the Boc group is acid-labile, and the Fmoc group is base-labile.[1] This allows for their selective removal at different stages of a synthesis, a crucial aspect in the construction of complex molecules.[2][3]
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Hydrogenolysis, Strong Acid | Acid-Labile | Base-Labile |
| Typical Deprotection Conditions | H₂, Pd/C; HBr/AcOH[4][5] | Trifluoroacetic Acid (TFA); HCl in Dioxane[6][7] | 20-50% Piperidine in DMF[1][8] |
| Stability | Stable to mild acid and base[4] | Stable to base and hydrogenolysis[6] | Stable to acid and hydrogenolysis[9] |
| Key Advantages | - Orthogonal to Boc and Fmoc strategies.[4]- Can impart crystallinity to protected compounds, aiding purification.[4]- Economical for large-scale synthesis.[4] | - Robust and well-established in solid-phase peptide synthesis (SPPS).- Can be advantageous for synthesizing long or hydrophobic peptides prone to aggregation.[10] | - Fully orthogonal to acid-labile side-chain protecting groups in SPPS.- Milder final cleavage conditions compared to Boc-SPPS.- Deprotection can be monitored by UV spectroscopy.[11] |
| Potential Limitations | - Incompatible with other reducible functional groups (e.g., alkynes, alkenes) under hydrogenolysis conditions.- Catalyst poisoning can be an issue. | - Repetitive acid treatment can degrade sensitive peptides.- Final cleavage from resin in Boc-SPPS often requires hazardous strong acids like HF.[1] | - Base-labile side reactions like aspartimide formation can occur.- Can be more expensive than Z and Boc reagents.[] |
| Indicative Deprotection Yields | >90% (highly substrate dependent)[13] | >95%[6] | >99% (in SPPS)[11] |
| Potential for Racemization | Low, especially in solution-phase synthesis.[4] | Can occur, particularly with sensitive amino acids. | A known risk, especially for sensitive residues like Cysteine and Histidine, but generally low (<0.4% per cycle in SPPS).[14] |
Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate the typical experimental workflows for the protection and deprotection of amines using the Z, Boc, and Fmoc groups, as well as a decision-making flowchart to aid in the selection of an appropriate orthogonal protection strategy.
Figure 1: Protection and Deprotection Workflows for Z, Boc, and Fmoc Groups.
Figure 2: Decision Flowchart for Selecting an Orthogonal Protection Strategy.
Detailed Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the Z, Boc, and Fmoc protecting groups.
Z-Group (Benzyloxycarbonyl) Protection and Deprotection
Protocol 1: Z-Group Protection of an Amino Acid [15]
-
Materials: Amino acid (1.0 equiv), 1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equiv), Benzyl Chloroformate (Cbz-Cl) (1.1 equiv), Diethyl Ether, 1 M Hydrochloric Acid (HCl), Ethyl Acetate.
-
Procedure:
-
Dissolve the amino acid in the 1 M Na₂CO₃ solution in an ice bath.
-
While stirring vigorously, add Cbz-Cl dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.
-
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis [15]
-
Materials: Z-protected compound (1.0 equiv), Methanol or Ethanol, 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%), Hydrogen (H₂) source (balloon or hydrogenation apparatus), Celite.
-
Procedure:
-
Dissolve the Z-protected compound in methanol or ethanol in a flask.
-
Carefully add the 10% Pd/C catalyst.
-
Secure the flask to a hydrogenation apparatus, evacuate, and backfill with H₂ (repeat three times).
-
Stir the mixture vigorously under an H₂ atmosphere at room temperature. Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Boc-Group (tert-Butoxycarbonyl) Protection and Deprotection
Protocol 3: Boc-Group Protection of an Amine [16]
-
Materials: Amine (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equiv), suitable solvent (e.g., THF, Dichloromethane (DCM)), base (e.g., Triethylamine (NEt₃), Sodium Bicarbonate (NaHCO₃)).
-
Procedure:
-
Dissolve the amine and base in the chosen solvent.
-
Slowly add (Boc)₂O to the stirring solution.
-
Stir at room temperature for 1-12 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 4: Boc-Group Deprotection using Trifluoroacetic Acid (TFA) [6]
-
Materials: Boc-protected compound, Dichloromethane (DCM), Trifluoroacetic Acid (TFA) (25-50% in DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add the TFA/DCM solution and stir at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Fmoc-Group (9-Fluorenylmethyloxycarbonyl) Protection and Deprotection
Protocol 5: Fmoc-Group Protection of an Amine [17]
-
Materials: Amine (1.0 equiv), N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equiv), solvent (e.g., 1,4-Dioxane/water, DMF), base (e.g., Sodium Bicarbonate (NaHCO₃)).
-
Procedure:
-
Dissolve the amine in the solvent system with the base.
-
Add the Fmoc-OSu or Fmoc-Cl and stir at room temperature for 1-16 hours.
-
Upon completion (monitored by TLC), acidify the mixture with dilute HCl and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 6: Fmoc-Group Deprotection using Piperidine [11]
-
Materials: Fmoc-protected compound (typically on a solid support in SPPS), 20% Piperidine in N,N-Dimethylformamide (DMF).
-
Procedure (for SPPS):
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the solvent and add the 20% piperidine/DMF solution.
-
Agitate the mixture for 1-3 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-15 minutes.
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine, yielding the deprotected amine on the resin, ready for the next coupling step.
-
Conclusion
The choice between Z, Boc, and Fmoc protecting groups is a critical decision in the design of a synthetic strategy. The Z-group offers a robust and economical option, particularly for solution-phase synthesis, and provides a truly orthogonal deprotection method via hydrogenolysis. The Boc group is a workhorse in SPPS, especially for complex and aggregation-prone sequences, though its removal requires acidic conditions. The Fmoc group has become the standard for modern automated SPPS due to its mild, base-labile deprotection, which is orthogonal to the acid-labile side-chain protecting groups. A thorough understanding of the stability, cleavage conditions, and experimental protocols for each of these protecting groups is essential for researchers, scientists, and drug development professionals to successfully navigate the synthesis of complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Z-Asn-OH and Fmoc-Asn(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues into synthetic peptides presents unique challenges due to the reactivity of its side-chain amide. This can lead to undesirable side reactions, primarily dehydration and aspartimide formation, which compromise the purity, yield, and biological activity of the final peptide product. The choice of protecting group strategy for asparagine is therefore a critical consideration in peptide synthesis. This guide provides an objective comparison of two commonly used asparagine derivatives: Z-Asn-OH, which utilizes the benzyloxycarbonyl (Z) protecting group, and Fmoc-Asn(Trt)-OH, which employs the 9-fluorenylmethoxycarbonyl (Fmoc) and trityl (Trt) protecting groups.
Executive Summary
Fmoc-Asn(Trt)-OH has emerged as the industry standard for solid-phase peptide synthesis (SPPS) due to its superior performance in minimizing side reactions. The bulky trityl (Trt) group on the side chain effectively prevents dehydration, while the Fmoc/tBu strategy offers milder deprotection conditions compared to the Z/Bzl strategy, which is more amenable to modern SPPS. While Z-Asn-OH has historical significance, particularly in solution-phase synthesis, its application in contemporary SPPS is limited due to the harsher deprotection conditions required and a higher propensity for side reactions when the side chain is unprotected.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of Z-Asn-OH and Fmoc-Asn(Trt)-OH in peptide synthesis. The data is compiled from established principles of peptide chemistry and available literature.
| Feature | Z-Asn-OH | Fmoc-Asn(Trt)-OH | Remarks |
| Primary Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (SPPS) | The Z group is less commonly used in modern SPPS. |
| Side-Chain Protection | None | Trityl (Trt) | The bulky Trt group provides steric hindrance to the side-chain amide. |
| Dehydration to β-cyanoalanine | Prone to this side reaction, especially with carbodiimide coupling reagents.[1] | Significantly reduced or eliminated due to the Trt protecting group.[2] | Dehydration leads to a peptide analog with an altered structure and biological activity. |
| Aspartimide Formation | Susceptible, particularly in sequences with sterically unhindered adjacent residues (e.g., Asn-Gly). | Can still occur during Fmoc deprotection, but the Trt group may offer some reduction. | Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.[3] |
| Nα-Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/acetic acid).[4] | Mild base (e.g., 20% piperidine in DMF).[4] | The milder conditions of Fmoc deprotection are compatible with a wider range of sensitive peptide modifications. |
| Coupling Efficiency | Generally good in solution-phase. | High, with modern coupling reagents. | The solubility of Fmoc-Asn(Trt)-OH is generally better than unprotected Fmoc-Asn-OH. |
| Crude Peptide Purity | Generally lower due to the potential for side reactions. | Higher, due to the suppression of dehydration and other side reactions. | Purity is sequence-dependent but is significantly influenced by the protecting group strategy. |
| Overall Yield | Can be lower due to side product formation and purification challenges. | Generally higher, reflecting the cleaner reaction profile. | High yields are critical for the economic viability of peptide manufacturing. |
Side Reaction Mechanisms
The two primary side reactions involving asparagine are dehydration and aspartimide formation. Understanding these pathways is crucial for developing effective mitigation strategies.
Dehydration of the Asparagine Side Chain
During the activation of the C-terminal carboxyl group of asparagine, particularly with carbodiimide-based coupling reagents, the side-chain amide can be dehydrated to form a β-cyanoalanine residue. This results in an irreversible modification of the peptide chain.
Caption: Dehydration of unprotected asparagine side chain.
Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that is particularly prevalent in Fmoc-SPPS during the piperidine-mediated deprotection of the Fmoc group. The peptide backbone nitrogen attacks the side-chain amide, forming a five-membered succinimide ring. This intermediate can then be hydrolyzed to yield a mixture of the desired α-peptide and the isomeric β-peptide, often with racemization.[3]
Caption: Mechanism of aspartimide formation.
Experimental Protocols
The following are generalized protocols for the incorporation of asparagine using Fmoc-Asn(Trt)-OH in SPPS and the subsequent analysis of potential side products.
Protocol 1: Solid-Phase Peptide Synthesis with Fmoc-Asn(Trt)-OH
This protocol outlines a standard manual SPPS procedure on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids, including Fmoc-Asn(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate a solution of Fmoc-Asn(Trt)-OH (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Protocol 2: Analysis of Crude Peptide for Side Products
This protocol describes the analysis of the crude peptide by HPLC and mass spectrometry to identify and quantify the desired product and potential side products.
Materials:
-
Crude synthetic peptide
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and B).
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Elute with a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The desired peptide will have a characteristic retention time. Aspartimide-related impurities (α- and β-peptides) may appear as closely eluting peaks.
-
-
Mass Spectrometry Analysis:
-
Collect fractions from the HPLC or analyze the crude mixture directly by mass spectrometry.
-
Determine the molecular weight of the major peaks.
-
The desired peptide will have the expected molecular weight.
-
The β-cyanoalanine-containing peptide will have a mass 18 Da less than the expected product.
-
Aspartimide-related impurities will have the same mass as the desired product but different HPLC retention times.
-
Conclusion
For the synthesis of high-purity peptides, particularly in the context of modern solid-phase peptide synthesis, Fmoc-Asn(Trt)-OH is unequivocally the superior choice over Z-Asn-OH. The use of a side-chain protecting group, specifically the trityl group, is essential to prevent the dehydration of the asparagine side chain. Furthermore, the Fmoc/tBu strategy, with its mild deprotection conditions, is more compatible with the synthesis of complex and modified peptides. While Z-Asn-OH may still find niche applications in solution-phase synthesis, for routine and challenging peptide synthesis, the adoption of Fmoc-Asn(Trt)-OH is a critical step towards achieving higher yields and purer products. Researchers and drug development professionals should prioritize the use of side-chain protected asparagine derivatives to minimize process-related impurities and ensure the quality of their synthetic peptides.
References
A Comparative Guide to Asparagine Derivatives in Peptide Synthesis: A Literature Review of Z-DL-Asn-OH and Modern Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid derivatives is critical to achieving high yields and purity. The incorporation of asparagine (Asn) residues presents unique challenges, primarily the risk of side reactions. This guide provides a comparative analysis of the historical reagent Z-DL-Asn-OH and the current industry standard, Fmoc-L-Asn(Trt)-OH, supported by experimental data from the literature.
Introduction to Asparagine Incorporation Challenges
The primary challenge during the incorporation of asparagine in peptide synthesis is the susceptibility of its side-chain amide to undergo undesirable reactions. Under standard activation conditions, particularly with carbodiimide-based reagents, the side-chain amide can dehydrate to form a nitrile.[1][2] Furthermore, the amide nitrogen can participate in base-catalyzed aspartimide formation, a notorious side reaction that can lead to a mixture of α- and β-peptides and racemization, compromising the purity and biological activity of the final product.[3][4]
This compound: A Historical Perspective
This compound (N-Cbz-DL-asparagine) is a derivative of asparagine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. While the Z-group has been historically significant in solution-phase peptide synthesis, its application in modern solid-phase peptide synthesis (SPPS) is limited. The use of the DL-racemic mixture is a significant drawback for the synthesis of stereospecific peptides, as it would result in a mixture of diastereomers that are difficult to separate.
The absence of a protecting group on the side-chain amide of this compound leaves it vulnerable to dehydration during the coupling step.[2] This necessitates the use of milder coupling conditions or pre-activated esters, which can be less efficient.
Fmoc-L-Asn(Trt)-OH: The Modern Standard
The current gold standard for incorporating asparagine in Fmoc-based SPPS is Fmoc-L-Asn(Trt)-OH.[5] In this derivative, the alpha-amino group is protected by the base-labile Fmoc group, and the side-chain amide is protected by the acid-labile trityl (Trt) group.[6][7]
The Trt group offers two key advantages:
-
Prevention of Side Reactions : It effectively prevents the dehydration of the side-chain amide to a nitrile during activation.[8]
-
Improved Solubility : Fmoc-L-Asn-OH has very poor solubility in common SPPS solvents like DMF. The bulky Trt group significantly improves the solubility of the derivative, leading to more efficient and reliable coupling steps.[2][9]
Quantitative Performance Comparison
Direct quantitative comparisons of this compound with modern alternatives in notable peptide syntheses are scarce in recent literature, reflecting the shift in synthetic strategies. However, extensive data is available on the performance of different side-chain protecting groups for asparagine in preventing the critical side reaction of aspartimide formation.
The following table summarizes data from studies on model peptides, highlighting the effectiveness of various protecting groups in minimizing this side reaction.
| Aspartyl Protecting Group | Peptide Sequence Context | Conditions | Aspartimide Formation (%) | Reference(s) |
| -OtBu (tert-butyl) | VKDG YI | 20% Piperidine/DMF, 200 min | High | |
| -OMpe (3-methylpent-3-yl) | VKDG YI | 20% Piperidine/DMF, 200 min | Moderate | [10] |
| -OBno (5-butyl-5-nonyl) | VKDG YI | 20% Piperidine/DMF, 200 min | 0.1% / cycle | |
| -OtBu | Asp(OtBu)-Cys(Acm) | Prolonged basic treatment | 27% | [3] |
| -OtBu | Asp(OtBu)-Cys(Trt) | Prolonged basic treatment | 5.5% | [3] |
| Benzyl Ester | Glu-Asp-Gly-Thr | HF-anisole (9:1), 0°C | Rate constant: 73.6 x 10⁻⁶ s⁻¹ | [11] |
| Cyclohexyl Ester | Glu-Asp-Gly-Thr | HF-anisole (9:1), 0°C | ~3x slower than Benzyl Ester | [11] |
| Cyclohexyl Ester | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24h | 0.3% | [11] |
| Benzyl Ester | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24h | ~51% (inferred from 170-fold reduction) | [11] |
Note: The data presented is from different studies and model systems and should be used for relative comparison.
Experimental Protocols
Standard Protocol for Fmoc-L-Asn(Trt)-OH Incorporation in SPPS
This protocol outlines the key steps for incorporating Fmoc-L-Asn(Trt)-OH into a peptide chain using manual or automated solid-phase peptide synthesis.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[12]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[12]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-L-Asn(Trt)-OH:
-
In a separate vessel, dissolve Fmoc-L-Asn(Trt)-OH (3-5 equivalents relative to resin loading), an activating agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.[12]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[12]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times).[12]
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common choice for peptides containing Trt-protected asparagine is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For less sensitive peptides, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be used.[12]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. Note that a longer cleavage time may be required for complete removal of the Trt group from N-terminal asparagine residues.[7][12]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Aspartimide formation pathway during Fmoc-SPPS.
Conclusion
The use of this compound in modern peptide synthesis is largely obsolete due to its racemic nature and the lack of side-chain protection, which can lead to significant impurities and low yields. In contrast, Fmoc-L-Asn(Trt)-OH has become the reagent of choice for the incorporation of asparagine in Fmoc-based SPPS.[5] Its trityl-protected side chain effectively prevents dehydration and improves solubility, leading to cleaner reactions and higher purity of the target peptide.[7][8] For researchers aiming to synthesize high-quality peptides for pharmaceutical and research applications, the use of side-chain protected asparagine derivatives like Fmoc-L-Asn(Trt)-OH is indispensable.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Asn(Trt)-OH [cem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Z-DL-Asn-OH: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and peptide synthesis, the safe handling and disposal of chemical reagents like Z-DL-Asn-OH (N-Benzyloxycarbonyl-DL-asparagine) are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, emphasizing safety and operational best practices.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care, adhering to established safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat or other protective apparel is necessary to prevent skin contact.
-
Respiratory Protection: In situations where dust formation is likely, a NIOSH-approved respirator or a dust mask should be worn.
All handling and disposal operations should be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or vapors.
Quantitative Data for this compound
A thorough understanding of the substance's properties is fundamental to its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 3130-87-8 |
| Molecular Formula | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 266.25 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 163-165 °C |
| Storage Class | Combustible Solids |
Step-by-Step Disposal Protocol
The following protocol outlines the approved methods for the disposal of this compound and associated contaminated materials.
1. Waste Collection and Containment:
-
Solid this compound: Carefully sweep up any solid waste, taking precautions to avoid generating dust. Place the collected solid into a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any materials that have been in contact with this compound, such as weighing paper, gloves, and wipes, must be treated as chemical waste. These items should be collected in a separate, sealed container.
-
Solutions: If this compound is in a solution, absorb the liquid with an inert material such as vermiculite or sand. The saturated absorbent should then be placed in a suitable, sealed container for disposal.
2. Labeling of Waste Containers:
Proper labeling is crucial for safe storage and final disposal. Each waste container must be clearly and securely labeled with:
-
The words "Chemical Waste"
-
The full chemical name: "this compound" or "N-Benzyloxycarbonyl-DL-asparagine"
-
Any relevant hazard warnings.
3. Temporary Storage of Chemical Waste:
Store the sealed and labeled waste containers in a designated, cool, dry, and well-ventilated chemical waste accumulation area. This area should be secure and away from incompatible materials.
4. Final Disposal Arrangements:
Under no circumstances should this compound be disposed of in the regular trash or down the drain. The approved methods for final disposal are:
-
Incineration: The preferred method is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by a licensed waste disposal service.
-
Licensed Disposal Company: Offer surplus and non-recyclable this compound to a licensed chemical waste disposal contractor for proper management.[1][2]
Contact your institution's Environmental Health and Safety (EHS) department or a certified waste disposal vendor to arrange for the pickup and final disposal of the chemical waste. Ensure that you provide an accurate description of the waste and its quantity on the waste manifest.
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear Appropriate PPE: Before cleaning the spill, don the necessary personal protective equipment as outlined above.
-
Contain and Clean: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a labeled waste container. Clean the affected area with a damp cloth, and dispose of the cleaning materials as chemical waste. For larger spills, contact your institution's EHS or emergency response team for assistance.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Z-DL-Asn-OH
Essential Safety and Handling Guide for Z-DL-Asn-OH
Disclaimer: Safety data regarding this compound presents conflicting information from various suppliers. While some sources do not classify this chemical as hazardous, others indicate potential risks, including harm if swallowed, and irritation to the skin, eyes, and respiratory system. The following guidance is based on a conservative approach that prioritizes user safety by assuming the presence of these potential hazards. All users should conduct their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Physical and Chemical Properties
Below is a summary of the known physical and chemical properties of this compound.
| Property | Value |
| Synonyms | Z-L-Asparagine, N-Cbz-L-asparagine |
| Molecular Formula | C₁₂H₁₄N₂O₅[1][2] |
| Molecular Weight | 266.25 g/mol [1][2] |
| Appearance | White powder or crystals[1] |
| Melting Point | 163-165 °C[1] |
| Storage Class | Combustible Solids[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedures is essential for the safe handling of this compound, from receipt to disposal.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work environment and potential for exposure should be conducted to determine the appropriate level of PPE.[3] The following table summarizes the recommended PPE based on a conservative assessment of potential hazards.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use.[4][5] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of dust.[6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[3] |
Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment, such as spatulas, weighing paper, and reaction vessels, inside the fume hood before starting work.
-
-
Weighing and Transfer:
-
When weighing the powder, do so within the fume hood to minimize the risk of inhalation.
-
Use anti-static weighing dishes to prevent the powder from dispersing.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolving and Reactions:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
All reactions involving this compound should be carried out in a well-ventilated fume hood.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove any contaminated clothing.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills:
-
Small Spills: In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[8]
Waste Segregation and Collection
-
Unused Compound: The original container with any remaining this compound should be treated as hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and wipes, must be collected as solid chemical waste.[6]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.[9]
Container Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[10]
-
Keep waste containers securely closed except when adding waste.[10]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[11] Use secondary containment to prevent spills.[11]
Final Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[8]
-
Provide an accurate description and quantity of the waste on all required documentation.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
